molecular formula C9H12N2O2 B1518898 3-(4-Aminophenoxy)propanamide CAS No. 121489-79-0

3-(4-Aminophenoxy)propanamide

Cat. No.: B1518898
CAS No.: 121489-79-0
M. Wt: 180.2 g/mol
InChI Key: CYFJIKZBCBBFIS-UHFFFAOYSA-N
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Description

3-(4-Aminophenoxy)propanamide (CAS No: 121489-79-0) is a chemical compound with a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol. It serves as a valuable building block in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules with potential biological activity. Its structure, featuring both an aminophenoxy group and a propanamide moiety, makes it a versatile intermediate for generating derivatives like 3-((4-hydroxyphenyl)amino)propanoic acid, a scaffold of significant research interest . Current scientific investigations highlight the promise of this compound's derivative scaffold in the development of novel therapeutic agents. Research indicates that 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit structure-dependent antimicrobial activity against multidrug-resistant bacterial pathogens of the ESKAPE group and drug-resistant fungal species like Candida auris . Furthermore, certain derivatives have been identified as anticancer candidates, demonstrating an ability to reduce cell viability and suppress cell migration in vitro, alongside promising antioxidant properties . This makes 3-(4-Aminophenoxy)propanamide a compound of interest for researchers developing new treatments to overcome antimicrobial resistance and for targeted cancer therapies . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFJIKZBCBBFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4-Aminophenoxy)propanamide molecular weight and formula

[1]

Content Type: Technical Reference Guide Author Role: Senior Application Scientist Subject: Chemical Identity, Synthesis, and Application Protocols

Executive Summary & Chemical Identity[1][2]

3-(4-Aminophenoxy)propanamide is a bifunctional building block characterized by an electron-rich aniline moiety connected via an ether linkage to a propanamide tail.[1] In drug discovery, it serves as a critical "linker" scaffold, offering a stable amide terminus that can be derivatized or used to modulate solubility and hydrogen bonding in PROTACs (Proteolysis Targeting Chimeras) and covalent warhead design.

Unlike its carboxylic acid analogue (3-(4-aminophenoxy)propionic acid), the amide functionality provides distinct metabolic stability and hydrogen bond donor/acceptor profiles, making it valuable for fragment-based drug design (FBDD) and polymer chemistry (e.g., poly(ether-amide) synthesis).[1]

Physicochemical Profile[1][2][3][4][5][6]
PropertyValueSource/Note
CAS Number 121489-79-0[1][2]
IUPAC Name 3-(4-Aminophenoxy)propanamideSystematic
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.21 g/mol Calculated
Physical State Solid (Off-white to pale brown powder)Observed in analogues
Solubility DMSO, Methanol, DMF; Low in waterPolarity dependent
pKa (Aniline) ~4.8 - 5.1Predicted (Aniline derivative)
LogP ~0.6 - 0.9Predicted

Structural Analysis & Reactivity[1]

The molecule possesses two distinct reactive centers, allowing for orthogonal functionalization:

  • Primary Aromatic Amine (-NH₂): High nucleophilicity.[1] Readily undergoes acylation, alkylation, or reductive amination. It is the primary attachment point for pharmacophores.

  • Primary Amide (-CONH₂): Moderate stability.[1] Can be dehydrated to a nitrile (-CN), hydrolyzed to a carboxylic acid (-COOH), or subjected to Hofmann rearrangement to yield an amine.[1][2]

Molecular Structure Visualization[1]

StructureFigure 1: Functional Dissection of 3-(4-Aminophenoxy)propanamideAnilinePrimary Amine(Nucleophilic Attachment)PhenylPhenoxy Core(Rigid Spacer)Aniline->PhenylLinkerEthyl Ether Linker(Flexible Chain)Phenyl->LinkerAmidePrimary Amide(H-Bond Donor/Acceptor)Linker->Amide

Synthesis Protocols

Route: Nitro-Precursor Reduction

This method ensures the amide remains intact by introducing it early via acrylamide, then revealing the amine.[1]

Step 1: Michael Addition (Formation of Ether)

Reagents: 4-Nitrophenol, Acrylamide, catalytic NaOH or Triton B. Solvent: Water or Ethanol (Green Chemistry compatible).[1]

  • Dissolve 4-nitrophenol (1.0 eq) and acrylamide (1.2 eq) in ethanol.

  • Add catalytic NaOH (0.1 eq).

  • Reflux for 12–24 hours. The phenoxide ion attacks the

    
    -carbon of acrylamide.[1]
    
  • Workup: Cool to precipitate the intermediate 3-(4-nitrophenoxy)propanamide. Filter and wash with cold ethanol.

Step 2: Catalytic Hydrogenation (Reduction)

Reagents: H₂, Pd/C (10%), Methanol.

  • Suspend 3-(4-nitrophenoxy)propanamide in methanol.

  • Add 10 wt% Pd/C catalyst under inert atmosphere (N₂).

  • Introduce H₂ gas (balloon pressure or 30 psi in a Parr shaker).

  • Stir at RT for 4–6 hours until TLC shows disappearance of the nitro compound.

  • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate to yield 3-(4-Aminophenoxy)propanamide .[1]

Synthesis Workflow Diagram

SynthesisFigure 2: Two-Step Synthesis via Michael Addition and Hydrogenationcluster_0Step 1: Michael Additioncluster_1Step 2: ReductionSM14-NitrophenolIntermediate3-(4-Nitrophenoxy)propanamideSM1->Intermediate+ NaOH (cat), RefluxSM2AcrylamideSM2->IntermediateProduct3-(4-Aminophenoxy)propanamideIntermediate->ProductH2, Pd/C, MeOH

Analytical Characterization (QC)[1]

To validate the synthesis in a drug development context, the following criteria must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       6.8–6.5 ppm (m, 4H, Aromatic protons).
      
    • 
       4.6 ppm (s, 2H, -NH₂, broad, exchangeable).[1]
      
    • 
       4.1 ppm (t, 2H, -O-CH₂-).[1]
      
    • 
       2.4 ppm (t, 2H, -CH₂-CO-).[1]
      
    • 
       7.3, 6.8 ppm (s, 2H, -CONH₂, broad).[1]
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 181.21.

    • Look for characteristic fragment at m/z ~109 (aminophenol loss).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

    • Target: >95% purity at 254 nm.

Applications in Drug Development[6][10][12][13]

Linker Chemistry (PROTACs)

The propanamide chain acts as a short, semi-rigid spacer. The aniline amine is reacted with an E3 ligase ligand (e.g., Thalidomide derivatives) or a Target Protein ligand. The amide end can be hydrolyzed to an acid for further coupling or kept as a polar surface area (PSA) modulator.

Polymer Science

Used as a monomer for high-performance polyamides or poly(ether-imides).[1] The aromatic ether linkage imparts thermal stability while maintaining flexibility.

Covalent Warhead Scaffolds

The aniline nitrogen can be acrylated to form N-acryloyl derivatives, creating irreversible kinase inhibitors where the propanamide tail interacts with solvent-front residues.[1]

References

  • ChemBK . 3-(4-aminophenoxy)propanamide - CAS 121489-79-0.[1][3] Retrieved from [Link][1]

  • National Institutes of Health (NIH) . Amino Acids in the Development of Prodrugs. PMC. Retrieved from [Link]

Technical Guide: Bioactive Scaffolds Containing 4-Aminophenoxy Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminophenoxy moiety represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore and structural linker in numerous FDA-approved therapeutics. Characterized by a phenyl ether core substituted with a primary amine at the para position, this scaffold offers a unique combination of structural flexibility (via the ether linkage) and chemical reactivity (via the amine handle).

This technical guide provides an in-depth analysis of the 4-aminophenoxy scaffold, focusing on its role in Type II kinase inhibition (exemplified by Sorafenib), robust synthetic protocols for its generation, and its expanding utility in multi-target drug discovery.

Structural Rationale & Pharmacophore Analysis[1]

The 4-aminophenoxy moiety is rarely a standalone active agent; rather, it functions as a "molecular hinge" that connects two distinct pharmacophoric regions. Its biological value is derived from three specific structural features:

  • The Ether Linkage (

    
    ):  The oxygen atom acts as a hydrogen bond acceptor and introduces a bond angle (
    
    
    
    ) that allows the molecule to adopt a non-planar conformation. This "kink" is essential for fitting into deep hydrophobic pockets, such as the allosteric site of kinases.
  • The Aromatic Core: The phenylene ring participates in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the receptor binding site.
    
  • The Amine Handle (

    
    ):  This is the primary vector for derivatization. In most bioactive molecules, this amine is converted into a urea, amide, or carbamate, which serves as a critical Hydrogen Bond Donor (HBD) triad.
    
Visualization: Pharmacophore Logic

The following diagram illustrates the functional decomposition of the scaffold.

Pharmacophore Scaffold 4-Aminophenoxy Scaffold Ether Ether Linkage (-O-) Flexibility & H-Bond Acceptor Scaffold->Ether Ring Phenylene Ring Hydrophobic/Pi-Stacking Scaffold->Ring Amine Para-Amine (-NH2) Derivatization Vector Scaffold->Amine Target Target Binding (e.g., DFG-out Kinase Pocket) Ether->Target conformational adaptivity Ring->Target pi-interactions Amine->Target H-bond donor formation

Figure 1: Functional decomposition of the 4-aminophenoxy scaffold demonstrating its tripartite role in ligand-target binding.

Case Study: The Sorafenib Paradigm

The most authoritative application of the 4-aminophenoxy scaffold is found in Sorafenib (Nexavar) , a multi-kinase inhibitor approved for renal cell and hepatocellular carcinoma.

Mechanism of Action

Sorafenib acts as a Type II kinase inhibitor. It stabilizes the kinase in its inactive "DFG-out" conformation. The 4-aminophenoxy fragment is the structural bridge that allows the molecule to span from the ATP-binding hinge region to the allosteric hydrophobic pocket.

  • The Ether: Connects the central pyridine ring to the phenyl-urea tail.

  • The Urea (derived from the amine): Forms a bidirectional hydrogen bond "anchor" with the catalytic Glu and Asp residues of the kinase active site (specifically the DFG motif).

Comparative Activity Data

The following table summarizes the inhibitory potency of Sorafenib and derivatives where the 4-aminophenoxy core is preserved but the "tail" is modified.

Compound VariantTarget KinaseIC50 (nM)Structural Note
Sorafenib (Parent) VEGFR-2 90 Intact 4-aminophenoxy-urea linkage
Sorafenib (Parent)BRAF (V600E) 38 Stabilizes inactive conformation
Amide AnalogVEGFR-2>1000Urea replaced by amide (loss of H-bond donor)
Meta-isomerVEGFR-2>5003-aminophenoxy linkage (geometry mismatch)

Data synthesized from structure-activity relationship studies [1, 2].

Synthetic Methodologies

Synthesizing the 4-aminophenoxy scaffold requires careful control of chemoselectivity, particularly to prevent oxidation of the amine or over-alkylation. Two primary routes are validated for high-yield production.[1][2]

Route A: Nucleophilic Aromatic Substitution ( )

This is the preferred industrial route, particularly when the electrophilic partner is an electron-deficient heterocycle (e.g., chloropyridine).

Protocol 1: Synthesis of 4-(4-aminophenoxy)pyridine derivatives Context: Synthesis of the Sorafenib intermediate.[3]

  • Reagents: 4-Chloro-N-methylpicolinamide (Electrophile), 4-Aminophenol (Nucleophile), Potassium tert-butoxide (

    
    -BuOK).
    
  • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Charge a reaction vessel with 4-aminophenol (1.1 eq) and DMF.

    • Add

      
      -BuOK (1.2 eq) at 0°C to generate the phenoxide anion. Note: The phenoxide is significantly more nucleophilic than the aniline amine, ensuring regioselectivity.
      
    • Add the chloropyridine electrophile.

    • Heat to 80°C for 2-4 hours (or microwave at 150W, 170°C for 10 mins).

    • Workup: Quench with water. The product often precipitates. If not, extract with EtOAc.

  • Yield: Typically 75-90%.

Route B: The Nitro-Reduction Pathway

Used when the direct use of 4-aminophenol leads to side reactions or when the starting material is a nitro-arene.

Protocol 2: Iron-Mediated Reduction Context: Converting a 4-nitrophenoxy intermediate to the active amine.

  • Substrate: 4-(4-nitrophenoxy)benzene derivative.

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ).
    
  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Dissolve the nitro compound in EtOH/H2O.

    • Add Fe powder (5 eq) and solid

      
       (5 eq).
      
    • Reflux vigorously for 1-2 hours. Mechanism: Single electron transfer reduction.

    • Filtration: Filter hot through Celite to remove iron oxides.

  • Validation: Disappearance of the Nitro peak (

    
    ) in IR; appearance of Amine peak.
    
Visualization: Synthetic Workflow

Synthesis StartA Route A: Direct Coupling (4-Aminophenol + Electrophile) ConditionA Base: t-BuOK / K2CO3 Solvent: DMF, 80°C Selectivity: O-alkylation > N-alkylation StartA->ConditionA StartB Route B: Nitro Precursor (4-Nitrophenol + Electrophile) ConditionB Step 1: SNAr (Base, Heat) Intermediate: 4-Nitrophenoxy ether StartB->ConditionB Product Target Scaffold: 4-Aminophenoxy Derivative ConditionA->Product Direct Yield (75-90%) Reduction Step 2: Reduction Fe / NH4Cl / EtOH (Chemoselective) ConditionB->Reduction Reduction->Product Two-Step Yield (60-80%)

Figure 2: Dual synthetic pathways for accessing the 4-aminophenoxy scaffold. Route A is preferred for rapid synthesis; Route B is used when sensitive functional groups are present.

Emerging Applications & Future Directions

Beyond kinase inhibition, the 4-aminophenoxy moiety is evolving into a scaffold for:

  • Dual VEGFR/c-Met Inhibitors: Recent studies utilize this scaffold to link pyrimidine cores with varying urea tails to tackle drug-resistant tumors [3].

  • Antimicrobial Diaryl Ethers: The lipophilicity of the phenoxy group allows membrane permeation in Mycobacteria. Derivatization of the amine with oxadiazoles has shown promise in anti-tubercular research [4].

  • PROTAC Linkers: The rigid-yet-flexible nature of the scaffold makes it an attractive candidate for the "linker" region in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein ligand.

References

  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Source: National Institutes of Health (PMC) URL:[Link]

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine derivatives as dual VEGFR-2/c-Met inhibitors. Source: Royal Society of Chemistry (New Journal of Chemistry) URL:[Link][4]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

  • Nucleophilic Aromatic Substitution: Mechanisms and Protocols. Source: Master Organic Chemistry URL:[Link]

Sources

Technical Guide: Solubility Profiling & Handling of 3-(4-Aminophenoxy)propanamide

[1]

Executive Summary & Chemical Identity[1][2]

3-(4-Aminophenoxy)propanamide is a bifunctional building block frequently employed as a linker in drug conjugates (e.g., PROTACs, ADCs) and as a monomer in high-performance polymer synthesis.[1] Its structure combines a polar primary amide tail with an electron-rich aniline core via an ether linkage, creating a distinct solubility profile that balances hydrophilicity and lipophilicity.[1]

This guide provides a technical breakdown of its solubility behaviors in DMSO (the standard stock solvent) and Water (the biological medium), supported by experimental protocols for verification.[1]

Chemical Profile
PropertyDetail
CAS Number 121489-79-0
IUPAC Name 3-(4-aminophenoxy)propanamide
Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
Structure H₂N-C₆H₄-O-CH₂-CH₂-CONH₂
Key Functionalities Primary Amine (nucleophile), Ether (linker), Primary Amide (H-bond donor/acceptor)

Physicochemical Basis of Solubility[1]

Understanding the molecular interactions is crucial for predicting behavior in unmapped solvent systems.[1]

Structural Analysis[1][8]
  • Hydrophilic Domain (Amide & Amine): The terminal amide group (-CONH₂) and the aromatic amine (-NH₂) are strong hydrogen bond donors and acceptors.[1] This facilitates interaction with polar protic solvents like water and methanol.[1]

  • Lipophilic Domain (Phenyl Ether): The central benzene ring and the ethyl ether linkage introduce significant lipophilicity.[1] This limits solubility in cold water but enhances compatibility with organic polar aprotic solvents.[1]

  • Crystal Lattice Energy: As a primary amide, the compound likely possesses a stable crystal lattice due to intermolecular hydrogen bonding network (amide-to-amide).[1] Breaking this lattice requires a solvent with high dielectric constant or strong H-bonding capability (e.g., DMSO).[1]

Solubility Data & Recommendations

The following data summarizes the solubility behavior based on structural analogs (e.g., paracetamol derivatives, phenoxy-alkyl amines) and standard laboratory performance.

Solubility Profile Table
SolventSolubility RatingEstimated Conc.Usage Recommendation
DMSO High > 100 mg/mLPrimary Stock Solvent. Ideal for preparing 10–100 mM stocks for biological assays.[1]
Water (25°C) Moderate 1 – 10 mg/mL*Soluble enough for direct aqueous reactions but may require heating or pH adjustment.[1]
Water (80°C) High > 50 mg/mLSuitable for recrystallization or hot aqueous synthesis.[1]
Ethanol Soluble ~20–50 mg/mLGood co-solvent for formulation; useful for precipitation purification.[1]
DMF / DMAc High > 100 mg/mLAlternative stock solvents for polymer chemistry applications.[1]

*Note: Aqueous solubility is pH-dependent.[1] The aniline nitrogen (pKa ~4.[1]6) will protonate in acidic media (pH < 4), significantly increasing solubility.[1]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution in DMSO

For biological assays or high-throughput screening.[1]

Objective: Create a stable, high-concentration stock solution free of precipitates.

  • Calculate Mass: To prepare 10 mL of 100 mM stock:

    
    [1]
    
  • Weighing: Weigh 180.2 mg of 3-(4-Aminophenoxy)propanamide into a 20 mL amber glass scintillation vial (protect from light to prevent aniline oxidation).

  • Solvent Addition: Add 5.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

  • Volume Adjustment: Transfer to a volumetric flask or use a precision pipette to add DMSO to a final volume of 10.0 mL .

  • Storage: Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Thermodynamic Aqueous Solubility Determination (Shake-Flask)

For determining the exact solubility limit in a specific buffer.[1]

Objective: Quantify saturation concentration at equilibrium.

  • Supersaturation: Add excess solid compound (approx. 20 mg) to 1 mL of the target buffer (e.g., PBS pH 7.[1]4) in a microcentrifuge tube.

  • Equilibration: Shake or rotate the sample at room temperature (25°C) for 24 hours .

  • Clarification: Centrifuge at 10,000 × g for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter.[1] Note: Do not use Nylon filters as amides may bind nonspecifically.[1]

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and handling based on the intended application.

SolubilityWorkflowStartStart: 3-(4-Aminophenoxy)propanamideApplicationSelect ApplicationStart->ApplicationBioAssayBiological Assay / ScreeningApplication->BioAssay Low Conc. (<1 mM)SynthesisChemical Synthesis / Scale-upApplication->Synthesis High Conc. (>10 mM)DMSO_StockPrepare 100 mM Stock in DMSO(Anhydrous, stored at -20°C)BioAssay->DMSO_StockWater_SolDirect Aqueous Dissolution(Heat to 50°C if needed)Synthesis->Water_SolDilutionDilute into Media (1:1000)Final DMSO < 0.1%DMSO_Stock->DilutionAcidifyOptional: Acidify (pH < 4)Protonates Aniline -> High SolubilityWater_Sol->Acidify If precipitation occurs

Caption: Decision matrix for solvent selection. DMSO is preferred for stock stability; pH adjustment enhances aqueous solubility for synthesis.[1]

Stability & Handling Risks[1][9]

  • Oxidation Sensitivity: The primary aromatic amine is susceptible to oxidation by air, leading to a color change (yellow/brown) over time.[1]

    • Mitigation: Store solids under nitrogen/argon.[1] Keep DMSO stocks in amber vials.

  • Hydrolysis: The amide bond is stable at neutral pH but will hydrolyze to the carboxylic acid (3-(4-aminophenoxy)propionic acid) in strong acids (HCl > 1M) or bases (NaOH > 1M) at elevated temperatures.[1]

  • Hygroscopicity: The amide moiety can absorb moisture.[1] Store desiccated to prevent weighing errors.

References

  • PubChem. (2025).[1][2] Compound Summary: 3-(4-aminophenoxy)propanamide (CAS 121489-79-0).[1] National Library of Medicine.[1] [Link][1]

  • Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][3] Technical Bulletin 102.[1] [Link]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for amide/ether solubility trends). [Link][1]

Technical Guide: Physicochemical Characterization of 3-(4-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Compound Identification and Properties

1.1. Chemical Identity

  • Chemical Name: 3-(4-Aminophenoxy)propanamide

  • CAS Number: 121489-79-0[1][2]

  • Molecular Formula: C₉H₁₂N₂O₂[1][2]

  • Molecular Weight: 180.2 g/mol [1]

1.2. Structural Representation

Caption: 2D Structure of 3-(4-Aminophenoxy)propanamide.

1.3. Predicted Physicochemical Data

While experimental data is sparse, computational models provide estimated values for key properties. It is crucial to underscore that these are predictions and must be verified experimentally.

PropertyPredicted ValueSource
Molecular Weight180.207 g/mol Guidechem[2]
XLogP3-AA1.1Guidechem[2]
Hydrogen Bond Donor Count2Guidechem[2]
Hydrogen Bond Acceptor Count3Guidechem[2]
Rotatable Bond Count4Guidechem[2]
Topological Polar Surface Area78.3 ŲGuidechem[2]

Physical State Characterization

The physical state of a powdered active pharmaceutical ingredient (API) or intermediate is not a singular property but a constellation of characteristics that influence its behavior from manufacturing to dissolution.[3][4] A comprehensive characterization is therefore essential.

2.1. Rationale for Characterization

Understanding the powder properties of 3-(4-Aminophenoxy)propanamide is critical for:

  • Processability: Predicting how the powder will behave in manufacturing processes such as blending, granulation, and tableting.

  • Stability: Assessing the physical and chemical stability of the compound under various storage conditions.

  • Bioavailability: Influencing the dissolution rate and, consequently, the in-vivo performance of the final drug product.

2.2. Experimental Protocol for Powder Characterization

The following is a multi-faceted approach to thoroughly characterize the physical state of a fine chemical powder like 3-(4-Aminophenoxy)propanamide.

2.2.1. Visual Inspection

  • Objective: To provide a qualitative description of the powder.

  • Procedure:

    • Place a small, representative sample of the powder on a clean, white surface.

    • Observe the powder under good lighting.

    • Record observations regarding its color, texture (e.g., crystalline, amorphous, fine, granular), and any tendency to clump.

2.2.2. Particle Size and Shape Analysis

  • Objective: To quantitatively determine the size distribution and morphology of the particles.

  • Methodology:

    • Laser Diffraction: Disperse the powder in a suitable non-reactive liquid medium and analyze using a laser diffraction instrument. This will provide a volume-based particle size distribution.

    • Microscopy (Scanning Electron Microscopy - SEM): Mount a small sample of the powder on a stub, coat with a conductive material (e.g., gold-palladium), and image using an SEM. This will provide high-resolution images of the particle shape, surface texture, and degree of agglomeration.

2.2.3. Density Determination

  • Objective: To measure the bulk and tapped densities, which are crucial for understanding powder flow and compaction.

  • Procedure:

    • Bulk Density: Gently pour a known mass of the powder into a graduated cylinder and record the volume. Calculate the bulk density (mass/volume).

    • Tapped Density: Place the graduated cylinder from the bulk density measurement onto a tapping apparatus. Subject the cylinder to a set number of taps (e.g., 100, 500, 1250) until the volume ceases to change. Record the final volume and calculate the tapped density.

    • Carr's Index and Hausner Ratio: Use the bulk and tapped densities to calculate these indices, which provide an indication of the powder's flowability and compressibility.

2.3. Workflow for Physical State Characterization

G cluster_0 Physical State Characterization Workflow A Sample Acquisition B Visual Inspection (Color, Texture) A->B C Particle Size & Shape (Laser Diffraction, SEM) A->C D Density Measurement (Bulk & Tapped) A->D E Data Analysis & Reporting B->E C->E D->E

Caption: Workflow for the physical characterization of a powder.

Melting Point Determination

The melting point of a crystalline solid is a fundamental thermodynamic property that is invaluable for identification and purity assessment. A sharp melting range is indicative of a pure compound, whereas a broad and depressed melting range often suggests the presence of impurities.

3.1. Principle of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

3.2. Experimental Protocol for Capillary Melting Point Determination

This protocol describes the use of a standard melting point apparatus, a widely accepted and accessible method.

3.2.1. Materials and Equipment

  • 3-(4-Aminophenoxy)propanamide sample (finely powdered)

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

3.2.2. Step-by-Step Procedure

  • Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Tube Loading:

    • Invert an open-ended capillary tube and press the open end into the powdered sample.

    • A small amount of the powder will be forced into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom.

    • Repeat until the packed powder is approximately 2-3 mm high.

  • Apparatus Setup:

    • Insert the loaded capillary tube into the sample holder of the melting point apparatus.

    • Ensure the apparatus is set to a starting temperature well below the expected melting point (if a preliminary rough determination is performed).

  • Melting Point Measurement:

    • Begin heating the sample. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to get an approximate melting range.

    • For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the entire sample has melted (T2).

    • The melting point is reported as the range T1 - T2.

  • Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility and report the average melting range.

3.3. Self-Validating System and Causality

  • Purity Indication: A sharp melting range (typically ≤ 2 °C) is a strong indicator of high purity. A broad range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

  • Heating Rate: A slow heating rate near the melting point is crucial. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.

  • Sample Packing: Proper packing of the sample is essential for efficient and uniform heat transfer from the heating block to the sample.

3.4. Workflow for Melting Point Determination

G cluster_1 Melting Point Determination Workflow prep Sample Preparation (Grind to fine powder) load Capillary Loading (2-3 mm height) prep->load setup Apparatus Setup load->setup heat_fast Rapid Heating (Approximate Range) setup->heat_fast heat_slow Slow Heating (1-2 °C/min) heat_fast->heat_slow record Record T1 and T2 (Onset and Completion of Melting) heat_slow->record report Report Melting Range record->report

Caption: Step-by-step workflow for melting point determination.

Conclusion

This technical guide has provided a comprehensive framework for the physicochemical characterization of 3-(4-Aminophenoxy)propanamide. While a definitive melting point is not currently cited in the public domain, the detailed protocols herein equip researchers and drug development professionals with the necessary tools to determine this critical property with a high degree of scientific integrity. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is fundamental to advancing pharmaceutical research and development.

References

  • ChemBK. (n.d.). 3-(4-aminophenoxy)propanamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Loba Chemie. (2016). 3-AMINOPHENOL EXTRA PURE MSDS. Retrieved from [Link]

  • NSL Analytical Services, Inc. (2025). An Overview of Powder Characterization. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Aminophenyl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Aminophenyl)propanamide. Retrieved from [Link]

  • S. S. College, Jehanabad. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Anbar. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • ResearchGate. (2020). Chapter 4 Powder Characterization – Methods, Standards and State of the Art. Retrieved from [Link]

  • American Laboratory. (2019). AL Guide to Powder Characterization. Retrieved from [Link]

  • IMR Test Labs. (n.d.). Powder Characterization Analysis. Retrieved from [Link]

Sources

Aryloxyphenoxy Propionamide Derivatives: From Agrochemical Origins to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aryloxyphenoxy propionamide derivatives represent a privileged scaffold in medicinal chemistry, historically grounded in agrochemistry as Acetyl-CoA Carboxylase (ACCase) inhibitors ("Fops"). Recent advancements have repurposed this chemical architecture for human therapeutics, specifically targeting metabolic dysregulation (PPAR agonism) and neoplastic lipogenesis (human ACC1/2 inhibition). This guide delineates the synthetic pathways, structure-activity relationships (SAR), and pharmacological validation of these derivatives, emphasizing the transition from ester-labile prodrugs to metabolically stable amides.

Chemical Architecture & Synthetic Strategy

The Scaffold

The core pharmacophore consists of three distinct domains:

  • The Aryloxy Head: Typically a heterocycle (pyridine, quinoxaline, benzoxazole) or substituted phenyl ring.

  • The Phenoxy Bridge: A central phenyl spacer providing critical pi-stacking interactions.

  • The Propionamide Tail: A chiral moiety (usually R-configuration) determining stereospecific binding. The amide bond replaces the traditional ester found in herbicides, conferring resistance to plasma esterases and improving oral bioavailability.

Retrosynthetic Analysis & Chirality

The biological activity is highly stereodependent. The (R)-enantiomer typically exhibits superior binding affinity due to the spatial arrangement required for the carboxyl-binding pocket of ACCase or the ligand-binding domain (LBD) of PPARs. Therefore, synthesis typically utilizes the "Chiral Pool" approach, starting from (S)-ethyl lactate or (R)-2-chloropropionic acid (inversion of configuration occurs during SN2 steps).

Synthetic Workflow Diagram

The following diagram illustrates the convergent synthesis of aryloxyphenoxy propionamides, highlighting the critical SNAr coupling and subsequent amidation.

SynthesisWorkflow cluster_legend Reaction Class Start1 Halo-Heterocycle (e.g., 2-chloropyridine) Inter1 Aryloxyphenol Intermediate Start1->Inter1 SNAr Coupling (K2CO3, DMF, 80°C) Start2 Hydroquinone Start2->Inter1 Inter2 Aryloxyphenoxy Propionate Ester Inter1->Inter2 SN2 Etherification (Inversion of Config) Start3 (R)-2-Chloropropionate (Chiral Synthon) Start3->Inter2 Product Aryloxyphenoxy Propionamide (Target) Inter2->Product Direct Amidation (T3P or Aminolysis) Reagent Primary/Secondary Amine Reagent->Product Nucleophilic Subst. Nucleophilic Subst. Amide Formation Amide Formation Nucleophilic Subst.->Amide Formation

Caption: Convergent synthesis via SNAr coupling and stereoselective etherification followed by amidation.

Medicinal Chemistry & Pharmacology

Mechanism of Action: Dual Modality

Unlike their herbicidal counterparts which target plastidic ACCase, human medicinal derivatives are designed for:

  • Human ACC1/ACC2 Inhibition (Oncology): Cancer cells rely on de novo lipogenesis for membrane construction. Inhibiting ACC1 blocks the conversion of Acetyl-CoA to Malonyl-CoA, inducing apoptosis in lipogenic tumors (e.g., prostate, breast).

  • PPAR Agonism (Metabolic Syndrome): The propionamide tail mimics the carboxylic acid headgroup of fibrates (PPAR

    
     agonists) and glitazones (PPAR
    
    
    
    agonists). The amide modification alters the lipophilicity profile, allowing for dual PPAR
    
    
    /
    
    
    modulation, improving insulin sensitivity and lipid profiles without the classic side effects of full agonists.
Structure-Activity Relationship (SAR) Data
Structural DomainModificationEffect on Potency/PK
Aryloxy Head 5-CF3-PyridylIncreases metabolic stability and lipophilicity; enhances ACC binding.
Phenoxy Bridge 2-Fluoro substitutionReduces oxidative metabolism (CYP450 blocking); improves half-life.
Linker Amide (-CONHR)Critical: Replaces ester. Increases t1/2 (plasma stability). Bulky amines (e.g., cyclohexyl) improve PPAR selectivity.
Chiral Center (R)-MethylEssential for activity. (S)-enantiomer is often inactive or acts as a weak antagonist.

Experimental Protocols

Protocol: Stereoselective Synthesis of N-Benzyl-2-(4-(aryloxy)phenoxy)propanamide

Rationale: This protocol uses T3P (Propylphosphonic anhydride) for mild amidation, preventing racemization of the chiral center.

Reagents:

  • (R)-2-(4-(aryloxy)phenoxy)propionic acid (1.0 eq)

  • Benzylamine (1.2 eq)

  • T3P (50% in EtOAc, 1.5 eq)

  • Diisopropylethylamine (DIPEA, 2.5 eq)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with the carboxylic acid derivative (1.0 eq) and anhydrous DCM (0.1 M concentration).

  • Base Addition: Cool to 0°C. Add DIPEA (2.5 eq) dropwise. Stir for 10 minutes to ensure deprotonation.

  • Coupling: Add T3P solution (1.5 eq) followed immediately by Benzylamine (1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Work-up: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine), then brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (SiO2).

Protocol: In Vitro ACCase Inhibition Assay (Human Recombinant)

Rationale: Validates the ability of the compound to inhibit the rate-limiting step of fatty acid synthesis.

  • Enzyme Prep: Use human recombinant ACC1 (expressed in Baculovirus system).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 2 mM ATP, 10 mM NaHCO3 (containing [14C]-bicarbonate).

  • Incubation: Incubate enzyme (10 nM) with test compound (DMSO stock) for 15 min at 37°C.

  • Initiation: Add Acetyl-CoA (substrate) to initiate the reaction.

  • Termination: After 30 min, stop reaction with 10% acetic acid.

  • Quantification: Dry samples and count acid-stable [14C]-Malonyl-CoA using liquid scintillation. Calculate IC50 using non-linear regression.

Signaling Pathway & Therapeutic Logic[1]

The following diagram details how these derivatives intervene in cancer metabolism.

MOA_Pathway Glucose Glucose / Glutamine AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACC ACC1 Enzyme (Target) ACC->MalonylCoA Inhibitor Aryloxyphenoxy Propionamide Inhibitor->ACC Inhibition (IC50 < 50nM) Apoptosis Apoptosis (Cancer Cell Death) Inhibitor->Apoptosis Lipotoxicity Induction Palmitate Palmitate (Fatty Acids) MalonylCoA->Palmitate FASN FASN Fatty Acid Synthase (FASN) Membrane Membrane Biogenesis (Tumor Growth) Palmitate->Membrane

Caption: Mechanism of Action in Oncology: Blockade of de novo lipogenesis leads to tumor cell apoptosis.

References

  • Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)Propionamides. Journal of Chemical and Pharmaceutical Research. [Link]

  • Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. PubMed Central. [Link]

  • New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists. PubMed. [Link]

  • Targeting Acetyl-CoA Carboxylases: Small Molecular Inhibitors and their Therapeutic Potential. Ingenta Connect. [Link]

  • Coenzyme A esters of 2-aryloxyphenoxypropionate herbicides and 2-arylpropionate antiinflammatory drugs are potent inhibitors of rat liver acetyl-CoA carboxylase. PubMed. [Link]

3-(4-Aminophenoxy)propanamide SMILES and InChIKey data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(4-Aminophenoxy)propanamide

Executive Summary & Chemical Identity

3-(4-Aminophenoxy)propanamide is a heterobifunctional building block utilized primarily in the synthesis of high-performance polyamides and as a cleavable linker in medicinal chemistry. Its structure combines an electron-rich aniline moiety with a hydrolytically stable ether linkage and a terminal primary amide.

This guide addresses the precise structural data, synthetic pathways, and quality control protocols required for its integration into research workflows.

Core Identifiers
PropertyData
IUPAC Name 3-(4-aminophenyl)oxypropanamide
CAS Registry Number 121489-79-0
Molecular Formula

Molecular Weight 180.20 g/mol
Canonical SMILES NC1=CC=C(OCCC(N)=O)C=C1
Isomeric SMILES C1=CC(=CC=C1N)OCCC(=O)N
InChI String InChI=1S/C9H12N2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
InChIKey CYFJIKZBCBBFIS-UHFFFAOYSA-N

Structural Logic & Reactivity Profile

The molecule features three distinct functional zones that dictate its reactivity:

  • The Aniline Handle (

    
    ):  A nucleophilic primary amine at the para position. It is highly reactive toward acyl chlorides, isocyanates, and anhydrides, making it the primary polymerization site.
    
  • The Ether Linkage (

    
    ):  Provides flexibility (lowers glass transition temperature, 
    
    
    
    , in polymers) and chemical stability against hydrolysis compared to ester linkages.
  • The Primary Amide (

    
    ):  Acts as a hydrogen bond donor/acceptor. In synthetic schemes, it can be dehydrated to a nitrile or hydrolyzed to a carboxylic acid, offering a "masked" reactive site.
    

Synthesis Protocol (High-Purity Route)

Direct alkylation of 4-aminophenol with acrylamide is chemically risky due to competing N-alkylation vs. O-alkylation. The authoritative industrial route utilizes a Nitro-Protection Strategy , ensuring regiospecificity.

Phase 1: Michael Addition (O-Alkylation)

Reaction: 4-Nitrophenol + Acrylamide


 3-(4-Nitrophenoxy)propanamide
  • Reagents: 4-Nitrophenol (1.0 eq), Acrylamide (1.2 eq), Benzyltrimethylammonium hydroxide (Triton B, cat. 5 mol%), solvent (Acetonitrile or Ethanol).

  • Procedure:

    • Dissolve 4-nitrophenol in acetonitrile under

      
       atmosphere.
      
    • Add Triton B catalyst.

    • Add acrylamide slowly at reflux temperature (

      
      ) to favor thermodynamic O-alkylation over N-alkylation.
      
    • Reflux for 12–16 hours.

    • Purification: Cool to precipitate the intermediate. Recrystallize from ethanol.

Phase 2: Selective Reduction

Reaction: 3-(4-Nitrophenoxy)propanamide


 3-(4-Aminophenoxy)propanamide
  • Reagents:

    
     (10% loading), Hydrogen gas (
    
    
    
    , balloon pressure), Methanol.
  • Procedure:

    • Suspend the nitro-intermediate in methanol.

    • Add Pd/C catalyst carefully (pyrophoric hazard).

    • Purge system with

      
      , then introduce 
      
      
      
      .
    • Stir vigorously at RT for 4–6 hours. Monitor via TLC (disappearance of yellow nitro spot).

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.

    • Final Polish: Recrystallize from water/ethanol mix to yield white/off-white crystals.

Visual Synthesis Workflow

SynthesisRoute Start 4-Nitrophenol (Precursor) Inter Intermediate: 3-(4-Nitrophenoxy)propanamide Start->Inter Base Cat. Reflux Reactant Acrylamide (Michael Acceptor) Reactant->Inter Product TARGET: 3-(4-Aminophenoxy)propanamide Inter->Product Reduction Cat Pd/C + H2 (Reduction) Cat->Product

Figure 1: Two-step regiospecific synthesis avoiding N-alkylation byproducts.

Analytical Characterization & QC

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR ( -NMR, DMSO- )
  • 
     7.30 ppm (d, 2H):  Aromatic protons meta to amine (ortho to ether).
    
  • 
     6.80 ppm (br s, 1H):  Amide 
    
    
    
    .
  • 
     6.50 ppm (d, 2H):  Aromatic protons ortho to amine.
    
  • 
     4.80 ppm (s, 2H):  Amine 
    
    
    
    (broad, exchangeable).
  • 
     4.05 ppm (t, 2H):  Ether methylene 
    
    
    
    .
  • 
     2.45 ppm (t, 2H):  Amide alpha-methylene 
    
    
    
    .
Quality Control Decision Tree

QC_Workflow Sample Raw Product Batch HPLC HPLC Purity Check (C18, H2O/MeCN) Sample->HPLC Decision1 Purity > 98%? HPLC->Decision1 NMR 1H-NMR Verification (Structure Confirmation) Decision1->NMR Yes Recryst Recrystallize (EtOH/H2O) Decision1->Recryst No Moisture Karl Fischer Titration (Limit < 0.5%) NMR->Moisture Recryst->HPLC Release Release for Use Moisture->Release

Figure 2: Standard Quality Control workflow for ensuring polymerization-grade purity.

Applications in Research

High-Performance Polymers

The compound is used as a monomer for Polyamides (PAs) and Polyimides (PIs) . The ether linkage introduces a "swivel" in the polymer backbone, which:

  • Reduces crystallinity slightly to improve solubility in organic solvents (DMAc, NMP).

  • Maintains high thermal stability while improving processability compared to rigid aromatic polyamides (Aramids).

Drug Conjugates (PROTACs)

In medicinal chemistry, the propanamide tail can be hydrolyzed to the acid or reduced to the amine, serving as a linker of defined length (3 carbons + ether) to connect E3 ligase ligands to target proteins.

References

  • Chemical Identity Data: PubChem Compound Summary for CID 39870446 (Related isomer structure validation) and ChemBK CAS 121489-79-0 Entry. Link

  • Synthetic Methodology (Michael Addition):Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Polymer Applications: Espeso, J. F., et al. "Synthesis and characterization of new soluble aromatic polyamides." Journal of Polymer Science Part A: Polymer Chemistry 38.6 (2000): 1014-1023. Link

  • InChI/SMILES Validation: Computed via ChemDraw/InChI Trust algorithms based on IUPAC structure "3-(4-aminophenoxy)propanamide".

An In-depth Technical Guide to the Chemical Stability of Aminophenoxy Propanamide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Stability in Targeted Therapeutics

In the landscape of targeted drug delivery, particularly within the realm of Antibody-Drug Conjugates (ADCs), the linker is a linchpin that dictates the efficacy and safety of the entire therapeutic entity.[1] It is the chemical bridge that connects a potent cytotoxic payload to a targeting moiety, such as a monoclonal antibody. The ideal linker must be robust enough to remain intact in systemic circulation, thereby preventing premature release of the payload which could lead to off-target toxicity.[] Conversely, it must be designed to cleave and release its payload in a controlled manner once the conjugate has reached its intended target, such as the tumor microenvironment or within the cancer cell itself.[3][]

The aminophenoxy propanamide moiety represents a class of linkers that incorporates an amide bond, an ether linkage, and an aromatic system. Understanding the chemical stability of this specific linker is paramount for predicting its in vivo behavior, optimizing its design, and developing robust analytical methods for its characterization. This guide provides a detailed exploration of the factors governing the stability of aminophenoxy propanamide linkers, potential degradation pathways, and the experimental methodologies required for a comprehensive stability assessment.

Core Chemical Structure and Synthesis

The aminophenoxy propanamide linker core is characterized by three key functional groups: an aromatic amine (aminophenoxy), a propanamide linkage, and an ether bond connecting the phenyl ring to the propanamide backbone. The precise substitution on the aromatic ring and the nature of the groups attached to the amide nitrogen and the terminus of the propionyl group can be varied to modulate the linker's properties.

General Structure

The fundamental structure provides multiple points for chemical modification to tune stability, solubility, and conjugation chemistry.

Caption: General structure of an aminophenoxy propanamide linker.

Synthetic Strategy

The synthesis of aminophenoxy propanamide linkers can be achieved through standard organic chemistry reactions. A common approach involves the coupling of a protected aminophenol with a suitable propiolic acid derivative, followed by amide bond formation.

G cluster_0 Synthesis Pathway start Protected Aminophenol step1 React with Propiolic Acid Derivative start->step1 intermediate Phenoxy Propanamide Intermediate step1->intermediate step2 Deprotection intermediate->step2 step3 Amide Coupling with Payload/Spacer step2->step3 final Aminophenoxy Propanamide Linker Conjugate step3->final

Caption: A generalized synthetic workflow for aminophenoxy propanamide linkers.

Key Factors Influencing Chemical Stability

The stability of the aminophenoxy propanamide linker is not monolithic; it is a function of its environment. The key determinants of its stability are pH and the presence of enzymes.

pH-Dependent Stability

The amide bond within the propanamide structure is the primary site susceptible to pH-mediated hydrolysis.[5]

  • Acidic Conditions (pH < 4): In the low pH environment of endosomes and lysosomes (pH 4.5-5.5), acid-catalyzed hydrolysis of the amide bond can occur.[] The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Neutral Conditions (pH ~7.4): At physiological pH, the amide bond is generally stable. Non-enzymatic hydrolysis at neutral pH is a very slow process, which is a desirable characteristic for linkers in systemic circulation.[5]

  • Basic Conditions (pH > 8): Under basic conditions, the amide bond can undergo base-catalyzed hydrolysis through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. While not physiologically common, understanding stability at high pH is crucial for formulation and manufacturing processes.

Enzymatic Stability

The propanamide linker may be susceptible to cleavage by various enzymes present in the plasma or within target cells.[]

  • Proteases: Enzymes such as cathepsins, which are often upregulated in tumor cells, can recognize and cleave specific peptide sequences.[7] While a simple propanamide is not a classic peptide bond, its susceptibility to proteases should be experimentally determined, especially if amino acid residues are incorporated into the linker structure.

  • Amidases/Esterases: Plasma and intracellular amidases or esterases could potentially hydrolyze the amide bond. For instance, certain carboxylesterases have been shown to cleave amide-containing linkers.[8][9] The stability in plasma is a critical parameter to evaluate to ensure the ADC has a sufficient half-life to reach the target tissue.[10]

Potential Degradation Pathways

The primary degradation pathway for the aminophenoxy propanamide linker is the hydrolysis of the amide bond, leading to the cleavage of the linker and release of the payload.

G cluster_1 Amide Bond Hydrolysis start Aminophenoxy Propanamide Linker condition1 Acidic pH (H+) or Basic pH (OH-) start->condition1 condition2 Enzymatic Cleavage (e.g., Amidases) start->condition2 product1 Aminophenoxy Propanoic Acid condition1->product1 Cleavage product2 Released Payload-Amine condition1->product2 Cleavage condition2->product1 Cleavage condition2->product2 Cleavage

Caption: Primary degradation pathway via amide bond hydrolysis.

Experimental Protocols for Stability Assessment

A rigorous and systematic approach is required to characterize the stability of an aminophenoxy propanamide linker. This involves forced degradation studies and stability assessments in relevant biological matrices.[11][12]

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation products and pathways under stressed conditions.[13]

Protocol: pH Stress Study

  • Preparation of Solutions: Prepare buffers at various pH values (e.g., pH 2, 4, 7.4, 9).

  • Sample Preparation: Dissolve the linker-payload conjugate in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C or 50°C) for a defined period (e.g., up to 7 days).[14]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48, 168 hours).

  • Quenching: Neutralize the acidic and basic samples to stop further degradation before analysis.

  • Analysis: Analyze the samples by RP-HPLC and LC-MS to quantify the remaining intact conjugate and identify degradation products.[15][16]

Stability in Biological Matrices

Assessing stability in plasma is crucial for predicting the in vivo performance of the linker.

Protocol: Plasma Stability Assay

  • Plasma Preparation: Obtain plasma (e.g., human, mouse) and thaw at 37°C.

  • Sample Incubation: Spike the linker-payload conjugate into the plasma at a final concentration (e.g., 10 µM). Incubate at 37°C.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Cleanup: Precipitate plasma proteins by adding a threefold excess of cold acetonitrile. Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent conjugate and any released payload or metabolites.

G cluster_2 Workflow for Plasma Stability Assessment start Spike ADC into Plasma step1 Incubate at 37°C start->step1 step2 Collect Aliquots at Time Points (T=0, 1, 4...) step1->step2 step3 Protein Precipitation (e.g., Acetonitrile) step2->step3 step4 Centrifugation step3->step4 step5 Collect Supernatant step4->step5 analysis LC-MS/MS Analysis step5->analysis

Caption: Experimental workflow for assessing ADC linker stability in plasma.

Data Analysis and Interpretation

The data generated from stability studies should be carefully analyzed to determine the linker's stability profile.

ParameterDescriptionAnalytical Technique
Parent Conjugate Remaining (%) The percentage of the intact linker-payload conjugate at each time point relative to time zero.RP-HPLC, LC-MS
Half-life (t½) The time required for 50% of the parent conjugate to degrade.Calculated from the degradation curve.
Degradation Products Identification and quantification of molecules formed from the breakdown of the linker.LC-MS/MS
Payload Release (%) The percentage of free payload detected in the sample over time.LC-MS/MS

Table 1: Key Parameters for Stability Data Interpretation

Conclusion and Future Perspectives

The chemical stability of aminophenoxy propanamide linkers is a multifaceted property that is crucial for the successful development of targeted therapeutics. A thorough understanding of their behavior under various pH conditions and in the presence of enzymes is essential. The stability of the core amide bond is the primary determinant of the linker's half-life in circulation and its payload release characteristics at the target site.

Future research in this area should focus on the strategic modification of the aminophenoxy propanamide scaffold to fine-tune its stability profile. This could involve the introduction of steric hindrance near the amide bond to reduce enzymatic cleavage or the incorporation of electron-withdrawing or -donating groups on the phenoxy ring to modulate the rate of hydrolysis. By employing the rigorous experimental and analytical strategies outlined in this guide, researchers can develop aminophenoxy propanamide linkers with optimized stability, leading to safer and more effective targeted therapies.

References

  • Benchchem. (n.d.). In Vivo Stability of ADC Linkers: A Comparative Guide.
  • Dalcanale, E., et al. (2025). Debondable phenoxy-based structural adhesives with β-amino amide containing reversible crosslinkers. RSC Applied Polymers.
  • Dalcanale, E., et al. (n.d.). Debondable phenoxy-based structural adhesives with β-amino amide containing reversible crosslinkers. PMC - NIH.
  • DATTA, A., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Ganis, J. J., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC - PubMed Central.
  • Kaur, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Lin, K., et al. (2024).
  • Patel, D. P., et al. (n.d.).
  • PubChem. (n.d.). 3-phenylpropylamine. Retrieved from [Link]

  • Singh, S. K., et al. (n.d.).
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
  • D'Souza, M. J., et al. (n.d.). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. PMC - NIH.
  • Google Patents. (n.d.). Synthesis of amide derivatives of some nonsteroidal antiinflammatory drugs as potential pro-drugs.
  • Creative Proteomics. (n.d.). Forced Degradation Study of Antibody Drugs.
  • Google Patents. (n.d.). Self-immolative linkers and drug conjugates.
  • D'Souza, M. J., et al. (n.d.). Undesired versus designed enzymatic cleavage of linkers for liver targeting. PubMed - NIH.
  • Google Patents. (n.d.). Nucleosides and nucleotides with 3'-hydroxy blocking groups.
  • ResearchGate. (n.d.). Acidic hydrolysis mechanism of linker cleavage in Pepaxto via amidase.... Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidic hydrolysis mechanism of linker cleavage in Pepaxto via amidase....
  • BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy.
  • ACS Publications. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Retrieved from [Link]

  • ACS Publications. (2024). Comparison of quaternary ammonium-based linkers for antibody-drug conjugates based on camptothecin derivatives. Retrieved from [Link]

  • BOC Sciences. (n.d.). Enzyme Cleavable Linker | ADC Services.
  • NIH. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]

  • NIH. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]

  • Justia Patents. (n.d.). Targeted drug delivery through affinity based linkers. Retrieved from [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2023). Peroxide-Cleavable Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of functionalised polyethylene glycol derivatives of naproxen for biomedical applications. Retrieved from [Link]

  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]

  • Google Patents. (n.d.). Self-stabilizing linker conjugates.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-(4-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Source Material: 4-Aminophenol Target Molecule: 3-(4-Aminophenoxy)propanamide Methodology: Orthogonal Protection Strategy (Boc-Chemistry) Document ID: AN-SYN-2026-003

Executive Summary & Strategic Analysis

The synthesis of 3-(4-aminophenoxy)propanamide from 4-aminophenol presents a classic chemoselectivity challenge. The starting material contains two nucleophilic centers: the primary amine (


) and the phenol (

). Direct alkylation with acrylamide or 3-chloropropanamide typically favors N-alkylation or yields intractable mixtures of N,O-dialkylated products.

Furthermore, the final target contains a primary amide (


). Traditional protection strategies using N-acetylation (converting 4-aminophenol to paracetamol) are flawed for this specific target because the conditions required to remove the acetyl group (acidic/basic hydrolysis) often hydrolyze the target's aliphatic amide into a carboxylic acid.

The Solution: This protocol utilizes an Orthogonal Protection Strategy using the tert-butyloxycarbonyl (Boc) group.

  • Selectivity: Boc protects the aniline nitrogen, rendering it non-nucleophilic.

  • Stability: The Boc group is stable under the basic conditions required for the subsequent O-alkylation.

  • Orthogonality: The Boc group is removed via acidolysis (TFA) under anhydrous conditions that preserve the sensitive aliphatic primary amide.

Retrosynthetic Logic & Pathway

The synthesis is broken down into three distinct stages to ensure high purity and structural integrity.

G Start 4-Aminophenol (Nucleophilic Competition) Step1 Step 1: N-Boc Protection (Selectivity Control) Start->Step1 Boc2O, NaHCO3 Step2 Step 2: O-Alkylation (Michael Addition) Step1->Step2 Acrylamide, Base (Triton B) Step3 Step 3: Deprotection (TFA Acidolysis) Step2->Step3 TFA, DCM Target 3-(4-Aminophenoxy)propanamide (Final Target) Step3->Target Neutralization

Figure 1: Synthetic pathway designed to bypass N-alkylation and prevent amide hydrolysis.

Detailed Experimental Protocol

Stage I: Chemoselective N-Protection

Objective: Convert 4-aminophenol to N-Boc-4-aminophenol to mask the nitrogen nucleophile.

Reagents & Stoichiometry:

Reagent Equiv. MW ( g/mol ) Role
4-Aminophenol 1.0 109.13 Substrate
Di-tert-butyl dicarbonate (Boc₂O) 1.1 218.25 Protecting Group
Sodium Bicarbonate (NaHCO₃) 2.0 84.01 Base

| THF / Water (1:1) | - | - | Solvent System |

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 4-aminophenol (10.9 g, 100 mmol) in a mixture of THF (100 mL) and Water (100 mL).

  • Base Addition: Add solid NaHCO₃ (16.8 g, 200 mmol) with stirring. The mixture may bubble slightly.

  • Protection: Cool the solution to 0°C. Add Boc₂O (24.0 g, 110 mmol) dropwise (or in portions if solid).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material spot should disappear.

  • Workup:

    • Evaporate THF under reduced pressure.

    • The aqueous residue might contain a precipitate. Acidify carefully with 1M HCl to pH ~4 to ensure the phenol is protonated (not phenoxide) and the carbamate is stable.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

    • Yield Expectation: >90% (White solid).[1][2]

Stage II: O-Alkylation (Michael Addition)

Objective: Attach the propanamide linker to the phenolic oxygen via base-catalyzed Michael addition to acrylamide.

Reagents & Stoichiometry:

Reagent Equiv. MW ( g/mol ) Role
N-Boc-4-aminophenol 1.0 209.24 Substrate
Acrylamide 3.0 71.08 Michael Acceptor
Triton B (40% in MeOH) 0.1 - Catalyst (Base)

| Acetonitrile (MeCN) | - | - | Solvent |

Note: Acrylamide is a neurotoxin. Handle with extreme care (gloves, fume hood).

Procedure:

  • Setup: In a dry flask under nitrogen atmosphere, dissolve N-Boc-4-aminophenol (10.5 g, 50 mmol) in anhydrous Acetonitrile (150 mL).

  • Addition: Add Acrylamide (10.6 g, 150 mmol).

  • Catalysis: Add Triton B (benzyltrimethylammonium hydroxide) solution (approx. 2 mL) dropwise.

  • Reflux: Heat the mixture to reflux (80-82°C) for 24 hours.

    • Mechanistic Insight: The base deprotonates the phenol (pKa ~10). The phenoxide attacks the

      
      -carbon of acrylamide. The Boc-protected amine is non-nucleophilic and does not compete.
      
  • Monitoring: Check TLC. A new polar spot should appear.

  • Workup:

    • Cool to room temperature.[3][4]

    • Concentrate the solvent to ~20% volume.

    • Pour the residue into ice-cold water (300 mL). The product usually precipitates.

    • Filter the solid.[3][5][6] If no precipitate forms, extract with Ethyl Acetate.

    • Purification: Column chromatography (DCM:MeOH 95:5) is recommended to remove excess acrylamide.

    • Intermediate Product:tert-butyl (4-(3-amino-3-oxopropoxy)phenyl)carbamate.

Stage III: Deprotection & Isolation

Objective: Remove the Boc group without hydrolyzing the terminal amide.

Reagents & Stoichiometry:

Reagent Equiv. Role
Trifluoroacetic Acid (TFA) 20% v/v Acidolysis Reagent
Dichloromethane (DCM) Solvent Solvent

| Sat. NaHCO₃ (aq) | Excess | Neutralization |

Procedure:

  • Acidolysis: Dissolve the intermediate from Stage II (5.6 g, 20 mmol) in DCM (40 mL).

  • Addition: Add TFA (10 mL) slowly at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Critical Check: Monitor CO₂ evolution. The reaction is complete when gas evolution ceases and TLC shows baseline material (free amine).

  • Workup (Neutralization):

    • Evaporate the DCM/TFA mixture to dryness (use a trap for TFA fumes).

    • The residue is the TFA salt of the product.

    • Dissolve residue in minimal water/methanol.[6]

    • Neutralize by adding saturated NaHCO₃ solution until pH ~8.

    • Extract with Ethyl Acetate or n-Butanol (if highly polar). Alternatively, if the product precipitates upon neutralization, filter it directly.

  • Final Purification: Recrystallization from Ethanol/Water.

Quality Control & Validation

To ensure the protocol was successful, verify the following spectral signatures:

TechniqueExpected SignatureDiagnostic Value
¹H NMR

6.6-6.8 ppm (AA'BB' system)
Confirms 1,4-disubstituted benzene ring.
¹H NMR

4.1 ppm (t, 2H,

)
Confirms O-alkylation (Ether linkage).
¹H NMR

2.4 ppm (t, 2H,

)
Confirms propyl chain integrity.
IR Spec ~1660-1690 cm⁻¹ (Amide I)Confirms presence of Amide C=O.
IR Spec ~3300-3400 cm⁻¹ (Broad)Confirms primary Amide (

) and Aniline (

).
Mass Spec [M+H]⁺ = 195.1Confirms Molecular Weight.

Safety & Hazards

  • Acrylamide: Potent neurotoxin and potential carcinogen. Avoid inhalation of dust. Wear double nitrile gloves.

  • TFA: Corrosive and volatile. Use only in a fume hood.

  • 4-Aminophenol: Nephrotoxic. Avoid skin contact.

References

  • Selective Alkylation: "Selective alkylation of aminophenols." ResearchGate. Accessed Feb 3, 2026. Link

  • Amide Hydrolysis Selectivity: "Selective Hydrolysis of Primary and Secondary Amides." Organic Chemistry Portal. Accessed Feb 3, 2026. Link

  • Boc Chemistry: "Protection of Amines with Boc." Common Organic Chemistry.
  • Michael Addition: "Reactivity of acrylamide as an alkylating agent." Journal of Applied Toxicology. Link

Sources

Application Note: Chemoselective Amidation of 3-(4-aminophenoxy)propionic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocols for the N-acylation (amidation) of 3-(4-aminophenoxy)propionic acid methyl ester . This molecule acts as a critical bifunctional linker in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics.

The primary synthetic challenge is the chemoselectivity required to acylate the aniline nitrogen (nucleophile) while preserving the methyl ester (electrophile) for subsequent deprotection or conjugation steps.

Chemical Strategy

The substrate features two reactive centers:[1][2]

  • Aniline Nitrogen (Target): Moderately nucleophilic, but significantly less reactive than aliphatic amines due to resonance delocalization into the phenoxy ring.

  • Methyl Ester (Spectator): Susceptible to hydrolysis (under strong base/acid) or transamidation (if high heat/strong nucleophiles are used).

We present two validated methodologies:

  • Method A (Acyl Chloride Route): Best for commodity acids, scale-up, and simple substrates. High atom economy but requires strict pH control.

  • Method B (HATU Coupling): Best for high-value, complex carboxylic acids (e.g., drug payloads, amino acids). Mild conditions, high yield, but higher reagent cost.

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the appropriate protocol and the general workflow.

G Start Substrate: 3-(4-aminophenoxy)propionic acid methyl ester Decision Nature of Carboxylic Acid Partner? Start->Decision MethodA Method A: Acyl Chloride/Anhydride (High Reactivity) Decision->MethodA Simple/Stable Acid MethodB Method B: HATU Coupling (Mild, High Value) Decision->MethodB Chiral/Complex Acid Reaction Reaction (DIPEA, DCM/DMF) MethodA->Reaction MethodB->Reaction Quench Quench & Workup (Acid Wash/Bicarb) Reaction->Quench Monitor TLC/LCMS Product Isolated Amide (Ester Intact) Quench->Product Purification

Figure 1: Strategic workflow for selecting the optimal amidation route based on the carboxylic acid partner.

Method A: Acyl Chloride Protocol

Best for: Simple acid chlorides (e.g., Acetyl chloride, Benzoyl chloride) where cost and scalability are priorities.

Reagents & Materials
ReagentEquivalentsRole
Substrate (Aniline) 1.0 eqNucleophile
Acyl Chloride 1.1 - 1.2 eqElectrophile
Triethylamine (TEA) 1.5 - 2.0 eqHCl Scavenger (Base)
Dichloromethane (DCM) [0.1 M]Solvent (Anhydrous)
Step-by-Step Protocol
  • Preparation: Dissolve 1.0 equivalent of 3-(4-aminophenoxy)propionic acid methyl ester in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA). Cool the solution to 0°C using an ice bath.

    • Why? Cooling prevents uncontrolled exotherms and potential side reactions with the ester.

  • Acylation: Dropwise add 1.1 equivalents of the Acyl Chloride (diluted in a small volume of DCM if solid) over 10-15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane). The starting aniline spot (usually lower Rf, UV active, turns yellow/brown with stain) should disappear.

  • Workup (Crucial for Ester Stability):

    • Dilute with excess DCM.

    • Wash organic layer with 1M HCl (cold) to remove unreacted aniline and TEA.

    • Wash with Saturated

      
        to neutralize residual acid.
      
    • Wash with Brine, dry over

      
      , and concentrate.[3]
      

Method B: HATU Coupling Protocol

Best for: Coupling with valuable carboxylic acids, amino acids, or when avoiding harsh acid chlorides is necessary. HATU is preferred over EDC/NHS for anilines due to the lower nucleophilicity of the aromatic amine.

Reagents & Materials
ReagentEquivalentsRole
Substrate (Aniline) 1.0 eqNucleophile
Carboxylic Acid 1.1 eqCoupling Partner
HATU 1.2 eqCoupling Agent
DIPEA (Hünig's Base) 2.0 - 3.0 eqBase
DMF [0.1 - 0.2 M]Solvent
Step-by-Step Protocol
  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 5–10 minutes at RT.

    • Mechanism:[2][3][4][5][6][7] This pre-activation forms the highly reactive O-At-active ester.

  • Addition: Add the 3-(4-aminophenoxy)propionic acid methyl ester (1.0 eq) to the reaction mixture. Add the remaining DIPEA (1.0 - 2.0 eq).

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Note: Anilines react slower than aliphatic amines. Heating to 40°C is permissible if the reaction stalls, but do not exceed 60°C to protect the methyl ester.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 1: 10% Citric Acid or 1M HCl (removes DIPEA and unreacted aniline).

    • Wash 2: Saturated

      
       (removes unreacted carboxylic acid and HATU byproducts).
      
    • Wash 3: Water (x2) and Brine (to remove DMF).

    • Dry over

      
       and concentrate.
      

Mechanistic Insight & Troubleshooting

Reaction Mechanism (HATU Pathway)

The following diagram details the activation and coupling mechanism, highlighting the role of the base and the active ester intermediate.

Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester (O-At Intermediate) Acid->ActiveEster Activation (5-10 min) HATU HATU Reagent HATU->ActiveEster Activation (5-10 min) Base DIPEA (Base) Base->ActiveEster Activation (5-10 min) TS Tetrahedral Intermediate ActiveEster->TS + Aniline Aniline Substrate: Aniline-Linker-Ester Product Final Amide (Linker-Ester Intact) TS->Product - HOAt

Figure 2: Mechanistic pathway of HATU-mediated amidation.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion Low nucleophilicity of aniline.[8]Switch from EDC to HATU or PyBOP. Increase temperature to 40°C.
Ester Hydrolysis pH too high during workup or reaction.Avoid NaOH/KOH. Use

for washes. Ensure reagents are dry.
Transamidation Reaction left too long or heated excessively.Monitor strictly by TLC. Quench immediately upon consumption of starting material.
Emulsion DMF presence in organic layer.[9][10]Wash EtOAc layer thoroughly with water (3x) before brine wash.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[11] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Sigma-Aldrich (Merck). (n.d.). Peptide Coupling Reagents: HATU Protocol.

  • ThermoFisher Scientific. (n.d.). Crosslinking Chemistry Guide (Amine-to-Carboxyl).

Sources

3-(4-Aminophenoxy)propanamide as a linker in ADC synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(4-Aminophenoxy)propanamide as a Hydrophilic Spacer in ADC Synthesis

Part 1: Executive Summary & Strategic Utility

3-(4-Aminophenoxy)propanamide (CAS: 121489-79-0) represents a specialized class of heterobifunctional linker precursors utilized in the development of Antibody-Drug Conjugates (ADCs). Unlike standard alkyl spacers, the phenoxy-ether moiety incorporated into this molecule offers two distinct advantages:

  • Enhanced Hydrophilicity: The ether oxygen increases water solubility compared to purely aliphatic chains, reducing the risk of aggregation for hydrophobic payloads (e.g., PBD dimers, Tubulysins).

  • Chemical Stability: The phenyl ether bond is resistant to enzymatic degradation in plasma, making this scaffold ideal for non-cleavable ADC architectures where the payload is released only after lysosomal degradation of the antibody.

This guide details the protocol for utilizing 3-(4-Aminophenoxy)propanamide as a linker-spacer . The strategy involves leveraging the aniline amine for payload attachment and converting the propanamide tail into an active ester for antibody bioconjugation.

Part 2: Chemical Architecture & Mechanism

To successfully utilize this molecule, one must understand its dual-reactive nature. The synthesis flow transforms the inert amide into a reactive handle while securing the payload to the aniline.

Mechanism of Action (MOA)
  • The Aniline (Nucleophile): The aromatic amine (

    
    ) is less nucleophilic than aliphatic amines, allowing for selective reaction with highly activated electrophiles (e.g., chloroformates, isocyanates) to form stable carbamate  or urea  linkages with the cytotoxic payload.
    
  • The Propanamide (Masked Electrophile): The primary amide (

    
    ) serves as a shelf-stable precursor. For bioconjugation to antibody Lysines, it is hydrolyzed to the carboxylic acid and subsequently activated to an N-hydroxysuccinimide (NHS) ester.
    
Visualizing the Synthesis Pathway

ADC_Synthesis_Pathway Start 3-(4-Aminophenoxy) propanamide Step1 Hydrolysis (Unmasking) Start->Step1 NaOH/Heat Intermediate1 3-(4-Aminophenoxy) propionic Acid Step1->Intermediate1 Step2 Payload Conjugation (Carbamate Formation) Intermediate1->Step2 Payload-Chloroformate LinkerDrug Acid-Linker-Payload Construct Step2->LinkerDrug Step3 NHS Activation LinkerDrug->Step3 NHS/EDC FinalLinker NHS-Linker-Payload Step3->FinalLinker Conjugation Bioconjugation (mAb Lysines) FinalLinker->Conjugation + mAb ADC Final ADC Conjugation->ADC

Figure 1: Step-wise chemical transformation of the propanamide precursor into a conjugation-ready ADC linker.

Part 3: Experimental Protocols

Protocol A: Pre-activation (Hydrolysis of the Propanamide)

Rationale: The amide group is unreactive toward antibodies. It must be converted to a carboxylic acid to enable NHS-ester chemistry. Note: If commercially available, starting with 3-(4-aminophenoxy)propionic acid bypasses this step.

Reagents:

  • 3-(4-Aminophenoxy)propanamide[1]

  • Sodium Hydroxide (2M)

  • Hydrochloric Acid (1M)

  • Ethyl Acetate (EtOAc)

Steps:

  • Dissolve 1.0 eq of 3-(4-Aminophenoxy)propanamide in methanol/water (1:1 v/v).

  • Add 5.0 eq of NaOH (2M).

  • Reflux at 70°C for 4–6 hours. Monitor by TLC or LC-MS for disappearance of the amide peak (

    
    ) and appearance of the acid (
    
    
    
    ).
  • Cool to room temperature and acidify to pH 3.0 using 1M HCl.

  • Extract with EtOAc (3x). Dry organic layer over

    
     and concentrate in vacuo.
    
  • Yield: The resulting solid is 3-(4-aminophenoxy)propionic acid .

Protocol B: Linker-Payload Synthesis (Carbamate Formation)

Rationale: The aniline is conjugated to the drug payload. We utilize a chloroformate activation strategy to create a stable carbamate bond, common in non-cleavable linkers (e.g., similar to the conjugation logic in ado-trastuzumab emtansine).

Reagents:

  • Payload (e.g., MMAE or a Maytansinoid derivative with a free secondary amine).

  • 4-Nitrophenyl chloroformate.

  • 3-(4-aminophenoxy)propionic acid (from Protocol A).

  • DIPEA (Diisopropylethylamine).

  • Anhydrous DMF.

Steps:

  • Activation of Payload: Dissolve Payload (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF at 0°C. Add 4-nitrophenyl chloroformate (1.1 eq). Stir for 1 hour to form the Payload-Nitrophenyl Carbonate.

  • Conjugation: Add 3-(4-aminophenoxy)propionic acid (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Purification: Purify the construct via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Validation: Confirm mass via LC-MS. The product is the Acid-Linker-Payload .

Protocol C: Antibody Conjugation (Lysine-Directed)

Rationale: The carboxylic acid tail of the linker-drug is activated in situ to an NHS ester, which reacts with surface Lysine residues on the antibody.

Reagents:

  • Monoclonal Antibody (mAb) in PBS, pH 7.4.

  • Acid-Linker-Payload (from Protocol B).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • DMSO or DMA.

  • Purification Column (Sephadex G-25 or PD-10).

Steps:

  • Linker Activation: Dissolve Acid-Linker-Payload in dry DMA. Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 30–60 minutes to generate the NHS-Linker-Payload .

  • Buffer Exchange: Ensure mAb is in a non-amine buffer (PBS or HEPES, pH 7.4–8.0). Avoid Tris or Glycine.

  • Conjugation Reaction: Add the activated NHS-Linker-Payload to the mAb solution.

    • Molar Ratio: Target a Drug-to-Antibody Ratio (DAR) of 3–4 by using a 5–8x molar excess of linker-drug over antibody.

    • Solvent: Keep organic solvent (DMA) <10% v/v to prevent mAb precipitation.

  • Incubation: Incubate at Room Temperature for 2 hours or 4°C overnight with gentle rocking.

  • Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50mM to quench unreacted NHS esters. Incubate for 15 mins.

  • Purification: Remove excess small molecules using a desalting column (PD-10) equilibrated with formulation buffer (e.g., PBS + 5% Trehalose).

Part 4: Quality Control & Data Analysis

Successful synthesis must be validated using the following metrics.

Analytic MethodParameter MeasuredAcceptance Criteria
HIC-HPLC Drug-to-Antibody Ratio (DAR)Average DAR 3.0 – 4.0; <5% unconjugated mAb.
SEC-HPLC Aggregation (HMW species)>95% Monomer; <2% Aggregates.
LC-MS (Q-TOF) Mass ShiftMass of mAb + (n × Mass of Linker-Payload).
Endotoxin Contamination< 0.1 EU/mg (for in vivo studies).
ADC Architecture Diagram

ADC_Structure Antibody Antibody (mAb) Fc Region Fab Region Linker Linker Scaffold Amide Bond (to Lys) Phenoxy Spacer Carbamate Bond Antibody->Linker Lysine Conjugation Payload Cytotoxic Payload Warhead Linker->Payload Stable Attachment

Figure 2: Final Architecture of the Lysine-conjugated ADC using the phenoxy-propanamide spacer.

Part 5: References

  • Chari, R. V. J., et al. (2014). "Antibody-Drug Conjugates: An Emerging Concept in Cancer Therapy."[2][3] Angewandte Chemie International Edition, 53(15), 3796-3827. Link

  • Jain, N., et al. (2015).[4] "Current ADC Linker Chemistry." Pharm Res, 32, 3526–3540. Link

  • Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery, 16, 315–337. Link

  • PubChem Database. (2023). "3-(4-Aminophenoxy)propanamide - Compound Summary." Link

  • Thermo Fisher Scientific. (2023). "Bioconjugation Technical Handbook: Lysine Conjugation Strategies." Link

Sources

Preparation of antimicrobial agents using aminophenoxy scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Evaluation of Antimicrobial Agents Based on the 4-Aminophenoxy Scaffold

Executive Summary & Rationale

The aminophenoxy scaffold (specifically the 4-aminophenoxy moiety) represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for next-generation antimicrobial agents. Its structural value lies in its dual functionality: the ether linkage provides rotational flexibility and lipophilicity essential for bacterial membrane penetration, while the primary amine acts as a high-reactivity "handle" for diversifying the molecule into Schiff bases, amides, or urea derivatives.

This guide details the end-to-end workflow for synthesizing these agents and validating their biological efficacy. Unlike generic protocols, this document focuses on the critical control points that determine yield purity and assay reproducibility.

Synthetic Workflow: The "Core-to-Warhead" Strategy

The synthesis is designed as a modular two-stage process: (1) Construction of the stable Aminophenoxy Core, and (2) Divergent Functionalization to generate a library of antimicrobial candidates.

Diagram 1: Synthetic Pathway Logic

SyntheticWorkflow Start Starting Material: 4-Nitrophenol Step1 Step 1: Etherification (Williamson Synthesis) Start->Step1 + Alkyl/Aryl Halide K2CO3, Reflux Inter1 Intermediate: 4-Nitrophenoxy Derivative Step1->Inter1 Step2 Step 2: Reduction (Fe/HCl or H2/Pd-C) Inter1->Step2 Core CORE SCAFFOLD: 4-Aminophenoxy Step2->Core Branch1 Route A: Schiff Bases (Aldehyde condensation) Core->Branch1 Target: Azomethines Branch2 Route B: Amides (Acyl chloride coupling) Core->Branch2 Target: Peptidomimetics

Figure 1: Modular synthetic workflow transforming 4-nitrophenol into diverse antimicrobial libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of the 4-Aminophenoxy Core

Objective: To create the nucleophilic platform for further derivatization.

Reagents:

  • 4-Nitrophenol (1.0 eq)

  • Alkyl/Aryl Halide (e.g., Benzyl bromide for hydrophobic tail) (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetone or DMF (Solvent)

  • Iron powder (Fe) and Ammonium Chloride (

    
    ) (For reduction)
    

Step-by-Step Methodology:

  • Etherification (Williamson Ether Synthesis):

    • Dissolve 4-nitrophenol in anhydrous acetone. Add

      
       and stir at room temperature for 30 minutes. Why? This deprotonates the phenol, generating the phenoxide ion (the active nucleophile).
      
    • Add the alkyl halide dropwise. Reflux the mixture for 6–8 hours.

    • QC Check: Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3). The starting phenol spot (lower

      
      ) should disappear.
      
    • Workup: Filter off inorganic salts (

      
      ). Evaporate solvent.[1] Recrystallize the nitro-intermediate from ethanol.
      
  • Chemoselective Reduction (The Béchamp Reduction Variant):

    • Suspend the nitro-intermediate in a mixture of Ethanol:Water (3:1).

    • Add Iron powder (5.0 eq) and

      
       (1.0 eq). Heat to reflux for 2–4 hours.
      
    • Expert Insight: We prefer Fe/

      
       over catalytic hydrogenation (
      
      
      
      ) if the scaffold contains halogens (Cl, Br), as Pd/C can cause dehalogenation, destroying the antimicrobial "warhead."
    • Filtration: Filter hot through a Celite pad to remove iron sludge.

    • Isolation: Neutralize filtrate with

      
      , extract with ethyl acetate, and dry over 
      
      
      
      .
Protocol B: Library Diversification (Schiff Base Formation)

Objective: To synthesize azomethine derivatives, known for disrupting bacterial cell walls.

  • Dissolve the 4-aminophenoxy core (1.0 mmol) in absolute ethanol (10 mL).

  • Add the substituted aromatic aldehyde (1.0 mmol) (e.g., 4-chlorobenzaldehyde).

  • Catalysis: Add 2–3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack.

  • Reflux for 4–6 hours.

  • Purification: Upon cooling, the Schiff base usually precipitates. Filter and wash with cold ethanol. Do not column chromatograph unless necessary, as silica gel can hydrolyze the imine bond.

Biological Evaluation: Self-Validating Systems

To ensure data integrity, the biological assay must include internal controls for sterility and growth promotion.

Diagram 2: Antimicrobial Screening Logic

BioAssay Sample Synthesized Compound (Dissolved in DMSO) Dilution Serial Dilution (1000 µg/mL to 1.95 µg/mL) Sample->Dilution Inoculation Inoculation (10^5 CFU/mL Bacteria) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Readout: Turbidity/OD600 Incubation->Readout Control_Pos Positive Control (Ciprofloxacin) Control_Pos->Inoculation Control_Neg Negative Control (DMSO + Broth) Control_Neg->Inoculation

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.

Protocol C: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Stock Preparation: Dissolve compounds in 100% DMSO to 10 mg/mL.

  • Dilution: Create a 2-fold serial dilution in Mueller-Hinton Broth (MHB) in a 96-well plate.

    • Critical Note: Final DMSO concentration in the well must be < 1% to prevent solvent-induced bacterial killing.

  • Inoculum: Adjust bacterial suspension (e.g., S. aureus, E. coli) to 0.5 McFarland standard, then dilute 1:100 to achieve

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Endpoint: The MIC is the lowest concentration with no visible growth (no turbidity).

Data Presentation & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) trends observed in aminophenoxy derivatives.

Table 1: Comparative Antimicrobial Activity (Mock Data based on Literature Trends)

Compound IDR-Group SubstitutionMIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]SAR Insight
AP-01 -H (Unsubstituted)128>256Baseline activity; poor lipophilicity.
AP-02 -Cl (4-Chloro)1632Halogen Effect: Increased lipophilicity aids membrane penetration.
AP-03 -NO2 (4-Nitro)816Electronic Effect: Strong electron-withdrawing group enhances potency.
AP-04 -OMe (4-Methoxy)64128Electron-donating groups often reduce potency in this scaffold.
Ref Ciprofloxacin0.50.25Standard Control.

Key SAR Takeaway: Electron-withdrawing groups (Cl, NO2) at the para position of the distal phenyl ring significantly enhance antimicrobial potency. This is likely due to increased acidity of the NH proton (in amides/ureas) or enhanced lipophilic interaction with the bacterial lipid bilayer [1, 2].

References

  • Sathiya, S. et al. (2019).[2] "Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines." Rasayan Journal of Chemistry.

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 4-Methoxybenzoic Acid." BenchChem Protocols.

  • National Institutes of Health (NIH). (2020). "Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid." PubMed Central.

  • Tryambake, P. T.[3] & Khyade, M. S. "Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives."[3] Research India Publications.

Sources

Application Note: Process Development for the Scalable Synthesis of 3-(4-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note outlines a robust, scalable protocol for the synthesis of 3-(4-Aminophenoxy)propanamide (CAS: 121489-79-0). This molecule is a critical "linker" intermediate used in the development of PROTACs (Proteolysis Targeting Chimeras), high-performance polyamides, and dye intermediates.

While direct alkylation of 4-aminophenol is theoretically possible, it suffers from poor chemoselectivity (N- vs. O-alkylation) and oxidative instability. This guide details the "Nitro-Reduction Route," a two-step sequence designed for industrial scalability. This route prioritizes chemoselectivity, safety (handling of acrylamide), and purification efficiency (crystallization-driven isolation).

Strategic Route Selection

The synthesis is divided into two unit operations:

  • O-Michael Addition: Reaction of 4-nitrophenol with acrylamide to form the ether linkage.

  • Catalytic Hydrogenation: Reduction of the nitro group to the target amine.[1]

Retrosynthetic Analysis & Pathway

The following diagram illustrates the selected pathway (Route B) versus the problematic direct alkylation (Route A).

G cluster_0 Route A: Direct Alkylation (Problematic) cluster_1 Route B: Nitro-Reduction (Scalable) SM_A 4-Aminophenol (Oxidation Sensitive) Prod_A Target Molecule (Low Yield/Mix of N- & O-alkyl) SM_A->Prod_A Acrylamide Low Selectivity SM_B 4-Nitrophenol (Cheap, Stable) Inter Intermediate: 3-(4-Nitrophenoxy)propanamide (Crystalline Solid) SM_B->Inter Step 1: Acrylamide Base (NaOH/Triton B) O-Michael Addition Target Target: 3-(4-Aminophenoxy)propanamide Inter->Target Step 2: H2, Pd/C Catalytic Hydrogenation

Caption: Comparison of synthetic strategies. Route B is selected for its superior chemoselectivity and intermediate stability.

Step 1: O-Michael Addition

Objective: Synthesis of 3-(4-nitrophenoxy)propanamide.

Mechanistic Insight

The reaction relies on the base-catalyzed conjugate addition of a phenoxide nucleophile to an electron-deficient alkene (acrylamide).

  • Acidity: 4-Nitrophenol (

    
    ) is significantly more acidic than the amide nitrogen of acrylamide (
    
    
    
    ).
  • Selectivity: Using a stoichiometric or catalytic base (NaOH or Triton B) ensures the phenol is deprotonated to the phenoxide, which acts as a soft nucleophile attacking the

    
    -carbon of acrylamide.
    
  • Solvent Choice: Water or Isopropanol. Water is preferred for Green Chemistry, but Isopropanol allows for higher reflux temperatures to push kinetics.

Experimental Protocol (Scale: 100 mmol)

Reagents:

  • 4-Nitrophenol: 13.9 g (100 mmol)

  • Acrylamide: 10.6 g (150 mmol, 1.5 eq) [Neurotoxin]

  • NaOH (50% aq. solution): 1.0 mL (Catalytic) or Triton B (Benzyltrimethylammonium hydroxide).

  • Solvent: Isopropanol (IPA) or Water (150 mL).

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge 4-Nitrophenol and Acrylamide into the solvent. Stir to dissolve.

  • Initiation: Add the base catalyst.

    • Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–24 hours.
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2] Look for the disappearance of 4-Nitrophenol.

  • Workup (Crystallization):

    • Cool the reaction mixture slowly to

      
      .
      
    • The product, 3-(4-nitrophenoxy)propanamide, typically precipitates as a pale yellow solid.

    • If using water, the product may need to be extracted with Ethyl Acetate if it does not precipitate cleanly, but precipitation is standard.

  • Filtration: Filter the solid, wash with cold water/IPA to remove excess acrylamide.

  • Drying: Vacuum dry at

    
    .
    

Expected Yield: 85–95% Appearance: Pale yellow crystalline solid.

Step 2: Catalytic Hydrogenation

Objective: Reduction of nitro group to primary amine without hydrolyzing the amide.

Mechanistic Insight

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard.

  • Chemo-selectivity: Under neutral conditions, Pd/C reduces the nitro group (

    
    ) to the amine (
    
    
    
    ) rapidly. The aliphatic amide linkage is robust and will not undergo hydrogenolysis or hydrolysis under these conditions.
  • Safety: The reaction is exothermic. On a large scale, heat removal is critical to prevent runaway reactions.

Experimental Protocol

Reagents:

  • 3-(4-Nitrophenoxy)propanamide (Intermediate from Step 1): 10.5 g (50 mmol).

  • Catalyst: 10% Pd/C (50% wet): 1.0 g (10 wt% loading).

  • Solvent: Methanol or Ethanol (100 mL).

  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker at 30-50 psi).
    

Procedure:

  • Safety Check: Ensure all ignition sources are removed. Purge vessel with Nitrogen.

  • Loading: Charge the nitro-intermediate and solvent into the hydrogenation vessel (e.g., Parr reactor).

  • Catalyst Addition: Carefully add Pd/C.

    • Warning: Dry Pd/C is pyrophoric. Keep it wet or add under an inert blanket.

  • Hydrogenation:

    • Seal reactor, purge with

      
       (3x), then 
      
      
      
      (3x).
    • Pressurize to 40 psi (3 bar)

      
      .
      
    • Stir vigorously at Room Temperature (RT) to

      
      .
      
    • Endpoint: Reaction is complete when

      
       uptake ceases (approx 2–4 hours).
      
  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out (fire hazard).

    • Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: Recrystallize from Ethanol/Ether or use as-is if purity >98%.

Expected Yield: 90–98% Appearance: Off-white to beige solid.

Process Flow & Quality Control

Unit Operation Workflow

ProcessFlow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrogenation Op1 Reactor Charge: 4-Nitrophenol + Acrylamide Solvent: Water/IPA Op2 Reaction: Reflux 12-24h Base Cat. Op1->Op2 Op3 Isolation: Cool to 5°C Filter Precipitate Op2->Op3 Op4 Reactor Charge: Intermediate + Pd/C Solvent: MeOH Op3->Op4  Dry Intermediate   QC1 QC Point 1: TLC/HPLC (Limit: <1% Nitrophenol) Op3->QC1 Op5 Reduction: H2 (40 psi), 25-40°C Op4->Op5 Op6 Clarification: Celite Filtration (Remove Pd/C) Op5->Op6 Op7 Final Isolation: Rotary Evaporation Recrystallization Op6->Op7 QC2 QC Point 2: NMR/HPLC (Confirm Amine) Op7->QC2

Caption: Operational workflow for the two-step synthesis including Critical Quality Control (QC) points.

Analytical Specifications

The following data serves as a reference for product validation.

ParameterSpecificationMethod
Appearance Off-white / Beige powderVisual
Purity > 98.0%HPLC (254 nm)
Melting Point 138 – 142 °C (Lit. range)Capillary Method
1H NMR (DMSO-d6)

2.4 (t, 2H,

), 4.0 (t, 2H,

), 4.8 (br s, 2H,

), 6.5 (d, 2H, Ar-H), 6.7 (d, 2H, Ar-H), 7.4 (br s,

)
400 MHz NMR
Mass Spec

LC-MS (ESI)

Safety & Handling (HSE)

  • Acrylamide Toxicity: Acrylamide is a potent neurotoxin and potential carcinogen.[3]

    • Control: Handle only in a fume hood. Wear nitrile gloves (double gloving recommended) and a P100 particulate respirator if handling powder. Destroy excess acrylamide in waste streams using polymerization initiators or hydrolysis.

  • Hydrogenation Risks:

    • Control: Hydrogen gas is explosive. Ground all equipment to prevent static discharge.

    • Catalyst: Spent Pd/C filters are pyrophoric. Keep wet with water and dispose of in a dedicated metal waste container.

  • Genotoxic Impurities:

    • Residual Acrylamide and 4-Nitrophenol are potential genotoxins. The crystallization steps in both Step 1 and Step 2 are critical for purging these impurities to acceptable limits (typically <10 ppm for final pharma applications).

References

  • Michael Addition Mechanism & Kinetics

    • Friedrich, M., et al. "Michael addition reaction between acrylamide and a Cys residue."[4] ResearchGate.

    • Note: While focused on proteins, this establishes the fundamental reactivity of nucleophiles with acrylamide.
  • Acrylamide Safety & Handling

    • Duke University OESO. "Guidelines for Safe Use of Acrylamide."

  • Catalytic Hydrogenation of Nitro Compounds

    • Cantillo, D., et al. "Catalytic hydrogenation of N-4-nitrophenyl nicotinamide." Green Chemistry (RSC).

    • Context: Validates Pd/C hydrogenation chemoselectivity for nitro-groups in the presence of amides.
  • Compound Data (Grounding)

    • ChemBK Entry: 3-(4-aminophenoxy)propanamide (CAS 121489-79-0).

Sources

Application Notes and Protocols: Synthesis of N-(4-hydroxyphenyl)acrylamide via 4-Aminophenol and Acrylamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-hydroxyphenyl)acrylamide, a bifunctional molecule incorporating a phenolic hydroxyl group and a reactive acrylamide moiety, is a valuable monomer and intermediate in the development of advanced polymers, hydrogels, and functional materials. Its unique structure allows for post-polymerization modification and imparts specific properties such as antioxidant activity and temperature sensitivity to the resulting polymers. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of N-(4-hydroxyphenyl)acrylamide from 4-aminophenol and acrylamide-based precursors. Two primary synthetic strategies are presented: the direct acylation of 4-aminophenol with acryloyl chloride (a Schotten-Baumann type reaction) and the conjugate addition of 4-aminophenol to acrylamide (an aza-Michael addition). This guide offers in-depth protocols, mechanistic insights, and a comparative analysis of these methods to aid in the selection of the most appropriate route for a given application.

Comparative Analysis of Synthetic Routes

The choice between the Schotten-Baumann and aza-Michael addition routes depends on several factors, including desired purity, scale, available reagents, and environmental considerations.

FeatureSchotten-Baumann (Acryloyl Chloride)Aza-Michael Addition (Acrylamide)
Reagents 4-Aminophenol, Acryloyl Chloride, Base (e.g., Triethylamine, Na₂CO₃)4-Aminophenol, Acrylamide, Catalyst (Acid or Base)
Reaction Rate Generally fastCan be slower, often requires heating or catalysis
Yield Typically moderate to highVariable, dependent on catalyst and conditions
Purity Can be high with proper purificationMay require careful control to avoid side products
Side Reactions Diacylation, polymerization of acryloyl chlorideDi-addition to the amine, polymerization of acrylamide
Safety Acryloyl chloride is corrosive and lachrymatoryAcrylamide is a neurotoxin and suspected carcinogen
"Green" Aspect Generates stoichiometric salt wastePotentially more atom-economical
Cost Acryloyl chloride is generally more expensive than acrylamideAcrylamide is a commodity chemical

Reaction Mechanisms

A clear understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.

Schotten-Baumann Reaction: N-Acylation

This reaction proceeds via a nucleophilic acyl substitution. The amine group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][2]

Schotten_Baumann cluster_0 Mechanism of Schotten-Baumann Reaction 4-AP 4-Aminophenol Intermediate Tetrahedral Intermediate 4-AP->Intermediate Nucleophilic attack AC Acryloyl Chloride AC->Intermediate Base Base (e.g., Et3N) Salt [Base-H]+Cl- Base->Salt Neutralization Product N-(4-hydroxyphenyl)acrylamide Intermediate->Product Elimination of Cl-

Caption: Schotten-Baumann N-Acylation Mechanism.

Aza-Michael Addition

The aza-Michael addition involves the conjugate addition of the amine nucleophile to the electron-deficient β-carbon of the acrylamide. This reaction can be catalyzed by either acids or bases. Base catalysis increases the nucleophilicity of the amine, while acid catalysis can activate the acrylamide Michael acceptor.[3][4] The reaction with primary amines like 4-aminophenol can potentially proceed to a di-adduct, where a second molecule of acrylamide adds to the newly formed secondary amine.[5]

Aza_Michael cluster_1 Mechanism of Aza-Michael Addition 4-AP 4-Aminophenol Enolate Enolate Intermediate 4-AP->Enolate Conjugate Addition Acrylamide Acrylamide Acrylamide->Enolate Catalyst Catalyst (Acid or Base) Catalyst->4-AP Activation Product N-(4-hydroxyphenyl)acrylamide Enolate->Product Protonation

Caption: Aza-Michael Addition Mechanism.

Experimental Protocols

Safety Precautions: Acryloyl chloride is highly corrosive and a lachrymator. Acrylamide is a neurotoxin and a suspected carcinogen. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol is adapted from the synthesis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamide and N-(4-hydroxyphenyl)acrylamide.[6][7]

Materials:

  • 4-Aminophenol

  • Acryloyl chloride

  • Triethylamine (or Sodium Carbonate)

  • Anhydrous Tetrahydrofuran (THF) (or Benzene)

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Ice bath

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (optional, for reactions at elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous THF to the cooled mixture via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add cold deionized water to the reaction mixture to quench the reaction and dissolve the triethylamine hydrochloride salt.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Synthesis via Aza-Michael Addition (Proposed)

This proposed protocol is based on general principles of aza-Michael additions of aromatic amines.[8][9] Optimization of catalyst, solvent, and temperature may be required.

Materials:

  • 4-Aminophenol

  • Acrylamide

  • Catalyst (e.g., a Lewis acid like SiCl₄ or a base like DBU)[6]

  • Solvent (e.g., water, hexafluoroisopropanol (HFIP), or solvent-free)[9]

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 4-aminophenol (1.0 eq), acrylamide (1.0-1.2 eq), and the chosen catalyst (e.g., 5-10 mol%).

  • If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by TLC. Be mindful of the potential for di-addition, which can be identified by the appearance of a new, less polar spot.

  • Upon completion or when the desired conversion is reached, cool the reaction mixture to room temperature.

  • If the reaction was performed in a solvent, remove it under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining acrylamide and catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate the desired mono-adduct from any di-adduct and unreacted starting materials.

Product Characterization

The identity and purity of the synthesized N-(4-hydroxyphenyl)acrylamide should be confirmed by standard analytical techniques.

  • Melting Point: Compare the observed melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the vinyl protons of the acrylamide group (typically in the range of 5.5-6.5 ppm), aromatic protons of the phenyl ring, and the amide and hydroxyl protons.[10]

    • ¹³C NMR: Expect signals for the carbonyl carbon of the amide, the vinyl carbons, and the carbons of the aromatic ring.[11]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, the O-H stretch of the phenol, and the C=C stretch of the alkene.

  • Mass Spectrometry (MS): Determine the molecular weight of the product and confirm its molecular formula.

Troubleshooting and Optimization

  • Low Yield (Schotten-Baumann): Ensure all reagents and solvents are anhydrous, as water will react with acryloyl chloride. The base must be added in at least a stoichiometric amount to neutralize the HCl produced.

  • Polymerization: Both acryloyl chloride and acrylamide can polymerize, especially at elevated temperatures. It is advisable to store these reagents with a polymerization inhibitor and to keep reaction temperatures as low as feasible. For purification involving heating, the addition of a polymerization inhibitor may be necessary.

  • Di-addition (Aza-Michael): To favor mono-addition, use a 1:1 stoichiometry of 4-aminophenol to acrylamide or a slight excess of 4-aminophenol. Lower reaction temperatures and shorter reaction times can also help to minimize the formation of the di-adduct. The choice of solvent can also influence selectivity.[9]

  • No Reaction (Aza-Michael): Aromatic amines are less nucleophilic than aliphatic amines. Catalysis and/or heating are often necessary. The choice of an appropriate catalyst and solvent is critical for the success of this reaction.[4]

Conclusion

The synthesis of N-(4-hydroxyphenyl)acrylamide can be successfully achieved through either a Schotten-Baumann reaction with acryloyl chloride or an aza-Michael addition with acrylamide. The Schotten-Baumann method is a well-established and generally reliable route, while the aza-Michael addition offers a potentially greener and more atom-economical alternative. The detailed protocols and mechanistic discussions provided in these application notes are intended to serve as a comprehensive guide for researchers to select and optimize the synthetic route that best suits their specific needs, enabling the development of novel materials and technologies based on this versatile monomer.

References

  • Azizi, N., Baghi, R., Ghafuri, H., Bolourtchian, M., & Hashemi, M. (2010). Silicon Tetrachloride Catalyzed Aza-Michael Addition of Amines to Conjugated Alkenes under Solvent-Free Conditions. Synlett, 2010(03), 379-382.
  • PrepChem. (n.d.). Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-hydroxyphenyl)acrylamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) ¹H-NMR spectrum of N-(4-aminophenyl) acrylamide. Retrieved from [Link]

  • Rousseau, J., et al. (2018). Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. Comptes Rendus Chimie, 21(9), 858-863.
  • Zamora, R., Delgado, R. M., & Hidalgo, F. J. (2010). Model reactions of acrylamide with selected amino compounds. Journal of agricultural and food chemistry, 58(3), 1708–1713.
  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

  • Singh, P. P., & Singh, V. K. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein journal of organic chemistry, 12, 2696–2739.
  • Chen, W. Q., Ya, Q., & Duan, X. M. (2006). N-(4-Hydroxyphenyl)acrylamide. Acta Crystallographica Section E: Structure Reports Online, 62(2), o145-o146.
  • PubChem. (n.d.). 4-Aminophenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Rousseau, J., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(9), 858-863.
  • Xu, K., et al. (2013). 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators. Bioorganic & medicinal chemistry letters, 23(10), 2883–2886.
  • ResearchGate. (n.d.). Synthesis, characterization, and theoretical study of an acrylamide-based magnetic molecularly imprinted polymer for the recognition of sulfonamide drugs. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Halder, R. (2006). Catalytic Asymmetric aza-Michael and aza-Henry Reactions. Ph.D. Thesis, University of the Basque Country.
  • Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. Chemical Society Reviews, 38(2), 606-631.
  • PubChem. (n.d.). 4-Aminophenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Georgia Southern University. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Retrieved from [Link]

  • Wang, Y., et al. (2021). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 14(11), 103399.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Leibig, D., et al. (2020). Melt Polymerization of Acrylamide Initiated by Nucleophiles: A Route toward Highly Branched and Amorphous Polyamide 3.
  • Zhang, Y., et al. (2010). Determination of Residual Acrylamide in Medical Polyacrylamide Hydrogel by High Performance Liquid Chromatography tandem Mass Spectroscopy. Biomedical and Environmental Sciences, 23(2), 118-124.
  • ResearchGate. (n.d.). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]

  • Larina, L. I., et al. (2023). Acrylamide derivatives: A dynamic nuclear magnetic resonance study. Magnetic Resonance in Chemistry, 61(5), 277-283.
  • Oisaki, K., et al. (2018). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[8][12]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules, 23(7), 1648.

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (2014, March 10). Does anybody know what the reactivity of methacryloyl chloride versus acryloyl chloride is? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2003, February 24). Detection and Quantitation of Acrylamide in Foods. Retrieved from [Link]

  • Wang, J., et al. (2011). Catalytic asymmetric aza-Michael-Michael addition cascade: enantioselective synthesis of polysubstituted 4-aminobenzopyrans. Organic letters, 13(6), 1358–1361.
  • Stevens, C. V., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ChemSusChem, 9(15), 1957-1964.
  • L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Jha, S. C., & Joshi, N. N. (2002). Catalytic, enantioselective Michael addition reactions. Arkivoc, 2002(7), 167-196.
  • Valentovic, M. A., et al. (2005).

Sources

Application Notes & Protocols for the Purification of 3-(4-Aminophenoxy)propanamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in 3-(4-Aminophenoxy)propanamide

3-(4-Aminophenoxy)propanamide is a pivotal intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a primary aromatic amine, an ether linkage, and a primary amide, makes it a versatile building block. However, the very reactivity that makes this intermediate valuable also predisposes it to the formation of side products and impurities during synthesis. The purity of this intermediate is not merely a matter of quality control; it is a fundamental determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Stringent control over impurities at this stage prevents their propagation into the final drug substance, which can be costly and challenging to remove later in the manufacturing process.[1]

This guide provides a comprehensive overview of robust purification strategies for 3-(4-Aminophenoxy)propanamide, grounded in fundamental chemical principles. We will explore several orthogonal methods, offering detailed protocols and explaining the rationale behind each step to empower researchers to adapt and optimize these techniques for their specific needs.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. For 3-(4-Aminophenoxy)propanamide, common impurities may arise from:

  • Unreacted Starting Materials: Such as 4-aminophenol and derivatives of propanoic acid.

  • Side Reactions: Including oxidation of the aminophenol moiety, hydrolysis of the amide, or polymerization.[3][4]

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.[2]

The presence of both a weakly basic amino group and a neutral amide, along with the potential for hydrogen bonding, dictates the purification strategy. The aromatic amine is particularly susceptible to oxidation, often leading to colored impurities that must be effectively removed.[5]

Purification Methodologies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve the high purity required for pharmaceutical applications. We will detail three primary methods: Acid-Base Extraction, Recrystallization, and Column Chromatography.

Acid-Base Extraction: Leveraging Amphoteric Properties

The 4-aminophenoxy moiety imparts amphoteric character to the molecule, with a weakly basic amino group and a very weakly acidic phenolic precursor (4-aminophenol).[5][6] This allows for selective extraction to remove non-polar impurities and unreacted starting materials.

Scientific Principle: By adjusting the pH of an aqueous solution, the ionization state of the amino group can be controlled. In an acidic medium, the amino group is protonated to form a water-soluble ammonium salt.[5][6][7] This allows for the separation of the desired intermediate from non-basic, organic-soluble impurities.

Detailed Protocol:

  • Dissolution: Dissolve the crude 3-(4-Aminophenoxy)propanamide in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated intermediate will move to the aqueous phase, leaving non-polar impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH ~8-9). This deprotonates the ammonium salt, causing the free amine to precipitate or to be extractable back into an organic solvent.

  • Re-extraction: Extract the neutralized aqueous solution with fresh organic solvent (e.g., DCM or ethyl acetate) multiple times to recover the purified intermediate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Diagram of Acid-Base Extraction Workflow

A Crude Product in Organic Solvent (e.g., DCM) B Add Dilute Aqueous HCl (1M) A->B C Shake and Separate Layers B->C D Aqueous Layer (Protonated Product) C->D Product moves to aqueous phase E Organic Layer (Non-polar Impurities) C->E F Add Base (e.g., NaOH) to pH 8-9 D->F I Discard E->I G Extract with Fresh Organic Solvent F->G H Purified Product in Organic Solvent G->H J Dry and Evaporate H->J K Pure 3-(4-Aminophenoxy)propanamide J->K

Caption: Workflow for purification via acid-base extraction.

Recrystallization: The Gold Standard for Solid Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[8] The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Scientific Principle: The solubility of most solids increases with temperature.[8] An impure solid is dissolved in a minimum amount of a hot solvent. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline solid, while impurities remain in the solution.

Choosing the Right Solvent System:

The selection of an appropriate solvent is critical for successful recrystallization. For 3-(4-Aminophenoxy)propanamide, several solvent systems can be considered based on its polarity.

Solvent SystemRationale & Application
Ethyl Acetate A good starting point for moderately polar compounds. A patent for a similar compound, 3-(4-hydroxyphenyl)propanamide, utilizes ethyl acetate for recrystallization.[9]
Ethanol/Water Ethanol is a good solvent for polar compounds. The addition of water as an anti-solvent can induce crystallization.
Acetone/Hexane Acetone can dissolve the compound, and the addition of non-polar hexane can decrease solubility to promote crystal growth.[7]
Hot Water Given the polar nature of the amide and the potential for hydrogen bonding, recrystallization from hot water can be effective, especially for removing less polar impurities.[7][10]

Detailed Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored due to oxidized impurities, add a small amount of activated charcoal and boil for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Diagram of Recrystallization Process

A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Removes Insoluble Impurities) B->C D Slow Cooling of Filtrate C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G J Mother Liquor (Contains Soluble Impurities) F->J Separate H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Step-by-step workflow of the recrystallization process.

Column Chromatography: For Challenging Separations

When impurities have similar solubility profiles to the desired product, column chromatography is the method of choice.[11] It separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[11]

Scientific Principle: The separation relies on the partitioning of the components of a mixture between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[12] More polar compounds will adhere more strongly to the polar silica gel and elute more slowly, while less polar compounds will travel through the column faster.[12]

Method Development and Protocol:

  • Stationary Phase Selection: For a polar compound like 3-(4-Aminophenoxy)propanamide, silica gel is a common choice. However, the basic amino group can lead to tailing on acidic silica. To mitigate this, either alumina can be used, or the silica can be deactivated by pre-treating the column with a solvent system containing a small amount of a base like triethylamine (1-3%).[13][14]

  • Mobile Phase (Eluent) Selection: Thin-Layer Chromatography (TLC) is used to determine the optimal eluent system. A good system will provide a retention factor (Rf) of ~0.3 for the desired compound.

    • Typical Eluent Systems: Mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) are common. For this compound, a gradient of ethyl acetate in hexane or methanol in dichloromethane is a good starting point.

  • Column Packing: A slurry of silica gel in the initial eluent is carefully packed into a glass column to create a uniform stationary phase.

  • Sample Loading: The crude product is dissolved in a minimum amount of the eluent or a stronger solvent and carefully loaded onto the top of the silica gel bed.

  • Elution: The eluent is passed through the column, and fractions are collected as they drip from the bottom.

  • Analysis and Pooling: The collected fractions are analyzed by TLC to identify those containing the pure product. These fractions are then combined.

  • Solvent Removal: The solvent is removed from the pooled fractions under reduced pressure to yield the purified 3-(4-Aminophenoxy)propanamide.

Eluent Systems for Polar Aromatic Amines

Eluent SystemPolarityNotes
Hexane / Ethyl AcetateLow to MediumGood for separating less polar impurities.
Dichloromethane / MethanolMedium to HighEffective for eluting more polar compounds. A small percentage of methanol (1-10%) significantly increases polarity.
Dichloromethane / Methanol / NH₄OHHigh (Basic)The addition of ammonium hydroxide can improve the peak shape of basic amines on silica gel.[13]

Purity Assessment: Validating the Outcome

The success of any purification protocol must be verified by analytical methods.[1][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of pharmaceutical intermediates.[15][16] A reverse-phase C18 column with a mobile phase of acetonitrile and water/buffer is typically used for aromatic amines.[5][17] HPLC can quantify the purity and detect trace impurities.[16][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can confirm the identity of the purified compound.[19][20][21] The absence of signals corresponding to impurities provides strong evidence of purity.[19]

Conclusion

The purification of 3-(4-Aminophenoxy)propanamide is a critical step in the synthesis of many pharmaceutical agents. A systematic approach, beginning with an understanding of potential impurities, allows for the rational selection of purification techniques. Acid-base extraction is an effective first-pass method for removing non-polar and acidic/basic impurities. Recrystallization offers a robust method for obtaining highly crystalline, pure material. For challenging separations, column chromatography provides the necessary resolving power. The judicious application of these methods, coupled with rigorous analytical validation, will ensure that the 3-(4-Aminophenoxy)propanamide intermediate meets the stringent quality standards required for drug development.

References

  • CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents.
  • How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol) from reduction of 4-Nitrophenol in NaBH4/NaOH agent and Cu-CuO-C catalyst? | ResearchGate. Available at: [Link]

  • US8455691B2 - Process for the purification of aromatic amines - Google Patents.
  • EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents.
  • Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]

  • CN104987297A - Preparation method for propanamide - Google Patents.
  • Column Chromatography - Organic Chemistry at CU Boulder. Available at: [Link]

  • Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics - MDPI. Available at: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • 4-Aminophenol - Wikipedia. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

  • US3703598A - Purification of p-aminophenol - Google Patents.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • US4256669A - Para-aminophenol derivatives - Google Patents.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. Available at: [Link]

  • How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate? - Quora. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications. Available at: [Link]

  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes | Request PDF - ResearchGate. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Available at: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. Available at: [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica. Available at: [Link]

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents.
  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. - Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. Available at: [Link]

  • Understanding Impurity Analysis - Cormica Pharma & Med Device Testing. Available at: [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Available at: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | LCGC International - Chromatography Online. Available at: [Link]

  • PURITY AND IMPURITY ANALYSIS - Agilent. Available at: [Link]

  • related impurities 4-aminophenol: Topics by Science.gov. Available at: [Link]

  • Safinamide-impurities - Pharmaffiliates. Available at: [Link]

Sources

Application Note: High-Efficiency Incorporation of 3-(4-Aminophenoxy)propanamide in Peptide Synthesis

[1]

Executive Summary

This guide details the integration of 3-(4-Aminophenoxy)propanamide (CAS: 121489-79-0) into solid-phase and solution-phase peptide synthesis workflows.[1] While often categorized generically as a linker, this molecule possesses a unique "aniline-ether-amide" architecture that makes it a potent C-terminal modifier and side-chain capping agent .[1]

Unlike aliphatic amines, the aniline moiety of 3-(4-Aminophenoxy)propanamide exhibits reduced nucleophilicity, requiring specialized activation protocols to prevent incomplete coupling and deletion sequences. This document provides optimized protocols for overcoming these steric and electronic barriers to generate high-purity peptidomimetics, Antibody-Drug Conjugate (ADC) precursors, and stabilized peptide therapeutics.[1]

Key Applications
  • C-Terminal Capping: Neutralization of C-terminal carboxylates to improve cell permeability and metabolic stability.[1]

  • Peptidomimetics: Introduction of a rigid aromatic spacer with a hydrogen-bonding amide tail.[1]

  • ADC Linker Synthesis: Usage as a stable, non-cleavable spacer in drug-conjugate scaffolds.

Chemical Logic & Mechanistic Insight

Structural Analysis

The molecule consists of three distinct functional zones:

  • The Aniline Nucleophile (

    
    ):  The reactive handle. Due to resonance delocalization with the phenyl ring, this amine is significantly less basic (pKa ~4-5) and less nucleophilic than standard alkyl amines (e.g., Lysine side chains).
    
  • The Phenoxy Spacer (

    
    ):  Provides a rigid aromatic core capable of 
    
    
    -
    
    
    stacking interactions, enhancing binding affinity in hydrophobic pockets.[1]
  • The Propanamide Tail (

    
    ):  A neutral, polar end-group that acts as a hydrogen bond donor/acceptor, mimicking the peptide backbone without introducing charge.
    
The Coupling Challenge

Standard carbodiimide coupling (e.g., DIC/HOBt) is often insufficient for attaching anilines to sterically hindered amino acids. The reaction kinetics are slow, leading to racemization of the activated carboxylate before the amine attacks.

Solution: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU activation. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group creates a highly reactive ester that accelerates the attack of the weak aniline nucleophile, suppressing racemization.[1]

Experimental Protocols

Materials & Reagents
ReagentGrade/SpecPurpose
3-(4-Aminophenoxy)propanamide>97% PurityTarget Reagent
HATUPeptide GradeCoupling Agent
DIPEA (Diisopropylethylamine)AnhydrousBase
DMF (Dimethylformamide)AnhydrousSolvent
TFA (Trifluoroacetic Acid)HPLC GradeCleavage/Deprotection
Resin (e.g., 2-CTC or Wang)Low Loading (<0.6 mmol/g)Solid Support
Protocol A: C-Terminal Modification (Solution Phase)

Use this protocol to attach the modifier to a protected peptide fragment or a single amino acid in solution.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the Carboxyl-Component (1.0 equiv) in anhydrous DMF (concentration 0.1 M).

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 2 minutes under Nitrogen. Note: The solution should turn slightly yellow.[1]

  • Addition: Add 3-(4-Aminophenoxy)propanamide (1.2 equiv) directly to the activated mixture.

  • Reaction: Stir at room temperature for 4–16 hours.

    • Monitoring: Monitor via LC-MS.[1] The aniline peak should disappear. If reaction stalls, add 0.1 equiv of HOAt.

  • Work-up: Dilute with EtOAc, wash with 5%

    
    , saturated 
    
    
    , and brine. Dry over
    
    
    .
Protocol B: On-Resin Side-Chain Modification

Use this protocol to attach the modifier to the side chain of Aspartic or Glutamic acid on a solid support.[1]

Pre-requisite: The peptide is assembled on resin with an orthogonal protecting group on the Asp/Glu side chain (e.g., Asp(O-2-PhiPr) or Glu(OAll)) that has been selectively removed.[1]

Step-by-Step Procedure:

  • Swelling: Swell the resin in DCM for 20 min, then wash 3x with DMF.

  • Activation Cocktail: In a separate vial, mix:

    • Fmoc-Asp/Glu-Peptide-Resin (1.0 equiv relative to loading)[1]

    • HATU (3.0 equiv)[1]

    • HOAt (3.0 equiv) - Critical for aniline coupling[1]

    • DIPEA (6.0 equiv)[1]

    • DMF (Minimum volume to cover resin)[1]

  • Coupling: Add the activated cocktail to the resin. Shake/vortex for 5 minutes.

  • Reagent Addition: Add 3-(4-Aminophenoxy)propanamide (4.0 equiv) dissolved in minimum DMF.

  • Incubation: Shake at room temperature for 6 hours.

    • Double Coupling: Drain and repeat steps 2-5 is recommended for high yield.[1]

  • Washing: Drain and wash with DMF (5x) and DCM (5x).

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and chemical transformations involved in using this reagent.

PeptideModificationStartStart: Target SelectionRoute_CC-Terminal Capping(Solution Phase)Start->Route_CModifying C-TermRoute_SideSide-Chain Modification(Solid Phase)Start->Route_SideModifying Asp/GluAct_HATUActivation:HATU + HOAt + DIPEARoute_C->Act_HATURoute_Side->Act_HATUDeprotect Side Chain FirstCouplingCoupling Reaction:Nucleophilic Attack by AnilineAct_HATU->CouplingAdd 3-(4-Aminophenoxy)propanamideProductFinal Product:Stable Anilinamide LinkageCoupling->ProductPurification (HPLC)

Figure 1: Decision matrix and reaction workflow for integrating 3-(4-Aminophenoxy)propanamide.[1]

Quality Control & Troubleshooting

Analytical Characterization
  • HPLC: The aromatic ring introduces significant UV absorbance at 254 nm. Expect a retention time shift towards higher hydrophobicity compared to the free acid peptide.

  • Mass Spectrometry: The incorporation of the moiety adds exactly +162.1 Da (calculated from molecular weight 180.2 Da minus water 18.0 Da).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Low nucleophilicity of anilineSwitch from HBTU/DIC to HATU/HOAt . Increase temperature to 40°C.
Racemization Over-activation or excess baseReduce DIPEA to 2.0 equiv.[1] Pre-activate acid for only 30 sec before adding amine.
Solubility Issues Hydrophobic stackingUse a solvent mixture of DMF/DMSO (80:[1]20) or add 1% Triton X-100.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12220306, 3-(4-Aminophenoxy)propanamide.[1] Retrieved from [Link][1]

  • El-Faham, A., & Albericio, F. (2011).Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Troubleshooting & Optimization

Removing unreacted 4-aminophenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of 4-Aminophenol (PAP) from Reaction Mixtures

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2025-05-15

Introduction: The "Sticky" Impurity

If you are reading this, you are likely facing a persistent pink or brown coloration in your product, or failing HPLC purity specifications due to a peak at RRT ~0.6 relative to Acetaminophen.

4-Aminophenol (PAP) is a notorious impurity. It is nephrotoxic , teratogenic , and subject to strict regulatory limits (USP limit is 0.005% or 50 ppm in Acetaminophen). Its removal is complicated by its amphoteric nature (it acts as both an acid and a base) and its extreme susceptibility to oxidative degradation.

This guide moves beyond basic "wash it" advice. We will engineer a separation based on the molecule's pKa and solubility profile.

Module 1: The Chemistry of the Problem

Q: Why is PAP co-crystallizing with my product?

A: You are likely operating near the isoelectric point or using a solvent where PAP's solubility mimics your product's.

PAP has two key ionization constants:

  • pKa 1 (Amine): ~5.48[1][2][3]

  • pKa 2 (Phenol): ~10.46[2]

Between pH 6 and 8, PAP exists largely as a neutral or zwitterionic species with its lowest water solubility (~1.5 g/100mL at 20°C). If your product also precipitates in this range, they will co-crystallize. Furthermore, in alkaline conditions (pH > 8), the phenolate anion forms, which oxidizes rapidly to quinone imines (brown/black color).

Visualizing the Ionization States:

PAP_Ionization cluster_0 Acidic (pH < 5.48) cluster_1 Neutral (pH 6.0 - 8.0) cluster_2 Basic (pH > 10.46) Cation CATIONIC FORM (Soluble in Water) -NH3+ / -OH Neutral NEUTRAL / ZWITTERION (Least Soluble) Precipitates Cation->Neutral Add Base (pH > 5.5) Neutral->Cation Add Acid Anion ANIONIC FORM (Oxidation Prone) -NH2 / -O- Neutral->Anion Add Base (pH > 10.5) Anion->Neutral Add Acid

Figure 1: The pH-dependent speciation of 4-Aminophenol. Manipulation of these states is the key to extraction.

Module 2: Troubleshooting & Protocols
Scenario A: The "Pink Solvent" Issue (Oxidation)

Issue: Your reaction mixture or recrystallization solvent turns pink, violet, or brown immediately upon exposure to air. Root Cause: Trace PAP is oxidizing to quinone imine dyes. This happens even at ppm levels.

Corrective Protocol: Reductive Shielding Do not attempt crystallization without an antioxidant.

  • Add Sodium Hydrosulfite (Sodium Dithionite): Add 0.1% - 0.5% w/w relative to the solvent volume.

  • Inert Atmosphere: Sparge all solvents with Nitrogen (

    
    ) for 15 minutes before use.
    
  • Acid Wash: If using Activated Carbon to remove color, use acid-washed carbon. Standard basic carbon can catalyze the oxidation of PAP, making the color worse.

Scenario B: Bulk Removal (The pH Swing Method)

Issue: You have >1% PAP in your crude mixture. Strategy: Use the pKa difference. We will keep PAP soluble in the aqueous phase while precipitating the product, or vice versa.

Protocol:

  • Dissolution: Suspend crude mixture in water.

  • Acidification: Adjust pH to 4.5 - 5.0 using dilute Sulfuric Acid (

    
    ).
    
    • Why? At this pH, PAP is protonated (

      
      ) and highly water-soluble. Many amide-based products (like Acetaminophen) remain less soluble or can be extracted into an organic solvent (like Ethyl Acetate or Toluene) that does not dissolve the protonated PAP.
      
  • Extraction (Optional): Wash the aqueous acid solution with Toluene. The PAP stays in the water; non-polar impurities leave in Toluene.

  • Isolation: If your product is the solid, filter it off now.[4] If your product is in solution, separate the phases.[4]

  • Waste Treatment: The aqueous phase now contains the PAP. Neutralize carefully before disposal.

Scenario C: Polishing (<50 ppm Compliance)

Issue: You are at 200 ppm and need to hit <50 ppm. Strategy: Recrystallization with "Solvent Exclusion."

Data Table: Solubility Profile (at 25°C)

SolventPAP SolubilityStrategy
Water (pH 7) ~1.5 g/100 mLPoor. PAP will co-precipitate on cooling.
Water (pH 4) High (>5 g/100 mL)Excellent. Keep PAP in mother liquor; product precipitates.
Ethanol ModerateRisky. PAP is soluble; requires deep cooling to separate.
Ethyl Acetate SolubleGood for washing solid cakes (removes surface PAP).
Toluene InsolubleExcellent antisolvent.

Protocol:

  • Dissolve crude solid in minimum hot water (80°C) containing 0.1% Sodium Dithionite.

  • Cool slowly to 20°C.

  • Crucial Step: Before filtration, adjust pH to 4.5 (keeps residual PAP soluble).

  • Filter and wash the cake immediately with cold Toluene or Ethyl Acetate (displaces mother liquor containing PAP).

Module 3: Decision Logic

Use this workflow to determine the correct purification path for your specific mixture.

Purification_Workflow Start Start: Crude Mixture Check_Color Is solution colored (Pink/Brown)? Start->Check_Color Oxidation_Fix Add Na-Dithionite & Acid-Washed Carbon Check_Color->Oxidation_Fix Yes Check_Level PAP Level? Check_Color->Check_Level No Oxidation_Fix->Check_Level High_Level > 1.0% (Bulk) Check_Level->High_Level Low_Level < 0.1% (Polishing) Check_Level->Low_Level Method_Swing pH Swing Extraction (Target pH 4.5) High_Level->Method_Swing Method_Recrys Recrystallization (Water pH 4.5 + Toluene Wash) Low_Level->Method_Recrys Validation Validate: HPLC (USP < 0.005%) Method_Swing->Validation Method_Recrys->Validation

Figure 2: Purification decision tree based on impurity load and oxidative state.

Module 4: Analytical Validation (FAQ)

Q: How do I know if it's gone? (The "Stop" Criteria) A: Do not rely on visual color. A white powder can still contain 500 ppm of PAP.

Standard HPLC Conditions (USP <227>):

  • Column: C8 or C18 (e.g., 4.6 mm x 25 cm, 5 µm).

  • Mobile Phase: Methanol : Water (containing Phosphate Buffer) – typically 25:75.

  • Wavelength: 230 nm (PAP absorbs strongly here).

  • Retention: PAP is polar; it will elute early (RRT ~0.6 relative to Acetaminophen).

  • Limit: The peak area of PAP must be NMT 0.005% of the total area.

Quick Spot Test (Qualitative): Dissolve a small sample in dilute HCl and add a drop of Ferric Chloride (


) .
  • Violet/Purple Color: Positive for Phenolic/Amine groups (PAP is present).

  • No Color Change: Likely clean (but confirm with HPLC).

References
  • United States Pharmacopeia (USP). Acetaminophen Monograph: Limit of Free 4-Aminophenol. USP-NF.[5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 403, 4-Aminophenol. PubChem.[2]

  • Mitchell, S.C.[2] & Waring, R.H. Aminophenols.[2][6][7] Ullmann's Encyclopedia of Industrial Chemistry.[2] (Describes synthesis and solubility properties).

  • Baron, et al. Process for purifying crude 4-aminophenol.[4][8] U.S. Patent 4,870,209. (Details the pH swing and toluene extraction methods).

  • NIST Chemistry WebBook. 4-Aminophenol: Phase change data and Solubility.

Sources

Troubleshooting Michael addition side reactions in propanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propanamide Synthesis

Welcome to our dedicated technical support guide for professionals engaged in propanamide synthesis. This resource is designed to provide in-depth troubleshooting assistance for a common and often challenging side reaction: the Michael addition. As researchers, scientists, and drug development professionals, achieving high purity and yield is paramount. This guide offers field-proven insights and validated protocols to help you diagnose, control, and eliminate unwanted Michael adducts from your reaction pathways.

Frequently Asked Questions & Troubleshooting Guide

Q1: What exactly is a Michael addition side reaction, and why is it complicating my propanamide synthesis?

A1: Understanding the Aza-Michael Addition Mechanism

The Michael addition is a conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][3] In the context of propanamide synthesis, this side reaction is most prevalent when your synthesis involves either an α,β-unsaturated amide (like acrylamide) as a starting material or, more commonly, when reacting an amine with an acrylate-type precursor. This specific variant is termed an "aza-Michael addition."

The core of the issue lies in the electronic nature of your reagents. An α,β-unsaturated system, such as an acrylate ester or acrylamide, has two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). While the desired amide formation might occur at the carbonyl, a competing reaction can happen where a nucleophile (like a primary or secondary amine) attacks the β-carbon.[2]

Causality: The reaction is driven by the formation of a resonance-stabilized enolate intermediate.[4] The presence of a base in the reaction mixture can deprotonate the amine, increasing its nucleophilicity and accelerating this unwanted side reaction. Even without a strong base, primary and secondary amines are sufficiently nucleophilic to initiate the aza-Michael addition.[5] A primary amine can even react twice, leading to a di-adduct and further complicating the product mixture.[6]

Diagram: The Aza-Michael Addition Pathway

The following diagram illustrates the stepwise mechanism of an amine adding across the double bond of an acrylate, a common precursor in some propanamide synthesis routes.

aza_michael_mechanism Aza-Michael Addition Mechanism Start Amine (R-NH2) + α,β-Unsaturated Ester TransitionState Nucleophilic Attack at β-Carbon Start->TransitionState 1 Intermediate Zwitterionic/Enolate Intermediate TransitionState->Intermediate 2 ProtonTransfer Proton Transfer (from solvent or another amine) Intermediate->ProtonTransfer 3 Product Michael Adduct (Side Product) ProtonTransfer->Product 4

Caption: The mechanism of the aza-Michael addition side reaction.

Q2: I'm observing unexpected peaks in my LC-MS and NMR that suggest a higher molecular weight byproduct. How can I definitively confirm it's a Michael adduct?

A2: Analytical Confirmation of Michael Adducts

Identifying byproducts is a critical first step in troubleshooting. Michael adducts have distinct analytical signatures. If you are reacting a primary amine (R-NH₂) with two equivalents of an acrylate (CH₂=CH-COOR'), you will form a di-adduct.

1. Mass Spectrometry (MS):

  • Expected Mass: The Michael adduct will have a molecular weight corresponding to the sum of your amine starting material and one (for mono-adduct) or two (for di-adduct) molecules of your acrylate precursor.

  • Calculation:

    • MW(mono-adduct) = MW(amine) + MW(acrylate)

    • MW(di-adduct) = MW(amine) + 2 * MW(acrylate)

  • Check your ESI-MS data for [M+H]+ or [M+Na]+ ions corresponding to these calculated masses.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most telling sign is the disappearance of the vinyl protons from the acrylate (typically in the 5.5-6.5 ppm range) and the appearance of new aliphatic signals corresponding to the newly formed -CH₂-CH₂- backbone. You will see new triplet or multiplet signals integrating to 2 protons each for these new ethyl groups.

  • ¹³C NMR: Look for the disappearance of the alkene carbons (typically 120-140 ppm) and the appearance of new aliphatic carbon signals (typically 20-50 ppm).

3. High-Performance Liquid Chromatography (HPLC):

  • Michael adducts are generally less polar than the starting amine but more polar than a fully substituted desired product might be. Expect a different retention time. Spiking your sample with a suspected standard, if available, can confirm peak identity.

Analytical Technique Signature of Michael Adduct Formation
Mass Spectrometry Appearance of a new mass peak equal to MW(Reactant A) + n*MW(Reactant B), where 'n' is the number of additions.
¹H NMR Disappearance of characteristic vinyl proton signals (δ 5.5-6.5 ppm). Appearance of new aliphatic proton signals (e.g., triplets around δ 2.5-3.5 ppm) for the newly formed C-C single bond backbone.
¹³C NMR Disappearance of sp² carbon signals from the alkene (δ 120-140 ppm). Appearance of new sp³ carbon signals in the aliphatic region.
FT-IR Reduction or disappearance of the C=C stretch (around 1640 cm⁻¹). The C=O stretch of the amide/ester remains.
Q3: My primary amine starting material is reacting with two equivalents of my acrylate precursor, leading to a di-adduct. How can I promote the desired mono-addition?

A3: Controlling Stoichiometry and Reaction Conditions

This is a classic problem of reaction kinetics. The first Michael addition forms a secondary amine, which can then compete with the starting primary amine for the remaining acrylate. To favor mono-addition, you must make it statistically more likely for the acrylate to encounter a primary amine.

Primary Strategy: Amine in Excess By using a large excess of the diamine starting material, you increase the probability of the acrylate reacting with a fresh amine molecule rather than the mono-adduct.[7]

Protocol: Favoring Mono-Aza-Michael Addition

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve your acrylate precursor (1.0 eq) in a suitable aprotic solvent (e.g., THF, acetonitrile).

  • Amine Solution: In a separate addition funnel, prepare a solution of your primary amine (use at least 5-10 equivalents) in the same solvent.

  • Controlled Addition: Cool the flask containing the acrylate to 0 °C in an ice bath. This reduces the reaction rate, providing better control.[5]

  • Slow Drip: Add the amine solution dropwise to the stirred acrylate solution over a period of 1-2 hours. Slower addition is critical to maintain a localized high concentration of the fresh amine.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. Look for the consumption of the acrylate and the appearance of the mono-adduct product.

  • Quenching: Once the acrylate is consumed, quench the reaction by adding a mild acid (e.g., saturated ammonium chloride solution) to neutralize any remaining amine.

  • Workup & Purification: Proceed with standard extraction and purification (e.g., column chromatography) to isolate the mono-adduct from the excess starting amine.

Diagram: Decision Workflow for Controlling Addition

stoichiometry_control Workflow to Minimize Di-Adduct Formation Start Problem: Di-adduct formation observed CheckStoichiometry Is Amine:Acrylate ratio > 5:1? Start->CheckStoichiometry IncreaseAmine Action: Increase amine to 5-10 eq. CheckStoichiometry->IncreaseAmine No CheckTemp Is reaction run at low temp (0 °C)? CheckStoichiometry->CheckTemp Yes IncreaseAmine->CheckTemp LowerTemp Action: Cool reaction to 0 °C. Add amine dropwise. CheckTemp->LowerTemp No Monitor Monitor reaction by LC-MS/ TLC for mono-adduct. CheckTemp->Monitor Yes LowerTemp->Monitor End Result: Mono-adduct is major product. Monitor->End

Caption: A logical workflow for troubleshooting double addition.

Q4: What is the impact of my base catalyst on this side reaction, and how can I select a more suitable one?

A4: The Role of the Base: A Double-Edged Sword

While a base is often required for the primary amidation reaction, it can significantly promote the undesired Michael addition. Strong bases readily deprotonate the nucleophile (amine or other Michael donor), increasing its reactivity and favoring the 1,4-addition pathway.[1]

Key Principle: Weaker bases or non-basic conditions can minimize the formation of the highly reactive nucleophile needed for the Michael addition.[8] The choice of base should be carefully considered based on the pKa of your nucleophile and the required conditions for your primary reaction.

Base Type Example(s) Impact on Michael Addition Recommendation
Strong Bases NaH, LDA, NaOH, KOHHigh Risk. Readily generates enolates or deprotonates amines, strongly promoting Michael addition. Often leads to poor yields of the desired product.[1]Avoid unless absolutely necessary for the primary transformation and other mitigation strategies (like low temp) are in place.
Amine Bases Et₃N, DIPEA, DBUModerate Risk. Can act as both a base and a nucleophilic catalyst. DBU is quite strong and can readily promote the side reaction.Use with caution. Prefer sterically hindered bases like DIPEA over less hindered ones like Et₃N. Use the minimum catalytic amount required.
Mild/Weak Bases K₂CO₃, Cs₂CO₃, PiperidineLower Risk. Generally not strong enough to fully deprotonate the nucleophile, leading to a slower, more controlled reaction.[8]Recommended. Often provide a good balance for reactions where a base is needed but Michael addition is a concern.
No Base (Catalyst-free)Lowest Risk. The aza-Michael addition can proceed without a catalyst, but it is often much slower.[9]Ideal if possible. For highly reactive Michael acceptors or when the primary reaction can proceed under neutral conditions, omitting the base is the best strategy.
Q5: How does reaction temperature influence the formation of Michael adducts, and what is the best practice?

A5: Kinetic vs. Thermodynamic Control

The competition between the desired reaction (e.g., 1,2-addition to a carbonyl) and the Michael side reaction (1,4-addition) is often a textbook case of kinetic versus thermodynamic control.

  • 1,2-addition (direct attack at the carbonyl) is typically faster and is considered the kinetic product . It is favored at lower temperatures.[2]

  • 1,4-addition (Michael addition) often leads to a more stable, lower-energy product and is thus the thermodynamic product . It is favored at higher temperatures or with longer reaction times, which allow the initial kinetic product to revert and equilibrate to the more stable thermodynamic product.[2]

Therefore, to suppress the thermodynamically favored Michael addition, running the reaction at a lower temperature is a highly effective strategy.[5] Cooling the reaction mixture to 0 °C or even -78 °C can dramatically slow down or even halt the Michael addition, allowing the desired kinetic pathway to dominate.

Q6: I cannot seem to avoid the side reaction by modifying conditions. Is using a protecting group a viable strategy?

A6: The Protective Group Strategy

Yes, absolutely. If the Michael addition occurs due to the nucleophilicity of an amine that you intend to remain unreacted, protecting it is a robust and often necessary strategy.[5] The most common protecting groups for amines are base-labile (e.g., Fmoc) or acid-labile (e.g., Boc).[5]

The workflow involves three key stages:

  • Protection: Selectively protect the amine functionality that is causing the side reaction.

  • Synthesis: Carry out your primary propanamide synthesis. The protected amine will be non-nucleophilic and will not participate in a Michael addition.

  • Deprotection: Remove the protecting group under appropriate conditions to reveal the free amine in your final product.

Diagram: Protecting Group Workflow

protection_workflow General Workflow Using Amine Protection Start Starting Material with reactive -NH2 group Protect Step 1: Protect Amine (e.g., with Boc-anhydride) Start->Protect ProtectedIntermediate Protected Intermediate (-NHBoc) Protect->ProtectedIntermediate Synthesize Step 2: Perform Propanamide Synthesis (Michael addition is blocked) ProtectedIntermediate->Synthesize ProtectedProduct Protected Final Product Synthesize->ProtectedProduct Deprotect Step 3: Deprotect Amine (e.g., with TFA) ProtectedProduct->Deprotect FinalProduct Final Pure Product (Side reaction avoided) Deprotect->FinalProduct

Caption: A three-step strategy to prevent side reactions using protection chemistry.

References

  • Michael Addition Reaction Mechanism - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved February 3, 2026, from [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Michael Reaction. (n.d.). NROChemistry. Retrieved February 3, 2026, from [Link]

  • Michael Addition Reaction Mechanism. (2018, May 10). The Organic Chemistry Tutor. Retrieved February 3, 2026, from [Link]

  • Morphology Control and Metallization of Porous Polymers Synthesized by Michael Addition Reactions of a Multi-Functional Acrylamide with a Diamine. (2021, February 9). MDPI. Retrieved February 3, 2026, from [Link]

  • Michael Addition Reaction EXPLAINED. (2025, February 15). The Organic Chemistry Tutor. Retrieved February 3, 2026, from [Link]

  • Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. (2022, November 2). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • How can I block michael acceptor group from reacting with nitrogen during synthesis? (2023, August 21). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Michael addition reaction. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017, February 20). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • What factors to control or omit to avoid or slow down Michael addition reactions? (2019, February 21). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Preparation method for propanamide. (n.d.). Google Patents.
  • How to prevent second addition of Acrylate Compound to Primary Amines? (2018, April 22). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Optimizing Solubility of 3-(4-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-(4-Aminophenoxy)propanamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for achieving and maintaining the solubility of this compound in bioassay applications. The molecular structure of 3-(4-Aminophenoxy)propanamide, containing both an aromatic amine and a propanamide group, presents specific solubility challenges that can significantly impact experimental outcomes.[1][2][3] Inaccurate concentration due to poor solubility can lead to underestimated activity, variable data, and unreliable structure-activity relationships (SAR).[4][5]

This guide is designed to provide not just protocols, but the scientific rationale behind them. We will explore the fundamental principles of solubility, offer step-by-step methods for stock solution preparation, and provide robust troubleshooting guides for common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for 3-(4-Aminophenoxy)propanamide?

For initial stock solution preparation, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a very broad range of both polar and non-polar compounds, making it a standard choice in drug discovery.[5][6][7] Its miscibility with water and most cell culture media is a key advantage.[8]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% (v/v) . While essential for solubilizing many compounds, DMSO can have direct biological effects, including altering membrane permeability and inducing cellular stress or toxicity at higher concentrations.[9] Some sensitive cell lines may even show effects at concentrations below 0.1%.[10][11] It is imperative to run a vehicle control (media with the same final DMSO concentration as your test wells) to differentiate compound effects from solvent-induced artifacts.

Q3: My compound is dissolved in the DMSO stock, but precipitates when I add it to my aqueous assay buffer or cell media. Why is this happening?

This common issue is known as "solvent shock" or precipitation upon dilution.[12] Your compound may be highly soluble in 100% DMSO, but its solubility can drop dramatically when the stock is diluted into a predominantly aqueous environment like PBS or cell culture medium.[13] The abrupt change in solvent polarity causes the compound to crash out of solution.[12] Strategies to mitigate this are discussed in the Troubleshooting Guide below.

Q4: Can I heat the solution to help dissolve the compound?

Gentle warming (e.g., to 37°C) can be an effective method to aid dissolution.[6][14] However, this must be done with caution. Excessive heat can degrade thermally sensitive compounds like 3-(4-Aminophenoxy)propanamide. Always test for compound stability after any heating step.

Q5: Should I be concerned about the stability of my stock solution?

Yes. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote compound degradation or precipitation.[6][15][16] Store aliquots at -20°C or -80°C in tightly sealed vials. The aromatic amine group may be susceptible to oxidation, so minimizing headspace in vials can also be beneficial.[17]

Troubleshooting Guide

This section addresses specific problems you may encounter when working with 3-(4-Aminophenoxy)propanamide.

Problem 1: The compound will not fully dissolve in 100% DMSO.
Probable Cause Recommended Solution & Rationale
Insufficient Solvent Volume The concentration may be too high for its intrinsic solubility in DMSO. Solution: Try decreasing the target concentration by adding more DMSO. It's better to have a lower concentration, fully dissolved stock than a higher concentration suspension.
Poor Compound Purity/Quality Impurities may be insoluble. Solution: Verify the purity of your compound via LC-MS or another analytical method. If necessary, source a higher purity batch.
Kinetic Barrier to Dissolution The dissolution rate may be slow, even if thermodynamically favorable. Solution: Use physical methods to increase the dissolution rate. Gently vortex the solution.[6] If that fails, use a bath sonicator for 5-10 minutes.[6] The ultrasonic waves provide energy to break up the crystal lattice and promote solvent interaction.
Problem 2: The compound precipitates immediately upon dilution into aqueous media.
Probable Cause Recommended Solution & Rationale
Solvent Shock The rapid change from a high-polarity organic solvent (DMSO) to a high-polarity protic solvent (water) forces the hydrophobic parts of the molecule out of solution.[12] Solution 1 (Stepwise Dilution): Instead of diluting directly from 100% DMSO into the final media, create an intermediate dilution in a solution containing a co-solvent. For example, dilute the DMSO stock into a 50:50 mixture of ethanol and water, then further dilute that into the final assay media. Solution 2 (Pluronic F-127): For cell-based assays, consider pre-mixing the DMSO stock with a small volume of 10% Pluronic F-127 solution before the final dilution. This non-ionic surfactant can form micelles that encapsulate the compound, preventing precipitation.
Concentration Exceeds Aqueous Solubility Limit The final concentration in the assay is simply too high for the compound's aqueous solubility. Solution: The most straightforward solution is to lower the final test concentration. Determine the maximal aqueous solubility experimentally (see Protocol section) and ensure your assay concentrations stay below this limit.
pH-Dependent Solubility The amine group in 3-(4-Aminophenoxy)propanamide is basic and can be protonated.[17][18] Its solubility is likely pH-dependent. Standard cell culture media is buffered to ~pH 7.4. Solution: Test the compound's solubility in buffers of varying pH (e.g., pH 5.0, 6.5, 7.4, 8.5). If it is more soluble at a lower pH, you may be able to prepare a more concentrated stock in a weakly acidic buffer before final dilution. Caution: Ensure the final assay pH is not significantly altered.
Problem 3: The solution is initially clear but becomes cloudy or shows precipitate over time during incubation.
Probable Cause Recommended Solution & Rationale
Compound Instability/Degradation The compound may be chemically unstable in the aqueous, 37°C environment, degrading into a less soluble product. Solution: Assess compound stability over the assay duration using a method like HPLC. If degradation is confirmed, the experimental window must be shortened.
Interaction with Media Components The compound may be interacting with salts or binding to proteins in serum, leading to the formation of insoluble complexes.[12] Solution: If using serum, try reducing the serum concentration or switching to a serum-free formulation if your cells can tolerate it.[12] If a specific salt is suspected, a custom media formulation may be required.
Slow Crystallization The initial solution may be supersaturated. Over time, nucleation and crystal growth occur. Solution: This indicates the concentration is above the thermodynamic solubility limit. Lower the final concentration of the compound in the assay.
Visualization: Troubleshooting Workflow for Compound Precipitation

The following diagram outlines a logical workflow for diagnosing and solving solubility issues.

G start Precipitation Observed in Aqueous Media q_stock Is 100% DMSO stock solution clear? start->q_stock solve_stock Troubleshoot Stock Prep: - Lower Concentration - Sonicate / Gentle Heat - Check Purity q_stock->solve_stock No q_conc Is final concentration above known aqueous solubility limit? q_stock->q_conc Yes lower_conc Action: Lower the final assay concentration. q_conc->lower_conc Yes q_method How was dilution performed? q_conc->q_method No / Unknown improve_method Improve Dilution Method: - Pre-mix/vortex during addition - Use co-solvents (Ethanol) - Consider surfactants (Pluronic) q_method->improve_method Directly into media q_ph Is solubility pH-dependent? q_method->q_ph Using best practice direct_dilution Direct dilution from 100% DMSO stock adjust_ph Optimize pH of intermediate dilution buffer (if assay tolerates). q_ph->adjust_ph Yes final_check If issues persist, investigate compound stability and media interactions (HPLC, DLS). q_ph->final_check No

Caption: A decision tree for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes how to prepare a 10 mM stock solution of 3-(4-Aminophenoxy)propanamide (Molar Mass: 180.20 g/mol ).[2]

Materials:

  • 3-(4-Aminophenoxy)propanamide powder

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or bath sonicator

Procedure:

  • Calculate Required Mass: To make 1 mL of a 10 mM solution, you need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 180.20 g/mol * (1000 mg / 1 g) = 1.802 mg

  • Weigh Compound: Accurately weigh out approximately 1.8 mg of the compound and record the exact mass. Transfer it carefully into a sterile vial.

  • Add Solvent: Based on the exact mass, calculate the precise volume of DMSO needed. For example, if you weighed 2.00 mg:

    • Volume (mL) = 2.00 mg / (180.20 mg/mmol) / 10 mmol/L = 1.11 mL

    • Add the calculated volume of DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes.[6] Visually inspect for any undissolved particulates against a bright light.

  • Apply Energy (If Needed): If particulates remain, place the vial in a bath sonicator for 5-10 minutes.[6] Alternatively, warm the vial in a 37°C water bath for 10 minutes, vortexing intermittently.

  • Final Inspection: Once the solution is perfectly clear, it is ready.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.[15] Store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This protocol provides a high-throughput method to estimate the aqueous solubility limit, which is critical for designing your bioassays.[14] Nephelometry measures the light scattered by suspended particles (precipitate).

Materials:

  • 10 mM DMSO stock of 3-(4-Aminophenoxy)propanamide

  • Assay buffer (e.g., PBS, pH 7.4)

  • Microplate nephelometer

  • Clear 96-well or 384-well microplates

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilution: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock in DMSO. This creates a concentration gradient of the compound in a consistent solvent.

  • Dispense Buffer: Add a large volume of the aqueous assay buffer (e.g., 198 µL) to the wells of the destination nephelometry plate.

  • Initiate Precipitation: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the DMSO dilution plate into the corresponding wells of the buffer plate. This creates a 1:100 dilution and initiates any potential precipitation. The final compound concentrations might range from 100 µM down to <1 µM.

  • Incubate & Read: Allow the plate to incubate at room temperature for 1-2 hours (or your specific assay temperature). Measure the light scattering at regular intervals using the nephelometer.

  • Data Analysis: Plot the nephelometry signal (light scattering units) against the final compound concentration. The concentration at which the signal begins to rise sharply above the baseline is the estimated kinetic solubility limit.

Visualization: General Workflow for Compound Solubilization

This diagram illustrates the overall process from receiving a solid compound to its use in a final assay plate.

G cluster_0 Stock Preparation cluster_1 Assay Plate Preparation solid Solid Compound dissolve Dissolve in 100% DMSO (Vortex, Sonicate, Warm) solid->dissolve stock High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock intermediate Intermediate Dilution (Optional, with co-solvent) stock->intermediate Step 1 final_dilution Final Dilution into Aqueous Assay Media stock->final_dilution Direct (risk of precipitation) intermediate->final_dilution Step 2 assay_plate Final Assay Plate final_dilution->assay_plate

Caption: Workflow for preparing a compound for bioassays.

References
  • Vertex AI Search. (2023). Buy 3-Amino-N-(4-fluorophenyl)propanamide | 938515-70-9.
  • PubChem. 3-(4-Fluorophenoxy)propan-1-amine | C9H12FNO | CID 14025825. [Link]

  • PubChem. 3-(4-aminophenoxy)propan-1-ol (C9H13NO2). [Link]

  • ChemBK. 3-(4-aminophenoxy)propanamide. [Link]

  • Cheméo. Chemical Properties of Propanamide (CAS 79-05-0). [Link]

  • PubChem. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Mokhtarpour, M., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 41. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • ResearchGate. Effect of DMSO on assay performance. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

  • Bowron, D. T., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1630–1641. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Dahlin, J. L., et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega, 1(1), 1–9. [Link]

  • PubChem. N-(4-Aminophenyl)propanamide | C9H12N2O | CID 314342. [Link]

  • ResearchGate. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • ResearchGate. Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. [Link]

  • Wang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2389. [Link]

  • Selvita. (2023). MedChem Essentials: Solubility part 2. [Link]

  • de Souza, F. C., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 35, e001. [Link]

  • Elisia, I., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • University of Illinois. Chapter 23 The Chemistry of Amines. [Link]

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  • University of California, Irvine. Amines and Heterocycles. [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 3-(4-Aminophenoxy)propanamide in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(4-Aminophenoxy)propanamide in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for polar analytes. We will explore the expected spectral features, the rationale behind experimental choices, and a comparative perspective on solvent effects, grounded in established principles of NMR spectroscopy.

The Strategic Choice of DMSO-d6

The selection of an appropriate deuterated solvent is a critical first step in NMR analysis. For 3-(4-Aminophenoxy)propanamide, a compound possessing both a primary aromatic amine and a primary amide, DMSO-d6 is an excellent choice for several reasons:

  • Solubility: The polar nature of DMSO effectively dissolves a wide range of organic molecules, including those with hydrogen-bonding functional groups like amines and amides, which might exhibit poor solubility in less polar solvents like chloroform-d (CDCl₃).

  • Hydrogen Bonding and Exchange: DMSO is a hydrogen bond acceptor. This property slows down the rate of proton exchange for labile protons (N-H and O-H). In protic solvents like D₂O or methanol-d₄, the amine (-NH₂) and amide (-CONH₂) protons of 3-(4-Aminophenoxy)propanamide would rapidly exchange with deuterium, leading to signal broadening or complete disappearance. In DMSO-d6, these protons typically appear as distinct, often broad, signals, providing valuable structural information.[1]

  • Chemical Shift Dispersion: DMSO-d6 often provides excellent chemical shift dispersion, spreading out the signals and reducing spectral overlap, which simplifies analysis.

It is crucial to be aware of the residual solvent peak of DMSO-d6, which appears as a quintet around 2.50 ppm, and the presence of a water peak, which is often seen as a broad singlet around 3.33 ppm due to moisture absorption by the hygroscopic solvent.[2][3][4][5]

Experimental Protocol: Acquiring a High-Quality Spectrum

A reliable spectrum is the foundation of accurate analysis. The following protocol outlines the steps for preparing a sample of 3-(4-Aminophenoxy)propanamide for ¹H NMR analysis.

Step-by-Step Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity 3-(4-Aminophenoxy)propanamide. For a standard 5 mm NMR tube, this concentration is typically sufficient for a clear ¹H spectrum.[6][7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d6 to the sample.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect for any particulate matter. Poorly dissolved material can lead to broadened spectral lines and shimming difficulties.[8]

  • Filtration (if necessary): If any solid remains, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Shimming: After inserting the sample into the spectrometer, the magnetic field homogeneity must be optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.[6]

Spectral Analysis and Interpretation

The ¹H NMR spectrum of 3-(4-Aminophenoxy)propanamide in DMSO-d6 is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The following table summarizes the predicted chemical shifts (δ), multiplicities, and assignments for the key protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-7 (Amide NH₂)~7.2 and ~6.8Two broad singlets1H eachThe two amide protons are diastereotopic and may appear as two separate broad signals. Their chemical shift is concentration and temperature dependent.
H-2, H-6 (Aromatic)~6.65Doublet (d)2HThese protons are ortho to the aminophenoxy oxygen and are expected to be shielded. They will appear as a doublet due to coupling with H-3 and H-5.
H-3, H-5 (Aromatic)~6.55Doublet (d)2HThese protons are meta to the aminophenoxy oxygen and ortho to the amino group. They will appear as a doublet due to coupling with H-2 and H-6.
H-10 (Amine NH₂)~4.8Broad singlet2HThe primary amine protons will likely appear as a broad singlet. The chemical shift is highly dependent on concentration, temperature, and water content.
H-8 (Methylene, -O-CH₂-)~3.9Triplet (t)2HThis methylene group is adjacent to the phenoxy oxygen and will be deshielded. It will appear as a triplet due to coupling with the H-9 methylene protons.
H-9 (Methylene, -CH₂-CO-)~2.4Triplet (t)2HThis methylene group is adjacent to the carbonyl group. It will be coupled to the H-8 methylene protons, resulting in a triplet.

Visualizing the Proton Environments:

The following diagram illustrates the distinct proton environments of 3-(4-Aminophenoxy)propanamide.

Sources

Technical Guide: HPLC Method Development for 3-(4-Aminophenoxy)propanamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 3-(4-Aminophenoxy)propanamide (CAS: 121489-79-0), a critical intermediate in pharmaceutical linker chemistry.

The Challenge: This molecule presents a "chromatographic paradox." It contains a basic primary amine (aniline derivative) susceptible to silanol interactions (peak tailing) and a polar amide tail that reduces retention on standard hydrophobic phases. Traditional C18 methods often fail to resolve it adequately from its polar precursor, 4-aminophenol , and suffer from poor peak symmetry.

The Solution: This guide compares the industry-standard C18 (Octadecyl) approach against a Biphenyl stationary phase.

  • Recommendation: The Biphenyl phase is superior due to complementary

    
     interactions, offering distinct selectivity for the aromatic aniline moiety and improved resolution of the polar precursor.
    

Physicochemical Context & Analyte Analysis[1][2][3][4][5][6][7][8][9][10][11][12]

Before selecting a column, we must deconstruct the analyte's behavior.

PropertyValue (Estimated/Literature)Chromatographic Implication
Structure Aromatic ring + Ether linkage + Amide tail + Primary AmineMixed-mode interactions (Hydrophobic + Polar + H-Bonding).
pKa (Amine) ~4.5 - 5.0 (Aniline-like)At neutral pH, it is partially ionized. At pH < 3, it is fully protonated (

).
LogP ~0.8 (Moderately Polar)Weak retention on 100% aqueous C18; requires low organic start.
Critical Impurity 4-Aminophenol (Precursor/Degradant)Highly polar. Elutes near void volume (

) on C18.

Comparative Method Analysis

Method A: The Traditional Approach (C18)[12]
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.

  • Mechanism: Purely hydrophobic partitioning.

  • Outcome: The protonated amine interacts with residual silanols on the silica surface, causing tailing . The polar amide tail reduces hydrophobic contact area, leading to low retention (

    
    ). 4-aminophenol often co-elutes with the solvent front.
    
Method B: The Optimized Approach (Biphenyl)
  • Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl, 4.6 x 150 mm, 2.7 µm (Core-Shell).

  • Mechanism: Hydrophobic partitioning +

    
     Electron Interaction .[1]
    
  • Outcome: The biphenyl rings on the stationary phase engage in

    
     stacking with the analyte's phenoxy ring. This adds a "second dimension" of retention that is independent of the polar amide tail. The result is sharper peaks, longer retention, and orthogonal selectivity for impurities.
    
Comparative Data Summary (Simulated based on Phase Chemistry)
ParameterMethod A (C18)Method B (Biphenyl)Status
Retention Time (

)
3.2 min (Weak)5.8 min (Optimal)✅ Method B
Tailing Factor (

)
1.8 (Asymmetric)1.1 (Symmetric)✅ Method B
Resolution (

) from Impurity
1.2 (Co-elution risk)> 3.5 (Baseline)✅ Method B
Backpressure LowModerateNeutral

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating by including system suitability criteria derived from ICH Q2(R2) guidelines.

Reagents & Equipment[3][7]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer Additive: 0.1% Formic Acid (FA) or 10mM Ammonium Formate (pH 3.0). Note: Acidic pH is crucial to keep the amine fully protonated and stable.

Chromatographic Conditions[3][7][11][13][14]
  • Column: Biphenyl, 100 Å, 2.7 µm, 4.6 x 100 mm.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Detection: 240 nm (Primary - Aniline absorption), 210 nm (Secondary - Amide).

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)Rationale
0.0955Traps polar 4-aminophenol.
2.0955Isocratic hold for resolution.
10.04060Elutes main peak & hydrophobics.
12.0595Column wash.
12.1955Re-equilibration.
15.0955Ready for next injection.
System Suitability Criteria (Pass/Fail)
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5000.
    
  • Resolution (

    
    ):  > 2.0 between 4-aminophenol and 3-(4-Aminophenoxy)propanamide.
    
  • Precision: RSD < 2.0% for 5 replicate injections.

Visualizing the Science

Diagram 1: Separation Mechanism (C18 vs. Biphenyl)

This diagram illustrates why the Biphenyl column succeeds where C18 fails. The C18 relies solely on Van der Waals forces, while the Biphenyl adds


 interactions that specifically target the aromatic ring of the analyte.

SeparationMechanism cluster_0 Method A: C18 Interaction (Weak) cluster_1 Method B: Biphenyl Interaction (Strong) C18_Ligand C18 Alkyl Chain Analyte_A Analyte (Hydrophobic Part) C18_Ligand->Analyte_A Weak Hydrophobic Interaction Silanol Exposed Silanol (Si-OH) Amine_A Amine Group (-NH3+) Amine_A->Silanol Unwanted Ionic Interaction (Tailing) Bi_Ligand Biphenyl Ligand Pi_Cloud Pi-Pi Electron Cloud Bi_Ligand->Pi_Cloud Analyte_B Analyte (Aromatic Ring) Pi_Cloud->Analyte_B Strong Pi-Pi Stacking (Enhanced Retention)

Caption: Comparison of retention mechanisms. C18 suffers from silanol-amine interactions causing tailing, while Biphenyl utilizes


 stacking for superior retention and shape.
Diagram 2: Method Development & Validation Workflow (ICH Q2/Q14)

This workflow ensures the method is not just "working" but is validated for regulatory submission.

MethodLifecycle Start Start: Molecule Assessment (pKa, LogP, Impurities) Screening Column Screening (C18 vs Phenyl-Hexyl vs Biphenyl) Start->Screening Opt Optimization (Gradient, pH, Temp) Screening->Opt Select Biphenyl Risk Risk Assessment (Robustness) Opt->Risk Define Design Space Risk->Opt Fail Valid ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Risk->Valid Pass Routine Routine QC (System Suitability) Valid->Routine

Caption: The lifecycle approach to method development, moving from molecular assessment to ICH Q2(R2) compliant validation.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3] Guideline on validation of analytical procedures.Link

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link

  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.Link

  • PubChem. Compound Summary: 3-(4-Aminophenoxy)propanamide. National Library of Medicine. Link

  • Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. Link

Sources

Comparative Fragmentation Profiling: 3-(4-Aminophenoxy)propanamide vs. Hydrolytic Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Aminophenoxy)propanamide (CAS: 121489-79-0) represents a critical structural motif in drug development, often serving as a stable surrogate for labile p-aminobenzyloxycarbonyl (PABC) self-immolative linkers used in Antibody-Drug Conjugates (ADCs) and PROTACs.

This guide provides a technical comparison of its mass spectrometry (MS) fragmentation pattern against its primary degradation products: 3-(4-Aminophenyl)propionic acid (hydrolytic impurity) and 4-Aminophenol (ether cleavage product). Accurate differentiation of these species is essential for stability indicating assays in pharmaceutical quality control.

Experimental Configuration (LC-MS/MS)

To replicate the fragmentation profiles described below, the following ESI-MS/MS parameters are recommended. These settings prioritize the detection of both the protonated molecular ion and diagnostic fragment ions.

ParameterSettingRationale
Ionization Source ESI Positive (+)The aniline nitrogen (

) is the primary protonation site, yielding

.
Capillary Voltage 3.5 kVStandard potential to ensure stable Taylor cone without in-source fragmentation.
Cone Voltage 20–40 VHigher cone voltages may induce in-source loss of

; keep moderate to preserve precursor.
Collision Energy (CE) Stepped (15–35 eV)Low CE (15 eV) preserves the amide; High CE (35 eV) forces ether cleavage.
Mobile Phase 0.1% Formic Acid / MeCNAcidic pH ensures full protonation of the aniline moiety.

Fragmentation Mechanism & Analysis

The fragmentation of 3-(4-Aminophenoxy)propanamide (


, MW 180.2) follows two competitive pathways driven by the location of the mobile proton: Amide Neutral Loss  and Ether Bridge Cleavage .
Primary Pathway: Amide Instability (The "17 Da" Rule)

Upon collisional activation, the primary amide group facilitates the neutral loss of ammonia (


, 17 Da). This is the most diagnostic transition for differentiating the amide from its acid analog.
  • Precursor: m/z 181.1

    
    
    
  • Transition:

    
     (Loss of 
    
    
    
    )
  • Mechanism: Intramolecular nucleophilic attack or 1,2-elimination yielding an acylium ion or ketene intermediate.

Secondary Pathway: Ether Cleavage (The "Phenolic" Signature)

At higher collision energies (>25 eV), the ether bond undergoes cleavage. The charge is typically retained on the aromatic amine fragment due to the resonance stabilization of the aniline system.

  • Transition:

    
     (Aminophenol radical cation) or 
    
    
    
    (Even-electron cation).
  • Significance: This fragment is identical to the molecular ion of 4-Aminophenol, a potential synthesis impurity.

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway Precursor [M+H]+ Precursor m/z 181.1 (Protonated 3-(4-Aminophenoxy)propanamide) Fragment_Amide Acylium Ion / Ketene m/z 164.1 (Loss of NH3) Precursor->Fragment_Amide Neutral Loss (-17 Da) Low CE (15 eV) Fragment_Phenol Aminophenol Fragment m/z 110.1 (Ether Cleavage) Precursor->Fragment_Phenol Ether Cleavage High CE (>25 eV) Fragment_Aniline Aniline Radical Cation m/z 93.1 (Secondary Loss of OH) Fragment_Phenol->Fragment_Aniline -OH

Figure 1: Competitive fragmentation pathways of 3-(4-Aminophenoxy)propanamide under ESI-CID conditions.

Comparative Performance Guide

This section compares the target compound against its two most common structural "look-alikes" in drug development: the Hydrolyzed Acid (Metabolite) and the Ether Cleavage Product (Degradant).

Table 1: Diagnostic Ion Comparison
Feature3-(4-Aminophenoxy)propanamide (Target)3-(4-Aminophenyl)propionic Acid (Alternative/Impurity)4-Aminophenol (Core Fragment)
CAS 121489-79-02393-17-1123-30-8
Precursor (

)
m/z 181.1 m/z 166.1 m/z 110.1
Primary Fragment m/z 164.1 (

)
m/z 148.1 (

)
m/z 93.1 (

)
Secondary Fragment m/z 110.1 (Ether cleavage)m/z 120.1 (

)
m/z 65.1 (Ring fragment)
Differentiation Key Loss of 17 Da is unique to the amide.Loss of 18 Da (

) or 46 Da (

) characterizes the acid.
Lack of alkyl chain fragments; elutes much earlier in RP-LC.
Stability Profile Moderate (Amide hydrolysis prone)High (Stable end-product)Low (Oxidation prone)
Technical Insight for Method Development
  • Isobaric Interference: There are no direct isobars between the Amide (181) and the Acid (166). However, the methoxy-analog (3-(4-methoxyphenyl)propionic acid) has a MW of 180.2.[1]

    • Differentiation: The methoxy analog loses

      
       (15 Da) or 
      
      
      
      (18 Da), whereas 3-(4-Aminophenoxy)propanamide loses
      
      
      (17 Da). High-resolution MS (HRMS) is recommended if both impurities are suspected.
  • Source Fragmentation: High desolvation temperatures (>450°C) can induce thermal hydrolysis of the amide to the acid in-source. Always monitor the m/z 166 peak in the m/z 181 channel to rule out thermal degradation.

References

  • PubChem. 3-(4-aminophenoxy)propanamide Compound Summary. National Library of Medicine.

  • NIST Mass Spectrometry Data Center. 3-(4-Methoxyphenyl)propionic acid Mass Spectrum. National Institute of Standards and Technology.

  • Sigma-Aldrich. 3-(4-Aminophenyl)propionic acid Product Specification. Merck KGaA.

  • National Institutes of Health (NIH). Fragmentation pattern of amides by EI and HRESI. PubMed Central.

Sources

Technical Guide: FT-IR Characteristic Peaks for Amide and Amine Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrogen Challenge

In drug development, distinguishing between amine and amide functionalities is a daily analytical necessity. While both contain nitrogen and hydrogen, their infrared signatures differ fundamentally due to the carbonyl group (


) in amides.[1] This guide moves beyond basic textbook assignments to provide a robust, field-proven framework for identifying these groups in complex matrices (APIs, polymorphs, and protein formulations).

The Core Distinction:

  • Amines: Defined by N-H stretching (doublet or singlet) and the absence of a carbonyl band.[1]

  • Amides: Defined by the "Amide I" band (strong

    
     stretch) and complex N-H/C-N coupling (Amide II & III).
    

Deep Dive: The Amine Spectrum ( , , )[2]

Amines are characterized by the N-H bond's polarity, which is significantly lower than that of the O-H bond.[1][2] This results in sharper, less intense peaks compared to hydroxyls.[3][4]

Primary Amines ( )

The diagnostic feature is the N-H Stretching Doublet in the high-frequency region.

  • Mechanism: Two hydrogen atoms attached to the nitrogen allow for two vibrational modes: Asymmetric and Symmetric stretching.[1][2]

  • Spectral Signature:

    • ~3500 cm⁻¹: Asymmetric stretch (Higher energy).[2]

    • ~3400 cm⁻¹: Symmetric stretch (Lower energy).

    • 1650–1580 cm⁻¹: N-H Scissoring (Bending).[3][2] Note: This often overlaps with the alkene

      
       stretch or amide 
      
      
      
      , requiring careful deconvolution.
Secondary Amines ( )

With only one N-H bond, the doublet collapses into a singlet.[3]

  • Spectral Signature:

    • 3350–3310 cm⁻¹: Single, weak N-H stretch.[3][2]

    • Bending: The N-H bend is often weak or absent, making secondary amines difficult to identify by bending modes alone.[3]

Tertiary Amines ( )[2]
  • Spectral Signature: Silent in the N-H stretching region (3500–3300 cm⁻¹). Identification relies on C-N stretching (1350–1000 cm⁻¹) and the absence of N-H/C=O bands.

Deep Dive: The Amide Spectrum ( )

Amides are the backbone of protein structure. Their spectrum is dominated by the resonance between the carbonyl and the nitrogen lone pair.

The Amide Bands (The "Fingerprint" of Proteins)
BandWavenumber (cm⁻¹)Vibrational OriginDiagnostic Value
Amide A ~3300N-H StretchHydrogen bonding indicator.[2][5][6]
Amide I 1690–1630 C=O Stretch (80%) Primary indicator of secondary structure (

-helix vs

-sheet).
Amide II 1600–1500N-H Bend (60%) + C-N Stretch (40%)Confirms peptide bond presence; sensitive to H/D exchange.
Amide III 1350–1200Complex coupling (C-N, N-H)Used when Amide I is obscured by water (

bends at ~1640 cm⁻¹).
Protein Secondary Structure Deconvolution

In biologic drug development, the Amide I band shape correlates with protein folding.

  • 
    -Helix:  Centered at ~1650–1658 cm⁻¹.
    
  • 
    -Sheet:  Centered at ~1620–1640 cm⁻¹ (often with a weak shoulder at ~1690 cm⁻¹).
    
  • Random Coil: ~1640–1648 cm⁻¹.

Comparative Analysis: Amine vs. Amide

The following decision matrix allows for rapid classification of unknown nitrogenous compounds.

Diagnostic Decision Tree

AmineAmideTree Start Unknown Nitrogenous Compound (Analyze 3500-1500 cm⁻¹) CheckCO Check 1690-1630 cm⁻¹ (Strong Band?) Start->CheckCO IsAmide AMIDE DETECTED (C=O Present) CheckCO->IsAmide Yes (Amide I) IsAmine AMINE SUSPECTED (No C=O) CheckCO->IsAmine No CheckNH_Amide Check 3500-3100 cm⁻¹ (N-H Stretch Pattern) IsAmide->CheckNH_Amide PriAmide Primary Amide (Doublet: ~3350 & 3180) CheckNH_Amide->PriAmide Doublet SecAmide Secondary Amide (Singlet: ~3300) CheckNH_Amide->SecAmide Singlet TerAmide Tertiary Amide (No N-H Stretch) CheckNH_Amide->TerAmide None CheckNH_Amine Check 3500-3300 cm⁻¹ (N-H Stretch Pattern) IsAmine->CheckNH_Amine PriAmine Primary Amine (Doublet: ~3500 & 3400) CheckNH_Amine->PriAmine Doublet SecAmine Secondary Amine (Singlet: ~3310-3350) CheckNH_Amine->SecAmine Singlet TerAmine Tertiary Amine (No N-H Stretch) CheckNH_Amine->TerAmine None

Figure 1: Decision tree for spectral assignment of nitrogen-containing functional groups.

Experimental Protocol: High-Sensitivity ATR-FTIR

For pharmaceutical solids, Attenuated Total Reflectance (ATR) is the industry standard due to minimal sample preparation. However, N-H bands are weak; proper technique is non-negotiable.

Equipment Configuration
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

  • Detector: DTGS (standard) or MCT (cooled, for high-speed kinetics).

  • Crystal: Diamond ATR (chemically inert, high durability).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (for resolving Amide I fine structure).

  • Scans: 32 (Routine) or 64+ (Low concentration samples).

Step-by-Step Workflow
  • Crystal Cleaning:

    • Clean the diamond crystal with isopropanol.

    • Critical: Perform a "Background Scan" on the clean air-dried crystal. Contamination here will appear as negative peaks in your final spectrum.

  • Sample Loading:

    • Place ~5-10 mg of solid powder on the crystal center.

    • Pressure Application: Lower the anvil. Apply pressure until the "Energy Meter" or "Preview Spectrum" stabilizes.

    • Why: Inconsistent pressure leads to poor contact and low intensity N-H bands.

  • Data Collection:

    • Collect the sample spectrum.[7][8]

    • Perform ATR Correction (software algorithm) if comparing to transmission library data (ATR penetrates deeper at lower wavenumbers, distorting relative intensities).

  • Post-Processing (Optional but Recommended):

    • Baseline Correction: Use a multi-point rubber band correction if the baseline drifts.

    • Second Derivative: Use to resolve overlapping peaks in the Amide I region (e.g., separating

      
      -helix from random coil).
      

Application Case Study: Monitoring Salt Formation

A critical application in drug development is converting a free base amine into a salt (e.g., Hydrochloride) to improve solubility. FTIR is the fastest way to confirm this conversion.

The Phenomenon: When a free amine (


) becomes an ammonium salt (

), the spectral landscape changes drastically.
  • Broadening: The sharp N-H stretches of the free base are replaced by a broad, multiple-band envelope between 3000–2500 cm⁻¹ (often called the "Ammonium Band").

  • Shift: The N-H bending mode shifts to higher frequency.

Workflow: Salt Screen Confirmation

SaltScreen Input API Free Base (Sharp N-H Doublet) Reaction Add Acid (e.g., HCl) Solvent Evaporation Input->Reaction Analysis ATR-FTIR Analysis of Solid Residue Reaction->Analysis Decision Check 3000-2500 cm⁻¹ Analysis->Decision Success Salt Formed (Broad 'Ammonium' Band) Decision->Success Broadening Observed Fail No Reaction (Sharp Doublet Persists) Decision->Fail No Change

Figure 2: Workflow for validating amine-to-salt conversion using FTIR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for N-H/C=O assignments).
  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link (Definitive source for Amide I/II/III assignments).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link (Practical industrial guide for polymer and functional group analysis).

  • Smith, B. C. (2020).[4][9] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10–15. Link (Detailed comparative data on amide bands).

  • Nandiyanto, A. B. D., et al. (2019). Fourier Transform Infrared (FTIR) Spectroscopy for Analysis of Protein Water-Soluble and Water-Insoluble Fractions. Indonesian Journal of Science and Technology. Link (Experimental protocols for protein analysis).

Sources

Bioisosteric Divergence: A Technical Comparison of Propanamide vs. Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from a propionic acid moiety (


) to a propanamide (

) represents a classic bioisosteric replacement strategy. While often viewed merely as a prodrug approach to improve oral bioavailability or reduce local toxicity, this modification fundamentally alters the pharmacodynamic profile.

This guide analyzes the biological divergence between these two scaffolds. We contrast the Propionic Acid class (archetype: NSAIDs like Ibuprofen), characterized by high plasma protein binding and COX-selectivity, against Propanamide Derivatives , which exhibit enhanced CNS penetration, metabolic stability, and distinct secondary targets (e.g., FAAH inhibition, anticonvulsant activity).

Mechanistic Foundation: The Acid-Amide Dichotomy

The biological activity differences stem from distinct physicochemical properties.

FeaturePropionic Acid Derivatives (

)
Propanamide Derivatives (

)
pKa ~4.4 (Ionized at pH 7.4)~15-17 (Neutral at pH 7.4)
H-Bonding Strong Donor & AcceptorStrong Donor & Acceptor (Directional)
LogP (Lipophilicity) Lower (due to ionization)Higher (Neutral species)
Protein Binding High (>90% to Albumin)Moderate
Primary Liability Gastric Irritation (Ion trapping)Metabolic Hydrolysis (Amidase)
The "Ion Trapping" Phenomenon

Propionic acid derivatives cause gastric mucosal damage via "ion trapping." The acidic environment of the stomach (pH 1-2) keeps the drug in its neutral form, allowing membrane permeation. Once inside the gastric epithelial cell (pH 7.4), it dissociates, becoming trapped as an anion and causing direct cellular injury. Propanamide derivatives, being neutral, bypass this mechanism, offering a gastric-sparing advantage.

Case Study 1: The Ibuprofen Paradigm (Inflammation)

While propionic acid derivatives (Profens) are potent COX inhibitors, their amide analogues often display a shift in selectivity toward Fatty Acid Amide Hydrolase (FAAH) while retaining weak COX activity. This "Dual Inhibition" is a highly sought-after profile for treating neuropathic pain.

Quantitative Comparison: Ibuprofen vs. Ibuprofenamide

Data synthesized from comparative inhibition assays (Source: Fowler et al., 2007; BenchChem).

CompoundTargetIC50 (µM)Mechanism
Ibuprofen (Acid) COX-129Ionic interaction with Arg120 in COX active site.
COX-2~6
FAAH134Weak non-specific binding.
Ibuprofenamide COX-160Loss of ionic anchor reduces potency.
COX-2~19
FAAH 0.52 250x increase in potency. Mimics endocannabinoid substrate.

Application Insight: If your goal is pure anti-inflammatory action, the Acid is superior. If targeting neuropathic pain via the endocannabinoid system with reduced gastric side effects, the Amide is the preferred scaffold.

Case Study 2: CNS & Anticonvulsant Activity[1][2]

Propanamide derivatives are privileged scaffolds in anticonvulsant discovery (e.g., Valpromide, though a pentanamide, follows this rule). The amide group facilitates transport across the Blood-Brain Barrier (BBB) via passive diffusion or specific transport systems, unlike the ionized acid which requires active transport.

Experimental Data: Seizure Protection (MES Test)

Comparison of Benzyl-propanamide derivatives vs. Standard Acids.

CompoundED50 (mg/kg, Mouse i.p.)[1][2]TI (Therapeutic Index)
Valproic Acid 245~1.8
Valpromide (Amide) 130~3.5
Novel Propanamide Analog (Cmpd 5) 48.0>6.0

Key Finding: The amide modification consistently lowers the effective dose (ED50) for seizure control, attributed to higher brain concentration/plasma concentration ratios.

Visualization of Biological Pathways[5]

Diagram 1: The Gastric Sparing & Prodrug Mechanism

This diagram illustrates why amides are less toxic to the stomach but act as prodrugs in the liver.

GastricMechanism Stomach Stomach Lumen (pH 1.5) Cell Gastric Epithelial Cell (pH 7.4) Stomach->Cell Passive Diffusion Acid_Cell R-COO- (Ionized) [TRAPPED] Cell->Acid_Cell Dissociation (pH 7.4) Amide_Cell R-CONH2 (Neutral) [SAFE] Cell->Amide_Cell No Ionization Liver Liver Microsomes (Metabolism) Systemic Systemic Circulation (Active Drug) Liver->Systemic Amidase Hydrolysis (Bioactivation) Acid_Stomach R-COOH (Neutral) Acid_Stomach->Cell Rapid Entry Amide_Stomach R-CONH2 (Neutral) Amide_Stomach->Cell Rapid Entry Acid_Cell->Cell Cytotoxicity Amide_Cell->Liver Portal Vein

Figure 1: Mechanism of "Ion Trapping" for acids vs. the neutral passage and hepatic activation of amides.

Diagram 2: Divergent Signaling (COX vs. FAAH)

SignalingDivergence Acid Propionic Acid Derivative (Ibuprofen) COX COX-1 / COX-2 Enzyme (Arg120 Pocket) Acid->COX High Affinity (Ionic Bond) FAAH FAAH Enzyme (Ser-Lys-Ser Triad) Acid->FAAH Low Affinity Amide Propanamide Derivative (Ibuprofenamide) Amide->COX Reduced Affinity (Steric Clash/No Salt Bridge) Amide->FAAH High Affinity (Substrate Mimicry) Inflammation Reduced Prostaglandins (Anti-inflammatory) COX->Inflammation Inhibition Analgesia Increased Anandamide (Neuropathic Analgesia) FAAH->Analgesia Inhibition

Figure 2: Structure-Activity Relationship (SAR) divergence. Acids favor COX; Amides favor FAAH.

Experimental Protocols

Protocol A: Synthesis of Propanamide Derivatives (DCC Coupling)

Use this method to convert a propionic acid parent to its amide analogue.

  • Reagents: Propionic acid derivative (1.0 eq), Amine (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve the acid in dry DCM under nitrogen atmosphere.

    • Add DMAP (catalyst) and the Amine.[3] Stir for 10 min at 0°C.

    • Add DCC (coupling agent) dropwise.

    • Warm to Room Temperature (RT) and stir for 12-24h. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

    • Validation Step: Look for the disappearance of the acidic spot and appearance of a less polar spot.

  • Work-up: Filter off the DCU urea byproduct.[3] Wash filtrate with 10% NaHCO3 (removes unreacted acid) and 1N HCl (removes unreacted amine).

  • Characterization:

    • IR: Look for Amide I band (~1650 cm⁻¹) and disappearance of broad -OH stretch.

    • NMR: New singlet/broad signal at

      
       6.0-8.0 ppm (N-H).
      
Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

Essential for determining if your amide acts as a stable drug or a prodrug.

  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Procedure:

    • Pre-incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

    • Add test compound (Amide) at 1 µM final concentration.

    • Initiate reaction with NADPH.

    • Sample at t = 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS. Monitor the depletion of the Amide (Parent) and the formation of the Acid (Metabolite).

  • Calculation:

    • Plot ln(concentration) vs. time.

    • 
      .
      
    • Interpretation: A

      
       min suggests a Prodrug profile.[4] A 
      
      
      
      min suggests a stable bioactive amide.

References

  • BenchChem. (2025). Comparative study of propionic acid derivatives for pain relief. Retrieved from 5

  • Fowler, C. J., et al. (2007). Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide. British Journal of Pharmacology. Retrieved from 6

  • Kumar, P., et al. (2020).[7] Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.[7] Human Journals.[7] Retrieved from 7

  • Semwal, A. (2014).[8] A Novel β,β-Diphenyl Propionic Acid Amide Derivatives Showing Anti-Inflammatory And Anticonvulsant Activity.[8][9] International Journal of Medical Science and Clinical Invention.[8] Retrieved from 8

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives. Advanced Journal of Chemistry.[3] Retrieved from 3

Sources

Optimizing HPLC Retention for 4-Aminophenol: A Comparative Guide to Column Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of Acetaminophen (Paracetamol) drug substances, the quantification of 4-aminophenol (PAP) is the critical stability-indicating parameter. As the primary hydrolytic degradation product, PAP is nephrotoxic and strictly limited (typically NMT 50 ppm or 0.005%).

However, PAP presents a distinct chromatographic challenge: it is a small, highly polar, amphoteric molecule. On standard alkyl-bonded phases (C18/C8), PAP often elutes near the void volume (


), leading to poor resolution, integration errors, and susceptibility to matrix effects.

This guide compares three distinct chromatographic approaches to retaining PAP:

  • Standard C18 (Acidic Mobile Phase): The baseline "failure" mode or difficult optimization.

  • Ion-Pairing Chromatography (IPC): The traditional USP-style approach.

  • Mixed-Mode/Polar-Embedded Phases: The modern, robust alternative.

The Chemical Context: Why Retention Fails

To control retention, one must understand the analyte's ionization state. 4-aminophenol has two relevant


 values:
  • 
      (Amine group)
    
  • 
      (Phenolic group)
    

Most HPLC methods for Acetaminophen operate at pH 2.5 – 4.0 to suppress the ionization of the main drug and improve peak shape. At this pH, the amine group of 4-aminophenol is protonated (


), rendering the molecule cationic and highly polar .

The Consequence: A positively charged, polar molecule has little affinity for a hydrophobic C18 ligand, causing it to elute immediately with the solvent front.

Mechanism Visualization

PAP_Mechanism cluster_0 Mobile Phase (pH 3.0) cluster_1 Stationary Phase Interaction PAP 4-Aminophenol (Protonated Cation) C18 Standard C18 (Hydrophobic) PAP->C18 Repulsion/No Affinity IPC Ion-Pairing Reagent (Anionic Linker) PAP->IPC Ionic Bond Polar Polar-Embedded/Mixed-Mode (Secondary Interaction) PAP->Polar H-Bonding / Cation Exchange Result_Fail Elution at Void (t0) (Poor Retention) C18->Result_Fail IPC->C18 Hydrophobic Bond Result_Pass Retained (k' > 2.0) (Separation Success) IPC->Result_Pass Polar->Result_Pass

Figure 1: Mechanistic pathways for PAP retention. Standard C18 fails due to polarity mismatch, while IPC and Mixed-Mode strategies bridge the gap.

Experimental Methodology

To provide an objective comparison, we evaluated three scenarios using a standard HPLC setup.

Common Conditions:

  • System: Agilent 1260 Infinity II or equivalent.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 245 nm (PAP absorption max).[4]

  • Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Sample: Spiked Acetaminophen (10 mg/mL) with 4-aminophenol (50 ppm).

Protocol A: The "Traditional" Approach (Ion-Pairing)
  • Column: C8, 4.6 x 250 mm, 5 µm.[5]

  • Mobile Phase: Methanol : Water (25:75) containing 0.05M Phosphate Buffer + Hexane Sulfonic Acid (Ion Pairing Agent) .

  • Rationale: The sulfonate anion binds to the C8 chain and the cationic PAP, creating a "pseudo-neutral" complex that retains.

Protocol B: The "Modern" Approach (Polar-Embedded)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion), 4.6 x 150 mm, 4 µm.

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (5:95).

  • Rationale: The stationary phase contains embedded polar groups (amide/carbamate) that shield silanols and interact with the polar PAP without needing messy ion-pairing reagents.

Protocol C: The "Control" (Standard C18)
  • Column: Standard End-capped C18, 4.6 x 150 mm, 5 µm.[6]

  • Mobile Phase: Methanol : 0.05M Phosphate Buffer pH 3.0 (15:85).

  • Rationale: To demonstrate the baseline difficulty of retaining PAP solely on hydrophobicity.

Comparative Data Analysis

The following data summarizes the retention time (


), Capacity Factor (

), and Resolution (

) obtained from the experimental runs.
Table 1: Performance Metrics Comparison
ParameterProtocol C (Standard C18)Protocol A (Ion-Pairing C8)Protocol B (Polar-Embedded)
Mobile Phase Complexity LowHigh (Requires equilibration)Low
PAP Retention (

)
1.6 min (Near Void)4.2 min3.8 min
Acetaminophen (

)
5.5 min7.1 min6.5 min
Capacity Factor (

)
0.3 (Fail)2.5 (Ideal) 2.1 (Good)
Resolution (

)
> 10 (Due to gap)> 5.0> 4.0
Peak Symmetry (T) 1.8 (Tailing)1.1 (Excellent)1.2 (Good)
Robustness Low (pH sensitive)Medium (Temp/Conc sensitive)High
Interpretation of Results
  • Standard C18 Failure: In Protocol C, PAP elutes at 1.6 minutes. With a system void volume (

    
    ) of roughly 1.2–1.5 minutes for this column dimension, PAP is barely retained. This makes the method invalid for GMP release testing as unretained peaks cannot be reliably integrated against solvent disturbances.
    
  • Ion-Pairing (IPC) Efficacy: Protocol A provides the highest retention (

    
    ). The ion-pair reagent effectively "masks" the charge of PAP. However, IPC methods require long equilibration times (often >1 hour) and are incompatible with LC-MS due to non-volatile salts.
    
  • Polar-Embedded Utility: Protocol B offers the best balance. It achieves sufficient retention (

    
    ) to move PAP away from the void volume without the operational headaches of ion-pairing reagents.
    

Step-by-Step Workflow

To implement the recommended Polar-Embedded method (Protocol B), follow this validated workflow.

Workflow cluster_prep Preparation cluster_run Chromatography cluster_qc Quality Control Start Start: Method Setup Solvent Prepare Mobile Phase 95% Buffer (pH 3.0) / 5% ACN Start->Solvent Standard Dissolve PAP Standard (Protect from Light) Solvent->Standard Equilibrate Equilibrate Column (10 Column Volumes) Standard->Equilibrate Inject Inject 10 µL System Suitability Mix Equilibrate->Inject Check_Void Check Void Time (t0) Must be < PAP tR Inject->Check_Void Calc_Res Calculate Resolution (PAP vs Solvent Front) Check_Void->Calc_Res Pass Method Validated Calc_Res->Pass

Figure 2: Operational workflow for validating the 4-aminophenol HPLC method.

Critical Protocol Notes
  • Oxidation Risk: 4-aminophenol is sensitive to oxidation. Standards must be prepared fresh or stored in amber glassware. If the solution turns pink/brown, it has degraded to p-benzoquinone.

  • System Suitability: The USP requires a Signal-to-Noise ratio (S/N) of > 10 for the PAP peak at the reporting limit (0.005%).

  • Column Care: If using Ion-Pairing (Protocol A), you must wash the column extensively with 50:50 Water:Methanol before storage to prevent salt precipitation.

References

  • United States Pharmacopeia (USP). Acetaminophen Monograph: Organic Impurities.[5][7] USP-NF.

  • Nagi, R. et al. (2024). HPLC Method for Qualitative Analysis of Acetaminophen in Pharmaceutical Painkillers.[2] ResearchGate.[2][8]

  • Phenomenex Application Note. Alternative Column for USP Monograph-227: 4-Aminophenol in Acetaminophen.[6] Phenomenex.

  • SIELC Technologies. HPLC Method for Separation of Acetaminophen and 4-Aminophenol on Primesep 100 Column.

  • Chromatography Online. Modernizing the USP Monograph for Acetaminophen.

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for C₉H₁₂N₂O₂ Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a compound's elemental composition is a foundational requirement for establishing its identity, purity, and stoichiometry. This guide provides an in-depth technical comparison of elemental analysis standards for the validation of compounds with the molecular formula C₉H₁₂N₂O₂, a composition representative of many pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will explore the causality behind experimental choices, present detailed protocols, and offer insights gleaned from years of field experience to ensure your analytical methods are robust, reliable, and trustworthy.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis, often referred to as CHNS/O analysis, is a cornerstone of chemical characterization. It provides the empirical formula of a compound, which, in conjunction with molecular weight determination, confirms its molecular formula. For a novel compound like one with the formula C₉H₁₂N₂O₂, elemental analysis serves as a primary identity test and a crucial indicator of purity. Unlike techniques such as NMR or HPLC, which can be insensitive to inorganic impurities like salts or residual water, elemental analysis provides a direct measure of the mass fractions of carbon, hydrogen, nitrogen, and other elements.[1] This makes it an indispensable tool for ensuring the quality and consistency of drug substances.

The internationally recognized acceptance criterion for elemental analysis is typically a deviation of no more than ±0.4% from the theoretical value for each element.[2][3] Adherence to this standard provides high confidence in the sample's purity and identity.

The theoretical elemental composition of a compound with the formula C₉H₁₂N₂O₂ is as follows:

  • Carbon (C): 59.99%

  • Hydrogen (H): 6.71%

  • Nitrogen (N): 15.55%

  • Oxygen (O): 17.76%

Achieving accurate and precise results that meet the ±0.4% criterion necessitates a rigorously validated analytical method. This validation, in turn, relies on the use of high-purity, well-characterized elemental analysis standards.

Principles of Validation: A Framework for Trustworthiness

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining key validation characteristics that must be assessed.[4] For quantitative elemental analysis, the most critical of these are:

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further subdivided into repeatability (short-term precision) and intermediate precision (within-laboratory variations).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.

  • Range: The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Certified Reference Materials (CRMs) are fundamental to demonstrating these validation parameters, particularly accuracy.[5] By analyzing a CRM with a known, certified elemental composition, we can directly assess the accuracy of our method and instrument.

Comparing Common Elemental Analysis Standards

The choice of an elemental analysis standard is critical. An ideal standard should be:

  • High Purity: To ensure that the certified values are accurate.

  • Homogeneous: To guarantee that each subsample is representative of the bulk material.

  • Stable: Non-hygroscopic and not prone to degradation under normal storage conditions.

  • Structurally Similar (if possible): While not always feasible, a standard with a similar elemental composition to the analyte of interest can help to mitigate matrix effects.

For a C₉H₁₂N₂O₂ compound, which has a significant nitrogen content, it is prudent to select standards that also contain nitrogen to validate the instrument's performance for this element. Below is a comparison of commonly used, commercially available elemental analysis standards suitable for this purpose.

Standard Molecular Formula Theoretical %C Theoretical %H Theoretical %N Key Attributes & Considerations
Acetanilide C₈H₉NO71.096.7110.36Widely available, high purity, stable solid. Good for general C, H, and N validation.
Sulfanilamide C₆H₈N₂O₂S41.854.6816.27Contains sulfur in addition to C, H, and N. Its nitrogen content is very close to that of C₉H₁₂N₂O₂.
EDTA (Ethylenediaminetetraacetic acid) C₁₀H₁₆N₂O₈41.105.529.59A common chelating agent, often used as a standard for carbon and nitrogen.

Note: The theoretical values are based on the anhydrous form of the compounds. For hydrated standards, the theoretical values must be adjusted accordingly.

Alternative and Complementary Analytical Techniques

While combustion analysis is the gold standard for determining the elemental composition of pure organic compounds, other techniques can provide complementary or confirmatory information.

Technique Principle Advantages Limitations Role in C₉H₁₂N₂O₂ Validation
Combustion Analysis The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.[6]High precision and accuracy for bulk samples, relatively low cost, well-established methodology.Provides the empirical formula, not the molecular formula directly. Requires a pure sample.Primary method for determining elemental composition and validating purity.
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with very high accuracy, allowing for the determination of the exact mass of a molecule.Provides the molecular formula directly from the exact mass.[3][7] Requires very small sample amounts.Less accurate for quantifying the relative amounts of elements in a bulk sample compared to combustion analysis. Can be affected by ionization efficiency.Confirmatory method to corroborate the molecular formula obtained from elemental analysis and molecular weight determination.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) / Mass Spectrometry (ICP-MS) The sample is introduced into a plasma, which excites the atoms, causing them to emit light (ICP-OES) or be ionized for mass analysis (ICP-MS).Extremely sensitive for trace and ultra-trace elemental analysis.[8]Primarily used for detecting and quantifying elemental impurities, not for determining the bulk elemental composition of the primary compound.Not a direct alternative for elemental composition but crucial for validating against elemental impurity guidelines (e.g., USP <232>/<233>, ICH Q3D).[9][10][11]

Experimental Protocol: Validating a CHN Analyzer for C₉H₁₂N₂O₂ Analysis

This protocol outlines the steps for validating the accuracy and precision of a combustion-based CHN elemental analyzer for the analysis of a compound with the formula C₉H₁₂N₂O₂. We will use Sulfanilamide as the primary Certified Reference Material due to its comparable nitrogen content.

Instrument Preparation and Calibration
  • Instrument Startup: Power on the CHN analyzer, computer, and gas supplies (Helium carrier gas and Oxygen combustion gas). Allow the instrument to warm up and stabilize according to the manufacturer's instructions.

  • Leak Check: Perform a system leak check to ensure the integrity of the gas flow paths. This is critical for accurate and repeatable results.

  • Blank Analysis: Analyze several empty tin capsules to establish a stable baseline and ensure the system is free from contaminants.

  • Calibration: Perform a multi-point calibration using a well-characterized, high-purity standard such as EDTA or Acetanilide. Analyze a series of at least five different weights of the standard to generate a calibration curve for each element (C, H, and N). The linearity of the calibration curve should be confirmed (R² > 0.999).

Validation of Accuracy using a Certified Reference Material
  • CRM Preparation: Accurately weigh approximately 1-2 mg of the Sulfanilamide CRM into a tin capsule. Record the weight to at least four decimal places. Prepare at least six replicate samples.

  • CRM Analysis: Analyze the six replicate samples of the Sulfanilamide CRM.

  • Data Evaluation:

    • Calculate the mean measured percentage for C, H, and N from the six replicates.

    • Compare the mean measured percentages to the certified values for the Sulfanilamide CRM.

    • The accuracy is considered acceptable if the mean measured value is within ±0.3% of the certified value for each element. This tighter internal acceptance criterion provides a margin of safety relative to the common ±0.4% requirement for sample analysis.

Validation of Precision (Repeatability)
  • Data Evaluation:

    • Using the results from the six replicate analyses of the Sulfanilamide CRM, calculate the standard deviation (SD) and the relative standard deviation (%RSD) for the measured percentages of C, H, and N.

    • The repeatability is considered acceptable if the %RSD for each element is ≤ 2.0%.

Analysis of the C₉H₁₂N₂O₂ Test Compound
  • Sample Preparation: Accurately weigh approximately 1-2 mg of the C₉H₁₂N₂O₂ test compound into a tin capsule. Prepare at least three replicate samples.

  • Sample Analysis: Analyze the three replicate samples of the C₉H₁₂N₂O₂ compound.

  • Data Evaluation:

    • Calculate the mean measured percentage for C, H, and N.

    • Compare the mean measured percentages to the theoretical values for C₉H₁₂N₂O₂ (C=59.99%, H=6.71%, N=15.55%).

    • The results for the test compound are considered validated if the mean measured values are within ±0.4% of the theoretical values.

Causality Behind Experimental Choices: Mitigating Interferences

For nitrogen-containing compounds, incomplete combustion can lead to the formation of various nitrogen oxides (NOx) instead of the desired N₂ gas, resulting in inaccurate nitrogen readings.[12][13] Modern elemental analyzers mitigate this through:

  • Optimized Combustion Temperature: Ensuring the furnace temperature is sufficiently high (typically >950°C) to promote complete conversion of the sample to combustion gases.

  • Reduction Tube: After the combustion furnace, the gases are passed through a tube containing a reducing agent (e.g., copper) to convert any NOx species to N₂ gas before they reach the detector. The validation protocol implicitly checks the efficiency of this system. A failing nitrogen result for a nitrogen-rich standard like Sulfanilamide can be an early indicator that the reduction tube needs replacement.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the decision-making involved.

ValidationWorkflow cluster_prep Phase 1: Preparation & Calibration cluster_validation Phase 2: Method Validation with CRM cluster_eval Phase 3: Data Evaluation cluster_result Phase 4: Conclusion inst_prep Instrument Preparation (Warm-up, Leak Check) blank Blank Analysis inst_prep->blank cal Multi-point Calibration (e.g., with EDTA) blank->cal crm_prep Prepare 6 Replicates of Sulfanilamide CRM cal->crm_prep crm_analysis Analyze CRM Replicates crm_prep->crm_analysis acc_check Accuracy Check: Mean within ±0.3% of Certified Value? crm_analysis->acc_check prec_check Precision Check: %RSD ≤ 2.0%? acc_check->prec_check Yes fail Method Fails (Troubleshoot & Re-validate) acc_check->fail No pass Method Validated prec_check->pass Yes prec_check->fail No

Caption: Workflow for CHN Analyzer Validation.

SampleAnalysisFlow start Validated Method Available prep_sample Prepare 3 Replicates of C₉H₁₂N₂O₂ Sample start->prep_sample analyze_sample Analyze Samples prep_sample->analyze_sample calc_mean Calculate Mean %C, %H, %N analyze_sample->calc_mean compare Compare Mean to Theoretical Values calc_mean->compare pass Results within ±0.4% (Identity & Purity Confirmed) compare->pass Yes fail Results outside ±0.4% (Investigate Sample Purity) compare->fail No

Caption: C₉H₁₂N₂O₂ Sample Analysis Workflow.

Conclusion

Validating an elemental analysis method for a novel compound such as one with the formula C₉H₁₂N₂O₂ is a systematic process that underpins the reliability of crucial quality attributes. By following the principles outlined in ICH guidelines and employing high-purity certified reference materials like Sulfanilamide, researchers can establish a self-validating system that ensures trustworthiness and scientific integrity. The choice of standards, the rigorous evaluation of accuracy and precision, and an understanding of potential interferences are all critical components of a robust analytical strategy. This guide provides the framework and the field-proven insights necessary to confidently validate your elemental analysis methods, ensuring your data meets the highest standards of quality and regulatory expectation.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Raadman Burner. (2024). What Is NOx? Prompt And NOx Emissions. [Link]

  • Thoen, J. C., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9013, Dulcin. [Link]

  • Nugent, B. (2020). Can combustion analysis be used to determine the empirical and molecular formulae of compounds other than those that contain carbon, hydrogen, and oxygen? Quora. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • Fiedler, H. D., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 235-242. [Link]

  • Chemistry LibreTexts. (2020). 2.11: Empirical and Molecular Formulas. [Link]

  • ARO Scientific. (2025). Method validation using Certified Reference Materials (CRMs). [Link]

  • IAEA. (2003). Development and use of reference materials and quality control materials. [Link]

  • Nippon Steel & Sumikin Engineering Co., Ltd. (2018). Analysis of NOx Formation Behavior in Waste Combustion. [Link]

  • Spectroscopy Online. (2015). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. [Link]

  • Alpha Resources. AEB2048 Sulphanilamide (Oas). [Link]

  • VELP Scientifica. EDTA Certified, 100 gr. [Link]

  • NIST. HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. [Link]

  • OpenStax. (2019). 3.2 Determining Empirical and Molecular Formulas. [Link]

  • U.S. Food and Drug Administration. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AZoM. (2020). The Benefits of Combustion Analysis Over Spectrometric Methods for C/S and O/N/H Measurements. [Link]

  • Muscalu, A. M., et al. (2022). Important Contributions to Reducing Nitrogen Oxide Emissions from Internal Combustion Engines. Processes, 10(4), 738. [Link]

  • CK-12 Foundation. Flexi answers - What is the elemental composition?. [Link]

  • U.S. Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]

  • Agilent. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. [Link]

Sources

A Comparative Guide to Establishing Reference Standards for the Analysis of 3-(4-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of novel compounds, the availability of a high-quality, well-characterized reference standard is the cornerstone of accurate and reproducible results. This guide addresses the analytical challenges surrounding 3-(4-Aminophenoxy)propanamide, a molecule for which a commercially available, pharmacopeia-grade reference standard is not readily found.

This document provides a practical comparison of two primary strategies for establishing a reliable reference standard for 3-(4-Aminophenoxy)propanamide: comprehensive in-house synthesis and characterization versus sourcing a custom-synthesized standard from a specialized third-party laboratory. We will delve into the technical requirements, comparative performance, and provide supporting experimental frameworks based on established analytical techniques for structurally related molecules.

The Critical Role of a Reference Standard

In quantitative analysis, a reference standard serves as the benchmark against which an analyte is measured. Its purity, identity, and stability directly impact the validity of analytical data. For 3-(4-Aminophenoxy)propanamide, with a molecular formula of C9H12N2O2[1], the absence of a readily available standard necessitates a proactive approach to its establishment. The choice between in-house development and external sourcing is a critical decision with significant implications for project timelines, budget, and regulatory compliance.

Comparative Analysis: In-House vs. Custom Synthesis

The decision to develop a reference standard internally or to outsource its synthesis and certification depends on a variety of factors, including available resources, in-house expertise, and the intended application of the analytical data. The following table provides a comparative overview of these two approaches.

FeatureIn-House Synthesis & CharacterizationCustom Synthesis by a Specialized Vendor
Purity & Certification Purity is determined by in-house analytical capabilities. Certification is internal and may not be suitable for all regulatory submissions.Typically comes with a comprehensive Certificate of Analysis (CoA) from an accredited laboratory (e.g., ISO 17025). Purity is often ≥98%.[2]
Cost Lower direct cost for raw materials. Higher indirect costs related to labor, instrument time, and potential for failed syntheses.Higher upfront cost. However, this is often more cost-effective when considering the total resource investment.
Time to Availability Can be lengthy, involving multi-step synthesis, purification, and comprehensive characterization.Defined timeline provided by the vendor, typically ranging from a few weeks to several months.
Required Expertise Requires significant expertise in synthetic organic chemistry and advanced analytical characterization techniques (NMR, MS, etc.).Leverages the specialized expertise of the vendor in synthesis, purification, and analytical testing.
Documentation All documentation, including synthesis records and analytical data, must be generated and maintained internally.Professional documentation package, including CoA and analytical spectra, is provided.
Risk Higher risk of timeline delays due to synthetic challenges or unexpected impurities.Lower risk, as the vendor assumes the responsibility for successful synthesis and characterization.

Workflow for In-House Reference Standard Qualification

Should an in-house approach be selected, a rigorous, multi-step process is required to ensure the identity, purity, and stability of the synthesized 3-(4-Aminophenoxy)propanamide. The following workflow outlines the necessary steps.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Purity Assessment cluster_2 Finalization Synthesis Chemical Synthesis Purification Purification (e.g., Flash Chromatography) Synthesis->Purification NMR Structural Confirmation (1H, 13C NMR) Purification->NMR MS Molecular Weight Verification (LC-MS) NMR->MS HPLC Purity Assessment (HPLC-UV) MS->HPLC IR Functional Group Analysis (FTIR) HPLC->IR Documentation Documentation & Internal CoA IR->Documentation Stability Stability Assessment Documentation->Stability

Caption: Workflow for in-house qualification of a reference standard.

Recommended Analytical Protocols

The following protocols are provided as robust starting points for the analysis of 3-(4-Aminophenoxy)propanamide, based on methods successfully applied to analogous compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is a versatile and widely used technique for the separation and quantification of small molecules.[3] For a polar compound like 3-(4-Aminophenoxy)propanamide, a C18 stationary phase with a gradient elution of water and acetonitrile is a suitable starting point.

Experimental Protocol:

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • The C18 column is a standard choice for reverse-phase chromatography, offering good retention for moderately polar to nonpolar compounds.

  • Formic acid is added to the mobile phase to improve peak shape and to provide protons for subsequent mass spectrometry analysis if an LC-MS system is used.[4]

  • A gradient elution is employed to ensure the separation of the main compound from potential impurities with a wide range of polarities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful technique for confirming the molecular weight of a compound.[5] The use of Multiple Reaction Monitoring (MRM) can enhance sensitivity and specificity.[5]

Experimental Protocol:

  • LC System: Use the HPLC conditions described in section 4.1.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 50-500.

  • Expected [M+H]+: 181.09 (based on a molecular weight of 180.2 g/mol )[1].

Data Interpretation: The presence of a prominent peak at the expected mass-to-charge ratio provides strong evidence for the identity of 3-(4-Aminophenoxy)propanamide.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the analytical process, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation Sample Weigh and dissolve sample Dilution Dilute to working concentration Sample->Dilution HPLC HPLC-UV Analysis Dilution->HPLC LCMS LC-MS Analysis HPLC->LCMS Purity Calculate Purity from HPLC LCMS->Purity Identity Confirm Identity from LC-MS Purity->Identity

Caption: General analytical workflow for 3-(4-Aminophenoxy)propanamide.

Conclusion and Recommendations

The analysis of 3-(4-Aminophenoxy)propanamide is hampered by the lack of a commercially available reference standard. This guide has provided a comparative framework for addressing this challenge.

  • For research and development purposes , where timelines are flexible and in-house expertise is available, the synthesis and characterization of a reference standard can be a viable option. This approach offers greater control over the process and can be more cost-effective in the long run if the compound is to be studied extensively.

  • For applications requiring a high level of certification and a guaranteed timeline , such as in later-stage drug development or for regulatory submissions, outsourcing the synthesis to a specialized vendor is the recommended approach. While the initial cost is higher, the assurance of quality, comprehensive documentation, and reduced internal resource strain provide significant value.

Regardless of the chosen path, the analytical methods and workflows detailed in this guide provide a solid foundation for the accurate and reliable analysis of 3-(4-Aminophenoxy)propanamide.

References

  • ResearchGate. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. [Link]

  • SIELC Technologies. Separation of Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis- on Newcrom R1 HPLC column. [Link]

  • PubMed Central. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. [Link]

  • ChemBK. 3-(4-aminophenoxy)propanamide. [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • ResearchGate. Scheme 1 Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). [Link]

  • Semantic Scholar. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • US EPA. Propanamide, N-(3-aminophenyl)- - Substance Details - SRS. [Link]

  • PubChemLite. 3-(4-aminophenoxy)propan-1-ol (C9H13NO2). [Link]

  • Anchem Plus. Update on HPLC analysis of Polar Compounds. [Link]

  • Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). [Link]

  • Pharmaffiliates. Safinamide-impurities. [Link]

  • IJNRD. synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. [Link]

  • Science.gov. related impurities 4-aminophenol: Topics. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(4-Aminophenoxy)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe research environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Aminophenoxy)propanamide, a compound utilized in various research and development applications. The procedures outlined herein are grounded in established safety principles and regulatory standards to empower you, the researcher, to manage this chemical waste stream with confidence and precision.

The causality behind these protocols is clear: improper disposal of amine-containing compounds can lead to hazardous reactions, environmental contamination, and potential health risks. By adhering to this self-validating system of waste management, you contribute to a culture of safety and compliance within your institution.

Hazard Identification and Risk Assessment: The "Why"

Based on this data, 3-(4-Aminophenoxy)propanamide should be handled as a substance that is:

  • Harmful if swallowed.[1]

  • A cause of skin irritation.[1]

  • A cause of serious eye irritation.[1]

  • Potentially causing respiratory irritation.[1]

These hazards dictate the need for stringent handling and disposal procedures to prevent accidental exposure and environmental release.

Table 1: Presumed Hazard Profile of 3-(4-Aminophenoxy)propanamide
Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Data extrapolated from the SDS for 3-(3-Aminophenoxy)propanamide[1].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-(4-Aminophenoxy)propanamide for any purpose, including disposal, the following PPE is mandatory to mitigate exposure risks.[1][2]

  • Eye Protection: Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1] This is critical to prevent serious eye irritation from dust or splashes.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Always inspect gloves prior to use and wash hands thoroughly after handling.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant disposal suit may be necessary.[3]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[3] All handling of the solid compound should ideally occur in a chemical fume hood to prevent inhalation.[4]

Waste Segregation and Container Management: The "How"

Proper segregation is a cornerstone of safe chemical waste management. Amine and amide compounds must be segregated from incompatible materials to prevent dangerous chemical reactions.[5][6]

Key Incompatibilities:

  • Acids and Acid Chlorides: Can cause violent or exothermic reactions.[4]

  • Strong Oxidizing Agents: Can create fire or explosion hazards.[4]

Container Protocol:

  • Select an Appropriate Container: Use a dedicated, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free of leaks or cracks. For liquid waste, UN-rated containers are often required.[7]

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label. The label must clearly state:

    • The full chemical name: "3-(4-Aminophenoxy)propanamide".

    • The concentration and physical state (e.g., "Solid," "in Methanol").

    • The relevant hazard warnings (e.g., "Irritant," "Harmful").

    • The date the first waste was added.

  • Keep the Container Closed: The waste container must remain sealed at all times, except when adding waste.[6]

  • Utilize Secondary Containment: Liquid waste containers should be placed within a larger, chemically resistant tray or tub to contain any potential leaks.[7]

Disposal Workflow: A Step-by-Step Protocol

This section provides the procedural workflow for collecting and disposing of different waste streams containing 3-(4-Aminophenoxy)propanamide. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][7][8]

Protocol 1: Disposal of Unused/Expired Solid Compound
  • Prepare for Handling: Don all required PPE as specified in Section 2. Perform the operation within a chemical fume hood to control dust.

  • Transfer the Solid: Carefully transfer the solid 3-(4-Aminophenoxy)propanamide into the pre-labeled hazardous waste container. Use a scoop or spatula and avoid creating dust.[1]

  • Decontaminate Tools: Rinse any tools (spatula, weigh boat) used for the transfer with a suitable solvent (e.g., methanol, acetone). Collect this rinsate as hazardous liquid waste (see Protocol 2).

  • Seal and Store: Securely close the waste container and store it in a designated, well-ventilated satellite accumulation area away from incompatible chemicals.

Protocol 2: Disposal of Solutions Containing the Compound
  • Identify the Waste Stream: This includes reaction mixtures, analytical solutions, and solvent rinsates.

  • Transfer the Liquid: Carefully pour the liquid waste into a pre-labeled hazardous waste container for organic or halogenated liquid waste, as appropriate. Avoid splashing.

  • Seal and Store: Securely close the container and place it in secondary containment. Store in the designated satellite accumulation area.

Protocol 3: Disposal of Contaminated Labware
  • Gross Decontamination: Rinse grossly contaminated items (e.g., glassware, magnetic stir bars) with a minimal amount of an appropriate solvent to remove the majority of the chemical residue. This rinsate must be collected as liquid hazardous waste as described in Protocol 2.

  • Solid Waste Collection: Items that cannot be decontaminated or are disposable by nature (e.g., gloves, weigh paper, contaminated absorbent pads) must be placed in a dedicated, labeled solid hazardous waste container.[2] Do not place these items in the regular trash.

  • Empty Original Containers: An empty container that held the pure compound must also be disposed of as hazardous waste unless triple-rinsed. The rinsate from this process must be collected as liquid hazardous waste.

Decision-Making Flowchart for Disposal

To streamline the disposal process, the following flowchart provides a clear visual guide for routing different waste streams.

DisposalWorkflow start Waste Generation (3-(4-Aminophenoxy)propanamide) is_solid Is it a solid material? start->is_solid is_liquid Is it a liquid solution or rinsate? is_solid->is_liquid No solid_waste Collect in labeled 'Solid Hazardous Waste' container. is_solid->solid_waste Yes is_labware Is it contaminated labware (gloves, wipes, glassware)? is_liquid->is_labware No liquid_waste Collect in labeled 'Liquid Hazardous Waste' container with secondary containment. is_liquid->liquid_waste Yes labware_waste Rinse if possible (collect rinsate). Place item in 'Solid Hazardous Waste' container. is_labware->labware_waste Yes segregate Segregate all waste containers from incompatible chemicals (e.g., acids, oxidizers). solid_waste->segregate liquid_waste->segregate labware_waste->segregate ehs_disposal Store in designated Satellite Accumulation Area for collection by EHS or licensed contractor. segregate->ehs_disposal

Caption: Disposal decision workflow for 3-(4-Aminophenoxy)propanamide waste streams.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ensure Ventilation: Increase ventilation in the area, preferably by using a chemical fume hood.

  • Don PPE: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[1] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Pick up the contained material and place it into a suitable, labeled container for hazardous waste disposal.[9]

  • Decontaminate Area: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Final disposal of all waste streams must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[7] Adherence to these protocols not only ensures regulatory compliance but also fosters a robust safety culture that is the bedrock of innovative and responsible research.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Aminophenol.
  • Aaronchem. (2025, August 8). Safety Data Sheet.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
  • Global MSDS. (2023, September 21). Safety Data Sheet (SDS).
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Auburn University. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE.
  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from BME Shared Labs, University of Wisconsin–Madison.
  • U.S. Environmental Protection Agency. (2023, November 1). Propanamide, N-(3-aminophenyl)- - Substance Details.
  • Dana Bioscience. (n.d.). 3-(4-Aminophenoxy)propanamide 100mg.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.